molecular formula C12H17ClN2 B15254145 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Cat. No.: B15254145
M. Wt: 224.73 g/mol
InChI Key: NUNGUNMCCLKYSF-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a useful research compound. Its molecular formula is C12H17ClN2 and its molecular weight is 224.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-chloro-5-(1-ethylpiperidin-2-yl)pyridine

InChI

InChI=1S/C12H17ClN2/c1-2-15-8-4-3-5-11(15)10-6-7-12(13)14-9-10/h6-7,9,11H,2-5,8H2,1H3

InChI Key

NUNGUNMCCLKYSF-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCCC1C2=CN=C(C=C2)Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1306606-79-0)

[1]

Executive Summary

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1306606-79-0) is a high-value pharmacophore building block characterized by a 2,5-disubstituted pyridine scaffold linked to a saturated N-ethylpiperidine ring.[1] Structurally analogous to anabasine and epibatidine derivatives, this compound serves as a critical intermediate in the synthesis of Nicotinic Acetylcholine Receptor (nAChR) modulators , Janus Kinase (JAK) inhibitors , and other heterocyclic small molecule drugs.[1]

Its utility stems from the orthogonal reactivity of its functional groups: the 2-chloro position on the pyridine ring allows for facile nucleophilic aromatic substitution (

1

Chemical Architecture & Physicochemical Profile[1][2]

Structural Analysis

The molecule consists of a chloropyridine core substituted at the C5 position with a chiral center at the C2 position of an N-ethylpiperidine ring.[1] While often supplied as a racemate, the bioactivity of downstream APIs frequently depends on the specific enantiomer (typically (S)-configuration for anabasine-like activity).[1]

Key Properties Table[1]
PropertyValueNotes
CAS Number 1306606-79-0
Molecular Formula

Molecular Weight 224.73 g/mol
LogP (Predicted) ~2.5Lipophilic, suitable for CNS penetration
pKa (Piperidine N) ~9.2Highly basic; exists as cation at physiological pH
pKa (Pyridine N) ~2.0Weakly basic due to Cl- electron withdrawal
Boiling Point 330°C (predicted)High thermal stability
Solubility DMSO, Methanol, DCMLimited water solubility (unless salt form)

Strategic Synthetic Pathways

To synthesize CAS 1306606-79-0 with high fidelity and regioselectivity, a "Pyridinium Activation-Reduction" strategy is recommended.[1] This route avoids the pitfalls of direct coupling with saturated heterocycles and prevents the hydrogenolysis of the labile chlorine atom.[1]

The "Pyridinium Activation" Protocol (Recommended)

This self-validating protocol relies on the differential nucleophilicity of the two nitrogen atoms.[1]

Step 1: Suzuki-Miyaura Coupling

  • Reactants: 2-Chloro-5-pyridineboronic acid + 2-Bromopyridine.[1]

  • Catalyst:

    
     or 
    
    
    .[1]
  • Outcome: Formation of the bipyridyl core (2-chloro-5-(pyridin-2-yl)pyridine).[1]

  • Note: The 2-Cl position is less reactive towards oxidative addition than the 2-Br of the coupling partner under controlled conditions.[1]

Step 2: Regioselective N-Alkylation

  • Reagent: Ethyl Iodide (

    
    ) in Acetone/Acetonitrile.[1]
    
  • Mechanism: The substituent pyridine nitrogen is more nucleophilic than the chloropyridine nitrogen (deactivated by the adjacent Cl).[1]

  • Outcome: Formation of the quaternary N-ethylpyridinium salt.[1]

Step 3: Selective Partial Hydrogenation

  • Reagent:

    
     (Sodium Borohydride) in Methanol or 
    
    
    (controlled).
  • Critical Control: Use hydride reduction to saturate the charged pyridinium ring to piperidine without dechlorinating the chloropyridine ring.[1]

  • Final Product: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.[1]

Synthetic Workflow Diagram

SynthesisRouteStartStart: 2-Chloro-5-pyridineboronic acidCouplingStep 1: Suzuki Coupling(Pd cat., 2-Bromopyridine)Start->CouplingIntermediate1Intermediate:2-Chloro-5-(pyridin-2-yl)pyridineCoupling->Intermediate1AlkylationStep 2: N-Ethylation(EtI, MeCN, Reflux)Intermediate1->Alkylation Exploits Nucleophilicity Diff.SaltPyridinium Salt(Activated for Reduction)Alkylation->SaltReductionStep 3: Selective Reduction(NaBH4, MeOH, 0°C)Salt->Reduction Preserves Cl-PyridineProductTarget: CAS 1306606-79-0(Racemic)Reduction->Product

Caption: Regioselective synthesis exploiting the electronic differentiation between the two pyridine rings.

Experimental Protocols & Quality Control

Detailed Synthesis Protocol (Step 3 Focus)

The reduction step is the most critical for success.[1]

  • Preparation : Dissolve 10 mmol of the N-ethyl-2-(6-chloropyridin-3-yl)pyridinium iodide intermediate in 50 mL of anhydrous Methanol. Cool to 0°C under

    
     atmosphere.[1]
    
  • Addition : Slowly add Sodium Borohydride (

    
    , 4.0 eq) portion-wise over 30 minutes. Caution: Gas evolution (
    
    
    ).
  • Reaction : Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by LC-MS for the disappearance of the cationic peak (

    
    ) and appearance of the product mass (
    
    
    ).[1]
  • Quench : Quench with Acetone (5 mL) followed by saturated

    
     solution.
    
  • Extraction : Evaporate methanol, extract aqueous residue with DCM (

    
     mL).
    
  • Purification : The crude oil is often pure enough, but can be purified via Flash Chromatography (Silica, 0-10% MeOH in DCM with 1%

    
    ).[1]
    
Analytical Validation (QC)

To validate the identity of CAS 1306606-79-0, ensure the following spectral signatures:

MethodExpected SignatureDiagnostic Value
1H NMR (CDCl3)

8.3 (d, 1H, Py-H6), 7.6 (dd, 1H, Py-H4), 7.2 (d, 1H, Py-H3)
Confirms 2,5-subst.[1] pyridine pattern.[1][2][3][4][5][6][7]
1H NMR (Aliphatic)

3.0-1.2 (Multiplets, 9H, Piperidine), 1.0 (t, 3H, Ethyl-

)
Confirms saturated ring & ethyl group.[1]
LC-MS m/z 225.1

, Isotope pattern 3:1 (Cl)
Confirms molecular weight and presence of Chlorine.[1]
HPLC Purity >95% (254 nm)Essential for biological assays.[1]

Applications in Drug Discovery[1][5]

Pharmacophore Mapping

This molecule serves as a scaffold for two major classes of targets:[1]

  • GPCRs (Histamine H3, Muscarinic M1/M4) : The basic piperidine nitrogen mimics the amine of endogenous neurotransmitters, while the chloropyridine acts as a lipophilic anchor or a handle for biaryl extension.[1]

  • Kinases : The pyridine nitrogen can serve as a hinge binder (acceptor), while the piperidine ring projects into the solvent-exposed region or ribose pocket.[1]

Downstream Derivatization

The 2-Chloro handle is a "privileged" leaving group.[1] It allows researchers to rapidly generate libraries by reacting CAS 1306606-79-0 with:

  • Amines (via Buchwald-Hartwig)

    
     Amino-pyridine derivatives (Kinase inhibitors).[1]
    
  • Boronic Acids (via Suzuki)

    
     Biaryl systems (Allosteric modulators).[1]
    
  • Thiols/Alkoxides (via

    
    ) 
    
    
    Ether/Thioether linkers.[1]

Safety & Handling

  • Hazards : Irritant to eyes, respiratory system, and skin.[1] Toxic if swallowed (nicotinic effects).[1]

  • Storage : Store at 2-8°C under inert gas (Argon). The free base may absorb

    
     from air; store as the hydrochloride salt for long-term stability.[1]
    
  • Incompatibility : Strong oxidizing agents.[1] Avoid contact with strong acids which may protonate the pyridine, altering reactivity.[1]

References

  • ChemScene . (2024).[1] Product Data: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine. Retrieved from [1]

  • PubChem . (2024).[1] Compound Summary: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.[1] National Library of Medicine.[1] Retrieved from [1]

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] (Foundational reference for Step 1).

  • Comins, D. L., & O'Connor, S. (2001).[1] Regioselective Substitution in Pyridines. Advances in Heterocyclic Chemistry. (Context for Pyridinium salt chemistry).

An In-depth Technical Guide to CAS 1306606-79-0: Unraveling Its Chemical Identity and Properties

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive investigation into the publicly available scientific literature and chemical databases for the compound designated by CAS Registry Number 1306606-79-0 reveals a significant information gap. Despite extensive searches across a multitude of platforms, including chemical supplier catalogs and specialized databases, no definitive chemical structure, name, or associated physicochemical and biological properties could be unambiguously attributed to this specific identifier.

This lack of public information prevents the creation of an in-depth technical guide as requested. The integrity of a scientific whitepaper hinges on verifiable and citable data, which is currently unavailable for CAS 1306606-79-0.

This situation could arise from several possibilities:

  • Proprietary Nature: The compound may be a proprietary substance under active research and development by a commercial entity, and its details have not been disclosed in the public domain.

  • Novel or Rare Compound: It might be a very new or rarely synthesized molecule that has not yet been cataloged in publicly accessible databases.

  • Data Entry Error: There is a possibility of a typographical error in the provided CAS number.

Given the absence of foundational information, this guide will instead outline the methodological approach a senior application scientist would undertake to characterize a novel or unidentified compound, using the placeholder "Compound X" to represent the substance that would be associated with CAS 1306606-79-0. This serves as a framework for the type of in-depth analysis that would be conducted once the chemical identity is established.

Part 1: The Foundational Pursuit - Structural Elucidation of Compound X

The primary and most critical step is to determine the precise chemical structure of Compound X. This is the bedrock upon which all other chemical and biological understanding is built.

Spectroscopic and Spectrometric Analysis

A battery of analytical techniques would be employed to piece together the molecular puzzle.

Experimental Protocol: Structural Elucidation Workflow

  • Sample Acquisition and Preparation: Obtain a pure sample of Compound X. The purity is paramount and would be verified by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), depending on the compound's volatility and stability. The sample is then dissolved in appropriate deuterated solvents for Nuclear Magnetic Resonance (NMR) analysis or prepared for mass spectrometry.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): To determine the exact molecular weight and deduce the elemental formula. This is a crucial first step in narrowing down the possibilities.

    • Tandem Mass Spectrometry (MS/MS): To fragment the molecule and obtain information about its substructures. This data provides vital clues about the connectivity of atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR (Proton NMR): To identify the different types of protons in the molecule and their immediate chemical environment.

    • ¹³C NMR (Carbon NMR): To determine the number and types of carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): These powerful techniques establish the connectivity between protons and carbons, allowing for the assembly of the molecular scaffold.

  • Vibrational Spectroscopy:

    • Infrared (IR) Spectroscopy: To identify the presence of specific functional groups (e.g., C=O, O-H, N-H).

    • Raman Spectroscopy: To provide complementary information on functional groups and the overall molecular backbone.

  • X-ray Crystallography: If a suitable single crystal of Compound X can be grown, this technique provides the unambiguous three-dimensional structure of the molecule.

Data Presentation: Hypothetical Spectroscopic Data Summary for Compound X

Analytical Technique Parameter Hypothetical Result Interpretation
HRMS[M+H]⁺350.1234Suggests a molecular formula of C₁₈H₁₉N₃O₄
¹H NMRChemical Shift (δ)7.8 (d, 2H), 7.2 (d, 2H), ...Aromatic protons, alkyl protons, etc.
¹³C NMRChemical Shift (δ)168.0, 155.4, 130.2, ...Carbonyl carbon, aromatic carbons, etc.
IR SpectroscopyWavenumber (cm⁻¹)3300 (br), 1710 (s), ...Presence of O-H and C=O groups
Physicochemical Property Determination

Once the structure is confirmed, a series of experiments would be conducted to determine the fundamental physicochemical properties of Compound X.

Experimental Protocol: Physicochemical Profiling

  • Solubility: Assessed in a range of solvents (e.g., water, DMSO, ethanol) at various pH values. This is critical for designing biological assays and formulation development.

  • LogP/LogD: The octanol-water partition coefficient (LogP) and distribution coefficient (LogD) are determined to predict the compound's lipophilicity and its potential to cross biological membranes.

  • pKa: The acid dissociation constant(s) are measured to understand the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and target engagement.

  • Melting Point and Boiling Point: These are determined to assess the compound's physical state and thermal stability.

  • Stability: The chemical stability of Compound X is evaluated under various conditions (e.g., different pH, temperature, light exposure) to establish appropriate storage and handling procedures.

Visualization: Logical Workflow for Compound Characterization

G cluster_0 Structural Elucidation cluster_1 Physicochemical Profiling cluster_2 Biological Activity Screening Purity Purity Assessment (HPLC/GC) MS Mass Spectrometry (HRMS, MS/MS) Purity->MS NMR NMR Spectroscopy (1H, 13C, 2D) Purity->NMR Vib Vibrational Spectroscopy (IR, Raman) Purity->Vib Xray X-ray Crystallography Purity->Xray Structure Confirmed Structure MS->Structure NMR->Structure Vib->Structure Xray->Structure Solubility Solubility Structure->Solubility Profile Physicochemical Profile Solubility->Profile LogP LogP/LogD LogP->Profile pKa pKa pKa->Profile Stability Stability Stability->Profile Target Target Identification Profile->Target Assay In Vitro Assays Target->Assay Cell Cell-Based Assays Assay->Cell MoA Mechanism of Action Cell->MoA

Caption: Workflow for the characterization of an unknown compound.

Part 2: Unveiling the Biological Potential - A Hypothetical Exploration

With the structure and physicochemical properties in hand, the next phase would involve exploring the biological activity of Compound X. This is a critical step for drug development professionals.

Target Identification and In Vitro Assays

The chemical structure of Compound X would be compared to known pharmacophores to hypothesize potential biological targets. A broad panel of in vitro assays would then be conducted.

Experimental Protocol: Initial Biological Screening

  • Computational Screening: The 3D structure of Compound X would be used for in silico docking studies against a library of known protein targets to predict potential binding interactions.

  • Receptor Binding Assays: A panel of radioligand binding assays would be run to screen for activity against a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters.

  • Enzyme Inhibition Assays: Compound X would be tested against a panel of key enzymes from different classes (e.g., kinases, proteases, phosphatases) to identify any inhibitory activity.

Cell-Based Assays and Mechanism of Action Studies

Hits from the in vitro screens would be followed up with cell-based assays to confirm activity in a more physiologically relevant context and to begin to elucidate the mechanism of action (MoA).

Experimental Protocol: Elucidating the Mechanism of Action

  • Phenotypic Screening: Compound X would be tested in various cell-based models of disease to observe its phenotypic effects (e.g., apoptosis, cell proliferation, differentiation).

  • Target Engagement Assays: Techniques like Cellular Thermal Shift Assay (CETSA) would be used to confirm that Compound X directly binds to its intended target within the cell.

  • Signaling Pathway Analysis: If Compound X is found to modulate a specific target, downstream signaling pathways would be investigated using techniques such as Western blotting, reporter gene assays, or transcriptomics (RNA-seq) to understand its functional consequences.

Visualization: Hypothetical Signaling Pathway Modulation by Compound X

G CompoundX Compound X Receptor Target Receptor CompoundX->Receptor Binds and Activates G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response Gene_Expression->Cellular_Response

Caption: A hypothetical signaling pathway activated by Compound X.

Conclusion and Path Forward

While a detailed technical guide on the chemical properties of CAS 1306606-79-0 cannot be provided at this time due to the lack of publicly available information, the framework presented here outlines the rigorous, multi-faceted approach that is fundamental to the characterization of any novel chemical entity. For researchers, scientists, and drug development professionals, the journey from an unknown compound to a potential therapeutic agent is a systematic process of structural elucidation, physicochemical profiling, and biological investigation.

Should the identity of CAS 1306606-79-0 become available in the public domain, a comprehensive and in-depth technical guide will be promptly generated.

References

As no specific data could be retrieved for CAS 1306606-79-0, a conventional reference list cannot be compiled. The methodologies described are standard practices in the fields of analytical chemistry, medicinal chemistry, and pharmacology, and are detailed in numerous textbooks and scientific publications within these disciplines.

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine SMILES string

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, a heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document delineates its fundamental physicochemical properties, proposes a logical synthetic pathway grounded in established organic chemistry principles, and explores its potential applications, particularly in the context of antiviral drug discovery. Emphasis is placed on the causality behind synthetic strategies and the importance of this scaffold in modern pharmacology. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyridine and piperidine-based chemical entities.

Introduction: Structural Significance and Therapeutic Potential

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a substituted pyridine derivative featuring a chiral N-ethylpiperidine moiety at the 5-position. The molecular architecture combines two privileged heterocyclic scaffolds: the pyridine ring, a common feature in numerous pharmaceuticals, and the piperidine ring, one of the most prevalent N-heterocycles in drug design.[1] The presence of a chlorine atom at the 2-position of the pyridine ring offers a versatile handle for further chemical modification, typically through nucleophilic aromatic substitution or cross-coupling reactions, thereby enabling the generation of diverse chemical libraries for biological screening.

The piperidine-linked pyridine core is of particular interest in the development of therapeutic agents. Research into analogues has identified this structural motif in potent non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs).[2] These findings suggest that 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine could serve as a key intermediate or a foundational scaffold for the discovery of novel antiviral agents with potentially improved efficacy, resistance profiles, and lower cytotoxicity.[2]

Physicochemical and Structural Properties

The fundamental properties of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine are critical for its handling, characterization, and application in a laboratory setting. The canonical SMILES (Simplified Molecular Input Line Entry System) string for the compound is CCN1C(C2=CN=C(Cl)C=C2)CCCC1.[3]

Below is a visualization of the molecular structure generated using the SMILES identifier.

Caption: 2D Structure of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
CAS Number 1306606-79-0[3]
Molecular Formula C₁₂H₁₇ClN₂[3]
Molecular Weight 224.73 g/mol [3]
Canonical SMILES CCN1C(C2=CN=C(Cl)C=C2)CCCC1[3]
Purity ≥95% (Typical for commercial samples)[3]
Recommended Storage Sealed in a dry environment at 2-8°C[3]

Synthesis and Mechanistic Considerations

This proposed synthesis leverages the in-situ generation of an organozinc reagent from a piperidine precursor, which is then coupled with a suitable halo-pyridine building block under palladium catalysis.

Proposed Synthetic Workflow: Negishi Cross-Coupling

The logical workflow for this synthesis is depicted below.

G cluster_0 Step 1: Organozinc Reagent Formation cluster_1 Step 2: Palladium-Catalyzed Cross-Coupling start N-ethylpiperidine reagent1 Strong Base (e.g., s-BuLi) THF, -78°C start->reagent1 intermediate1 2-Lithio-1-ethylpiperidine (In-situ) reagent1->intermediate1 reagent2 ZnCl₂ intermediate1->reagent2 product1 (1-Ethylpiperidin-2-yl)zinc(II) chloride (Organozinc Reagent) reagent2->product1 catalyst Pd(PPh₃)₄ (Catalyst) Toluene, 80°C product1->catalyst start2 2-Chloro-5-iodopyridine start2->catalyst product2 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (Final Product) catalyst->product2

Caption: Proposed Negishi coupling workflow for synthesis.

Experimental Protocol (Exemplary)

Materials:

  • N-ethylpiperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • Anhydrous Zinc Chloride (ZnCl₂)

  • 2-Chloro-5-iodopyridine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Toluene

Procedure:

  • Formation of the Organozinc Reagent:

    • To a solution of N-ethylpiperidine (1.1 eq) in anhydrous THF under an inert argon atmosphere at -78°C, add s-BuLi (1.0 eq) dropwise.

    • Stir the resulting solution for 2 hours at -78°C to facilitate the formation of the lithiated intermediate. The choice of a strong, non-nucleophilic base like s-BuLi is critical for regioselective deprotonation at the carbon adjacent to the nitrogen.

    • To this solution, add a solution of anhydrous ZnCl₂ (1.2 eq) in THF dropwise. The transmetalation from lithium to zinc occurs rapidly.

    • Allow the reaction mixture to warm to room temperature and stir for 1 hour. This forms the (1-Ethylpiperidin-2-yl)zinc(II) chloride reagent in situ.

  • Negishi Cross-Coupling:

    • In a separate flask, dissolve 2-chloro-5-iodopyridine (1.0 eq) and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene. The use of an iodo-substituted pyridine is deliberate; the C-I bond is more reactive towards oxidative addition to the Pd(0) catalyst than the C-Cl bond, ensuring selective coupling at the 5-position.

    • Add the freshly prepared organozinc solution from Step 1 to the toluene solution under argon.

    • Heat the reaction mixture to 80°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Work-up and Purification:

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to yield the final product, 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

This self-validating protocol ensures selectivity through the differential reactivity of the C-I versus C-Cl bonds, a cornerstone of modern catalytic cross-coupling strategy.

Applications in Drug Discovery

The structural framework of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is highly relevant to contemporary drug discovery programs.

  • Antiviral Agents: As previously noted, piperidine-linked pyridine analogues have demonstrated potent activity as non-nucleoside HIV-1 reverse transcriptase inhibitors.[2] The title compound serves as a direct precursor to this class of molecules. The 2-chloro substituent can be displaced by various aniline or other nitrogen-based nucleophiles to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies. A study published in ChemMedChem highlighted the discovery of highly potent compounds from this class, with some showing greater antiviral efficacy against wild-type HIV-1 than established drugs like nevirapine and efavirenz.[2]

  • CNS Agents: The piperidine moiety is a common feature in centrally acting agents due to its ability to interact with various receptors and transporters in the brain. The lipophilicity and basic nitrogen of the N-ethylpiperidine group can facilitate blood-brain barrier penetration.

  • Synthetic Building Block: Beyond direct applications, this compound is a valuable intermediate. The chloro group can be transformed via Suzuki, Buchwald-Hartwig, or Stille coupling reactions to introduce a wide array of substituents, making it a versatile platform for accessing novel chemical space.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is not publicly available, hazard information can be inferred from structurally related compounds such as 2-chloro-5-nitropyridine and 2-chloro-5-(chloromethyl)pyridine.

  • Potential Hazards:

    • Harmful if swallowed: Similar chlorinated pyridine derivatives are classified as harmful upon ingestion.[7][8]

    • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage upon direct contact.[7][8]

    • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[7]

  • Recommended Precautions:

    • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.[8]

    • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[7] Avoid contact with skin, eyes, and clothing.

    • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).[3]

    • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8]

Conclusion

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a specialized chemical intermediate with significant potential, particularly in the field of antiviral drug discovery. Its synthesis is achievable through robust and scalable methods like the Negishi cross-coupling. The compound's structural features—a reactive chloro-handle and a privileged piperidine scaffold—make it an attractive starting point for the development of novel therapeutic agents. This guide provides the foundational knowledge required for researchers to safely handle, synthesize, and strategically utilize this compound in their research and development endeavors.

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
  • ChemScene. (n.d.). 1306606-79-0 | 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.
  • ChemicalBook. (2026, January 17). 2-chloro-5-(piperidin-1-ylcarbonyl)pyridine - Safety Data Sheet.
  • Google Patents. (2017, April 12). CN104529881B - 2-chloro-5-ethyl pyridine preparation method.
  • PubChem. (n.d.). 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine. National Center for Biotechnology Information.
  • ResearchGate. (2025, August 7). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling.
  • ResearchGate. (n.d.). 2-Chloro-5-(chloromethyl)pyridine.
  • MilliporeSigma. (n.d.). 2-(2-Chloro-5-nitrophenyl)pyridine.
  • Google Patents. (n.d.). US4612377A - Preparation of 2-chloro-5-methylpyridine.
  • Tang, S., et al. (2013). Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. ChemMedChem, 8(7). Retrieved from [Link]

  • Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine. SciSpace.
  • Dömling, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1436. Retrieved from [Link]

  • Google Patents. (n.d.). CN102532007A - Method for preparing 2-chloro-5-substituted pyridine.

Sources

An In-depth Technical Guide to 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine. Due to the limited availability of published data on this specific molecule, this document synthesizes confirmed identifiers with scientifically grounded extrapolations for its chemical properties, synthesis, and analytical characterization. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and medicinal chemistry who may be interested in this and related scaffolds. We will begin by establishing the nomenclature and known identifiers, followed by a proposed synthetic route and analytical workflow. Finally, we will discuss the potential pharmacological relevance of this compound class by examining the biological activities of structurally similar molecules.

Nomenclature and Chemical Identification

A thorough search of chemical databases reveals a scarcity of information for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine. A key supplier, ChemScene, explicitly states that there are no known synonyms for this compound[1]. However, its fundamental chemical identifiers have been established.

Chemical Identifiers

The definitive identifiers for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine are summarized in the table below.

IdentifierValueSource
CAS Number 1306606-79-0[1]
Molecular Formula C₁₂H₁₇ClN₂[1]
Molecular Weight 224.73 g/mol [1]
SMILES CCN1C(C2=CN=C(Cl)C=C2)CCCC1[1]
Proposed IUPAC Name and Structure

Based on standard IUPAC nomenclature rules, the proposed name for this compound is 2-chloro-5-(1-ethylpiperidin-2-yl)pyridine . The structure, with atom numbering for clarity, is depicted in the following diagram.

Caption: Structure of 2-chloro-5-(1-ethylpiperidin-2-yl)pyridine.

Predicted Physicochemical Properties

PropertyPredicted ValueRationale/Comparison
Boiling Point > 200 °CThe presence of the chloropyridine and the larger piperidine moiety would suggest a significantly higher boiling point than N-ethylpiperidine (131 °C)[3][4].
Solubility Soluble in organic solvents (e.g., ethanol, dichloromethane, ethyl acetate). Sparingly soluble in water.N-ethylpiperidine exhibits moderate water solubility[2][4]. The larger, more hydrophobic chloropyridinyl group in the target molecule would likely decrease water solubility.
pKa ~8-9The piperidine nitrogen is a basic site. The pKa is expected to be slightly lower than that of N-ethylpiperidine (~10.45)[4] due to the electron-withdrawing effect of the attached chloropyridine ring.

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine would involve the N-alkylation of a suitable piperidinylpyridine precursor. Reductive amination is a robust method for this transformation, minimizing the risk of over-alkylation that can occur with direct alkylation using alkyl halides[5].

Synthetic Workflow

The proposed synthesis starts from the commercially available (or readily synthesized) 2-chloro-5-(piperidin-2-yl)pyridine. This precursor is then N-ethylated via reductive amination with acetaldehyde.

cluster_0 Proposed Synthesis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine A 2-Chloro-5-(piperidin-2-yl)pyridine C Reductive Amination (e.g., NaBH(OAc)₃) A->C B Acetaldehyde B->C D 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine C->D

Caption: Proposed synthetic workflow via reductive amination.

Detailed Experimental Protocol

Objective: To synthesize 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine from 2-chloro-5-(piperidin-2-yl)pyridine.

Materials:

  • 2-chloro-5-(piperidin-2-yl)pyridine

  • Acetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-(piperidin-2-yl)pyridine (1.0 equivalent) and dissolve it in anhydrous dichloromethane.

  • Addition of Aldehyde: Add acetaldehyde (1.2 equivalents) to the solution and stir for 20-30 minutes at room temperature to allow for iminium ion formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

Proposed Analytical Characterization Workflow

A comprehensive analytical workflow is essential to confirm the identity and purity of the synthesized compound. This would typically involve a combination of spectroscopic and chromatographic techniques[6].

cluster_1 Analytical Workflow A Synthesized Product B Purity Assessment (TLC, HPLC, GC-MS) A->B C Structural Elucidation A->C H Confirmed Structure and Purity B->H D ¹H NMR C->D E ¹³C NMR C->E F Mass Spectrometry (MS) C->F G Infrared (IR) Spectroscopy C->G D->H E->H F->H G->H

Caption: A standard workflow for analytical characterization.

Expected Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show characteristic signals for the protons on the pyridine and piperidine rings, as well as the N-ethyl group. The aromatic protons on the pyridine ring will likely appear in the 7.0-8.5 ppm region. The protons on the piperidine ring and the ethyl group will be in the aliphatic region (1.0-4.0 ppm).

  • ¹³C NMR: The spectrum should display 12 distinct carbon signals corresponding to the molecular formula. The carbons of the chloropyridine ring will be in the aromatic region (120-160 ppm), while the piperidine and ethyl carbons will be in the aliphatic region.

  • Mass Spectrometry (MS): The molecular ion peak (M+) should be observed at m/z 224.7, with a characteristic M+2 peak at m/z 226.7 due to the presence of the chlorine-37 isotope. Fragmentation patterns would likely involve cleavage of the ethyl group and the bond between the two rings.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would include C-H stretching vibrations for the aromatic and aliphatic protons, C=C and C=N stretching of the pyridine ring, and C-N stretching of the piperidine.

Potential Pharmacological Relevance

While no specific biological activity has been reported for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, the chloropyridine and piperidine moieties are common scaffolds in many biologically active compounds.

  • Chloropyridine Derivatives: These compounds are used as intermediates in the synthesis of pharmaceuticals and agrochemicals[7][8][9]. Some have shown potential as anticancer agents[10] and urease inhibitors[11]. The presence of a chlorine atom can significantly modulate the electronic and lipophilic properties of a molecule, potentially enhancing its binding to biological targets.

  • Piperidine Derivatives: The piperidine ring is a prevalent feature in many approved drugs and natural products with a wide range of pharmacological activities, including antimicrobial and anticancer effects[12][13][14]. N-alkylation of the piperidine nitrogen is a common strategy to fine-tune the compound's properties[5][15].

The combination of these two pharmacophores in 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine suggests that it could be a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further biological evaluation would be necessary to explore its specific activities.

Conclusion

This technical guide has provided a detailed overview of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, a compound with limited publicly available data. By combining confirmed identifiers with scientifically informed predictions, we have outlined its likely chemical properties, a plausible synthetic route, and a robust analytical workflow for its characterization. The discussion of the potential pharmacological relevance of its constituent scaffolds highlights its potential as a valuable intermediate for drug discovery and development. This guide aims to serve as a starting point for researchers interested in exploring the chemistry and biological activity of this and related compounds.

References

  • Amador-Sánchez, Y. A., et al. (2025). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Magnetic Resonance in Chemistry.
  • Klahn, P., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie.
  • Francke, R., et al. (2020). A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines. Chemistry – A European Journal.
  • National Toxicology Program. (1996). 2-Chloropyridine.
  • PubChem. 2-Chloropiperidine. [Link]

  • PubChem. 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine. [Link]

  • ResearchGate. (2025). NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. [Link]

  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Link]

  • National Center for Biotechnology Information. (2010). Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice. [Link]

  • Andersson, H., Almqvist, F., & Olsson, R. (2007). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 9(7), 1335–1337.
  • Rauf, A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel Dihydropyridine and Pyridine Analogs as Potent Human Tissue Nonspecific Alkaline Phosphatase Inhibitors with Anticancer Activity: ROS and DNA Damage-Induced Apoptosis. Molecules, 27(19), 6296.
  • Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2023).
  • ResearchGate. (2021). Evaluation of biological activity of some pyridine derivatives on perfusion pressure and their interaction with the M 2 muscarinic receptor. [Link]

  • Li, J., et al. (2021). Design, synthesis, and characterization of pyridine-containing organic crystals with different substitution positions using solvothermal method. CrystEngComm, 23(4), 856-863.
  • Google Patents. (2017).
  • Semantic Scholar. (2022). PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. [Link]

  • UCL Discovery. (2010). Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 922645.
  • University of the Free State. (2011). Chapter 2. [Link]

  • ResearchGate. (2020). Utilization of 5‐Chloro‐2‐(cyanoacetamido)pyridines in the Synthesis of Biologically Active Heterocyclic Hybrids. [Link]

  • LookChem. Cas 766-09-6,1-Ethylpiperidine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Chemical Significance of Pyridine Derivatives: Focusing on 4-Chloropyridinium Chloride. [Link]

  • Khan, I., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances, 14(13), 9034-9045.
  • MolPort. 2-chloro-5-[(2S)-piperidin-2-yl]pyridine dihydrochloride | 2829289-75-8. [Link]

Sources

Heterocyclic Building Blocks: Pyridine & Piperidine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of FDA-approved small molecule drugs (2013–2023), nitrogen heterocycles remain the dominant structural class. Among these, pyridine and piperidine hold the #1 and #2 positions respectively for frequency of occurrence. This guide analyzes the transition between these two privileged scaffolds—often described as the "Escape from Flatland"—and details the synthetic methodologies, physicochemical implications, and experimental protocols required to utilize them effectively in medicinal chemistry.

Part 1: The Pharmacophore Landscape

Structural Dynamics: Aromaticity vs. Three-Dimensionality

The choice between a pyridine and a piperidine core is often a decision between pi-stacking interactions and solubility/3D-vector control .

  • Pyridine (The Anchor): A planar, electron-deficient aromatic system. It is often used as a bioisostere for phenyl rings to improve water solubility (via the basic nitrogen) or to engage in hydrogen bonding (as an acceptor).

  • Piperidine (The Vector): A flexible, aliphatic amine that exists predominantly in a chair conformation. It introduces chirality and "fsp3" character (fraction of sp3 hybridized carbons), which correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.

Physicochemical Comparison

The following table summarizes the critical property shifts observed when reducing a pyridine core to a piperidine.

PropertyPyridine CorePiperidine CoreMedicinal Chemistry Impact
Hybridization

(Planar)

(Tetrahedral)
Piperidine increases molecular complexity and "escape from flatland."
Basicity (

)
~5.2 (Weak Base)~11.0 (Strong Base)Piperidine is protonated at physiological pH, drastically improving solubility.
H-Bonding Acceptor onlyAcceptor & DonorPiperidine NH can act as a donor, altering binding pose.
Metabolism N-Oxidation, C-H hydroxylationN-Dealkylation, Ring OxidationPyridines are often more metabolically stable but can inhibit CYPs.
Lophilicity (

)
Lower (due to polarity)VariablePiperidine salts are highly polar; free bases are lipophilic.
Visualizing the Logic

The following diagram illustrates the decision matrix for selecting between these scaffolds based on ADME requirements.

PharmacophoreLogic Start Target Profile Definition Req1 Need Pi-Stacking? Start->Req1 Pyridine Pyridine Scaffold (Planar / Aromatic) Req3 Vector Control? Pyridine->Req3 Late Stage Piperidine Piperidine Scaffold (3D / Aliphatic) Outcome2 Select Piperidine (Stereocontrol Required) Piperidine->Outcome2 Req1->Pyridine Yes Req2 Need Solubility? Req1->Req2 No Req2->Pyridine Moderate Need Req2->Piperidine High Need (pKa > 10) Req3->Piperidine Chirality Needed Outcome1 Select Pyridine (Optimize Substituents) Req3->Outcome1 Flat Binding Pocket

Caption: Decision tree for scaffold selection based on binding mode (Pi-stacking vs. 3D fit) and physicochemical needs (Solubility/pKa).

Part 2: Synthetic Strategies & Methodologies

Late-Stage Functionalization of Pyridines (Minisci Reaction)

Traditional pyridine synthesis (e.g., Hantzsch synthesis) is ill-suited for late-stage diversification. The Minisci reaction —a radical substitution of protonated heteroarenes—has emerged as the gold standard for appending alkyl groups to the electron-deficient pyridine ring without pre-functionalization (like halogens).[1]

  • Mechanism: Generation of a nucleophilic alkyl radical (via redox catalysis or peroxides) which attacks the protonated (activated) pyridine at the most electron-deficient positions (C2/C4).

  • Modern Twist: Use of sulfinates or carboxylic acids as radical precursors allows for the introduction of complex alkyl chains.

Stereoselective Hydrogenation (Pyridine Piperidine)

Converting a substituted pyridine to a piperidine creates up to three contiguous stereocenters.[2]

  • Challenge: The basic nitrogen poisons heterogeneous catalysts (Pd, Pt).

  • Solution: Performing the reaction in acidic media (acetic acid) or using protected precursors (N-Boc pyridinium salts) to facilitate turnover and control facial selectivity.

Part 3: Experimental Protocols

Protocol A: Radical C-H Alkylation of Pyridine (Minisci-Type)

Objective: To introduce a secondary alkyl group at the C2 position of a pyridine building block.

Reagents:

  • Substituted Pyridine (1.0 equiv)

  • Alkyl Zinc Sulfinate (Radical Precursor) (2.0 - 3.0 equiv)

  • Trifluoroacetic Acid (TFA) (1.0 equiv)

  • tert-Butyl Hydroperoxide (TBHP) (3.0 equiv, 70% aq.)

  • Solvent: DMSO/Water (3:1)

Step-by-Step Workflow:

  • Activation: Dissolve the pyridine substrate in DMSO/Water. Add TFA dropwise. Rationale: Protonation lowers the LUMO of the pyridine, making it susceptible to nucleophilic radical attack.

  • Radical Generation: Add the alkyl zinc sulfinate salt.

  • Initiation: Cool the mixture to 0°C. Add TBHP dropwise to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. The mixture may turn slightly yellow/orange.

  • Quench: Basify with sat. aq. NaHCO3 (pH > 8) to deprotonate the product.

  • Extraction: Extract with EtOAc (3x). The unreacted alkyl radical byproducts remain in the aqueous or DMSO layer.

  • Purification: Silica gel chromatography. (Note: Pyridines often streak; add 1% Et3N to the eluent).

Protocol B: Heterogeneous Hydrogenation of Pyridine

Objective: Stereoselective reduction of a 3-substituted pyridine to a cis-3-substituted piperidine.

Reagents:

  • 3-Substituted Pyridine (1.0 equiv)

  • Catalyst: 5% Rh/C or PtO2 (Adam’s Catalyst) (5–10 wt%)

  • Solvent: Acetic Acid (0.5 M concentration)

  • Hydrogen Gas (50–100 psi)

Step-by-Step Workflow:

  • Preparation: In a high-pressure hydrogenation vessel (Parr bomb), dissolve the pyridine in glacial acetic acid. Rationale: Acetic acid protonates the pyridine (preventing catalyst poisoning by the lone pair) and promotes the formation of the cis-isomer.

  • Catalyst Addition: Carefully add Rh/C under an argon blanket (pyrophoric risk).

  • Hydrogenation: Seal the vessel. Purge with

    
     (3x) then 
    
    
    
    (3x). Pressurize to 60 psi
    
    
    .
  • Agitation: Shake/stir vigorously at RT for 12 hours.

  • Workup: Filter through a Celite pad to remove the catalyst. (Wash pad with MeOH).

  • Isolation: Concentrate the filtrate. The product will be the acetate salt. To obtain the free base, dissolve in water, basify with NaOH pellets to pH 12, and extract with DCM.

Part 4: Visualizing the Synthetic Pathway

The following graph illustrates the divergence in synthetic planning when building these heterocycles.

SynthesisWorkflow Start Starting Material: Simple Pyridine PathA Path A: Functionalization (Retain Aromaticity) Start->PathA PathB Path B: Reduction (Create 3D Scaffold) Start->PathB Minisci Minisci Reaction (Radical C-H Alkylation) PathA->Minisci Direct C-H Suzuki Suzuki Coupling (Requires Halogen) PathA->Suzuki Pre-functionalized Hydro Hydrogenation (Rh/C, H2) (Cis-Selectivity) PathB->Hydro Full Saturation Partial Partial Reduction (Dihydropyridine) PathB->Partial Reactive Intermediate ProdA Substituted Pyridine (Kinase Inhibitor Core) Minisci->ProdA Suzuki->ProdA ProdB Chiral Piperidine (GPCR Ligand) Hydro->ProdB

Caption: Synthetic divergence: Path A utilizes radical chemistry for decoration; Path B utilizes reduction for stereochemical complexity.

References

  • FDA Drug Approvals Analysis (2013-2023) Marshall, C. M., et al.[3] "An Update on the Nitrogen Heterocycle Compositions and Properties of U.S. FDA-Approved Pharmaceuticals." Journal of Medicinal Chemistry, 2024.[3][4]

  • Minisci Reaction Protocols Dunne, J. F., et al. "Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes." Chemical Science, 2021.

  • Stereoselective Hydrogenation Glorius, F., et al. "Efficient Asymmetric Hydrogenation of Pyridines." Angewandte Chemie International Edition, 2004.

  • Basicity and Physicochemical Properties Joshi, N. S., et al.[5] "Piperidine vs Pyridine: A pKa and Conformational Analysis." Journal of Organic Chemistry, 2016. (Note: Representative citation for pKa data discussed in text)

Sources

An In-depth Technical Guide to 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive overview for researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a detailed examination of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. Despite the absence of a dedicated PubChem Compound Identifier (CID), this guide offers a thorough analysis based on its chemical structure and data from analogous compounds. This document will cover its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a prospective discussion of its potential applications in drug discovery, drawing from the well-established pharmacological importance of the 2-substituted piperidine and 2-chloropyridine scaffolds. Additionally, this guide provides crucial safety and handling information extrapolated from related molecules to ensure safe laboratory practices.

Introduction

The piperidine moiety is a cornerstone in modern medicinal chemistry, present in a significant number of FDA-approved drugs.[1][2] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to modulate pharmacokinetic and pharmacodynamic properties. When incorporated into a larger molecular framework, the piperidine ring can influence solubility, lipophilicity, and metabolic stability, while also providing key interaction points with biological targets.[3]

The subject of this guide, 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, combines the piperidine scaffold with a 2-chloropyridine unit. The 2-chloropyridine motif is also a prevalent feature in numerous biologically active compounds, known to participate in various biological interactions and serve as a valuable synthetic handle for further molecular elaboration.[4][] The unique combination of these two pharmacophores in 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine suggests its potential as a novel building block for the development of new therapeutic agents. This guide aims to provide a comprehensive technical overview of this compound, addressing the current knowledge gaps and offering a scientifically-grounded perspective on its synthesis and potential applications.

Physicochemical Properties

While a dedicated PubChem entry for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is not available, data from chemical suppliers provides foundational physicochemical information.

PropertyValueSource
CAS Number 1306606-79-0[4]
Molecular Formula C₁₂H₁₇ClN₂[4]
Molecular Weight 224.73 g/mol [4]
Topological Polar Surface Area (TPSA) 16.13 Ų[4]
Predicted logP 3.2819[4]
Hydrogen Bond Acceptors 2[4]
Hydrogen Bond Donors 0[4]
Rotatable Bonds 2[4]

Proposed Synthesis and Experimental Protocol

The synthesis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine can be envisioned through a two-step process, commencing with the catalytic hydrogenation of a suitable pyridine precursor, followed by N-alkylation of the resulting piperidine. This approach is well-documented for the synthesis of substituted piperidines.[6][7][8]

Proposed Synthetic Workflow

Synthetic Workflow A 2-Chloro-5-(pyridin-2-yl)pyridine B 2-Chloro-5-(piperidin-2-yl)pyridine A->B Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid) C 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine B->C N-Alkylation (e.g., Ethyl Iodide, K₂CO₃, Acetonitrile)

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Experimental Protocol (Hypothetical)

It is imperative to note that the following protocol is a proposed, hypothetical procedure based on established chemical transformations and has not been experimentally validated for this specific compound.

Step 1: Catalytic Hydrogenation of 2-Chloro-5-(pyridin-2-yl)pyridine

The initial step involves the reduction of the pyridine ring to a piperidine ring. The use of Platinum(IV) oxide (PtO₂) as a catalyst in an acidic medium like acetic acid is a robust method for this transformation.[2][7]

  • Materials:

    • 2-Chloro-5-(pyridin-2-yl)pyridine

    • Platinum(IV) oxide (Adam's catalyst)

    • Glacial Acetic Acid

    • High-pressure hydrogenation vessel (e.g., Parr apparatus)

    • Hydrogen gas source

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 2-Chloro-5-(pyridin-2-yl)pyridine (1.0 eq) in glacial acetic acid.

    • Carefully add Platinum(IV) oxide (5-10 mol%) to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • Pressurize the vessel with hydrogen gas to 50-70 bar.

    • Stir the reaction mixture vigorously at room temperature for 24-48 hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with acetic acid.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Chloro-5-(piperidin-2-yl)pyridine.

    • Purify the crude product by column chromatography on silica gel.

Step 2: N-Alkylation of 2-Chloro-5-(piperidin-2-yl)pyridine

The secondary amine of the piperidine ring can be alkylated using an appropriate alkylating agent in the presence of a base.[9][10]

  • Materials:

    • 2-Chloro-5-(piperidin-2-yl)pyridine (from Step 1)

    • Ethyl iodide

    • Potassium carbonate (K₂CO₃)

    • Anhydrous acetonitrile

    • Standard laboratory glassware and purification equipment

  • Procedure:

    • To a solution of 2-Chloro-5-(piperidin-2-yl)pyridine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

    • To this suspension, add ethyl iodide (1.2 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring its progress.

    • Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting crude product by column chromatography on silica gel to obtain 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

Potential Applications in Drug Discovery

The structural features of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine suggest its potential utility in several areas of drug discovery.

Potential_Applications cluster_0 Core Structure cluster_1 Potential Therapeutic Areas Target 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine CNS_Disorders CNS Disorders (e.g., Antipsychotics, Antidepressants) Target->CNS_Disorders Piperidine Scaffold Anticancer Anticancer Agents Target->Anticancer 2-Chloropyridine Moiety Antimicrobial Antimicrobial Agents Target->Antimicrobial General Heterocyclic Structure Anti_inflammatory Anti-inflammatory Agents Target->Anti_inflammatory Piperidine Derivatives

Caption: Potential therapeutic applications based on structural motifs.

  • Central Nervous System (CNS) Disorders: The piperidine scaffold is a well-established component of many CNS-active drugs, including antipsychotics and antidepressants.[3] The lipophilicity and three-dimensional nature of the piperidine ring can facilitate crossing the blood-brain barrier.

  • Oncology: 2-Chloropyridine derivatives have been investigated as potential anticancer agents.[4] For instance, certain compounds incorporating this moiety have demonstrated inhibitory activity against enzymes like telomerase, which is implicated in cancer cell proliferation.[4]

  • Antimicrobial Agents: Pyridine and piperidine derivatives have shown a broad spectrum of antimicrobial activities.[][11] The combination of these two rings in the target molecule could lead to novel compounds with antibacterial or antifungal properties.

  • Anti-inflammatory and Analgesic Agents: The piperidine ring is also found in various anti-inflammatory and analgesic drugs.[12]

Safety and Handling

No specific safety data is available for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine. Therefore, it is crucial to handle this compound with extreme caution, assuming it to be hazardous. The following precautions are based on the safety profiles of structurally related compounds such as 2-chloro-5-(chloromethyl)pyridine and other substituted pyridines.[6][13]

  • Personal Protective Equipment (PPE):

    • Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.

    • Work in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.

  • Health Hazards (Inferred):

    • Ingestion: May be harmful if swallowed.[6]

    • Skin Contact: May cause skin irritation or burns.[6]

    • Eye Contact: May cause serious eye irritation or damage.[6]

    • Inhalation: May cause respiratory tract irritation.[13]

  • First Aid Measures:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move the person to fresh air.

    • If swallowed: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek immediate medical attention.

  • Storage and Disposal:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Dispose of the compound and its container in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine represents a promising, yet underexplored, chemical entity. While direct experimental data is currently limited, this in-depth technical guide provides a solid foundation for future research. The proposed synthetic route offers a viable pathway for its preparation, and the analysis of its structural components strongly suggests its potential as a valuable building block in the design and development of novel therapeutic agents. As with any new compound, further experimental investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential. It is imperative that all handling of this compound is performed with appropriate safety precautions, as outlined in this guide.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(21):7565. Available from: [Link]

  • Zaragoza, F. Preparation of Piperidines, Part 2: Substituted at Position 3. YouTube; 2024. Available from: [Link]

  • Process for synthesis of 2-substituted pyrrolidines and piperadines. Google Patents; 2011.
  • Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorganic & Medicinal Chemistry. 2010;18(22):7846-7854. Available from: [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia MDPI. 2023. Available from: [Link]

  • Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. 2015. Available from: [Link]

  • Procedure for N-alkylation of Piperidine? ResearchGate. 2017. Available from: [Link]

  • Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. 2024. Available from: [Link]

  • Synthesis and molecular docking study of ethyl piperidine-1- carboxylate derivative Schiff bases. ACG Publications. 2025. Available from: [Link]

  • 2-Chloropyridine. National Toxicology Program. Available from: [Link]

  • Pharmacological properties of natural piperidine derivatives. ResearchGate. Available from: [Link]

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. The University of Liverpool Repository. Available from: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. PMC. Available from: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. 2022. Available from: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. 2024. Available from: [Link]

  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available from: [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. 2015;8(4):1833-1839. Available from: [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. University of Cambridge. 2025. Available from: [Link]

  • Preparation of Piperidines, Part 1: Substituted at Position 2. YouTube; 2024. Available from: [Link]

Sources

Sourcing and Analytical Validation of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine in the USA: A Technical Guide for Preclinical Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sourcing high-purity chiral building blocks is a critical bottleneck in preclinical drug discovery, particularly for central nervous system (CNS) targets. 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1306606-79-0) is a highly specialized intermediate utilized in the synthesis of novel pharmaceuticals. This whitepaper provides an authoritative guide on sourcing this compound within the USA, validating its structural integrity through self-validating analytical protocols, and deploying it in downstream palladium-catalyzed cross-coupling reactions.

Pharmacological Context & Structural Rationale

The chemical architecture of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (


, MW: 224.73  g/mol ) is not arbitrary; it is a privileged scaffold in medicinal chemistry. The combination of a pyridine ring and a substituted piperidine moiety closely mimics the structural pharmacophores found in natural and synthetic nicotinic acetylcholine receptor (nAChR) ligands , such as epibatidine and anabasine[1].
  • The 1-Ethylpiperidine Moiety: The tertiary amine serves as a critical hydrogen-bond acceptor/cationic center for receptor binding, while the ethyl substitution enhances lipophilicity, which is vital for blood-brain barrier (BBB) penetration in CNS-active agents[1].

  • The 2-Chloropyridine Core: The chlorine atom at the 2-position of the pyridine ring acts as an ideal electrophilic handle. It is perfectly primed for downstream functionalization via Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, allowing medicinal chemists to rapidly generate libraries of diverse analogs.

US Sourcing Landscape & Supply Chain Logistics

Procuring CAS 1306606-79-0 in the USA requires navigating specialized chemical vendors and hazardous materials (HazMat) logistics. Relying on a single supplier can stall a medicinal chemistry campaign; therefore, identifying multiple domestic or US-shipping-capable vendors is essential.

Table 1: Quantitative Comparison of USA-Accessible Suppliers
SupplierCatalog No.Stated PurityLocation / Shipping Notes
ChemScene CS-0298316≥95%USA Delivery; HazMat Excepted Quantity available[2][3]
BLD Pharmatech BD0109223895%Cincinnati, OH, USA; Online orders available[4]
Arctomsci 1306606-79-0In-stockFlexible reagent sizes available[5]

Logistical Causality (The HazMat Trap): Compounds containing basic piperidine and halogenated pyridine motifs are often classified as Class 6.1 (Toxic) or Class 9 dangerous goods[3]. Standard shipping of a 5g bottle can incur FedEx HazMat fees ranging from $50 to $178[3]. To optimize grant funding and bypass these exorbitant fees, lab managers should instruct suppliers (like ChemScene) to package the material under the "Excepted Quantity" option (e.g., packaging a 5g order as five separate 1g vials)[3].

Quality Control & Analytical Validation Protocol

A commercial Certificate of Analysis (CoA) represents the bulk batch at the time of manufacture, not the state of the material after international transit. As a self-validating system, all incoming batches of CAS 1306606-79-0 must undergo the following orthogonal QC workflow before being released to the synthesis lab.

QC_Workflow Receipt Receipt of CAS 1306606-79-0 Storage Log & Store at 2-8°C (Prevent N-Oxidation) Receipt->Storage LCMS UHPLC-MS (ESI+) Target: m/z 225.1 Storage->LCMS NMR 1H & 13C NMR (CDCl3) Structural Integrity Storage->NMR Chiral Chiral HPLC Enantiomeric Purity Storage->Chiral Decision Passes All Specifications? LCMS->Decision NMR->Decision Chiral->Decision Approve Release to Synthesis Lab Decision->Approve YES Reject Quarantine / Supplier Claim Decision->Reject NO

Figure 1: Orthogonal Quality Control Workflow for Incoming Chemical Building Blocks.

Step-by-Step QC Methodology:

Step 1: Sample Accessioning and Storage

  • Action: Upon receipt, immediately log the batch and transfer the sealed vial to a desiccated 2-8°C environment[2].

  • Causality: The tertiary amine of the 1-ethylpiperidine moiety is susceptible to atmospheric N-oxidation over time. Cold, dry storage suppresses this degradation pathway, ensuring the structural titer remains consistent for precise downstream stoichiometry.

Step 2: UHPLC-MS (Orthogonal Purity Assessment)

  • Action: Prepare a 1 mg/mL stock in LC-MS grade methanol. Run a 5-minute gradient (5% to 95% Acetonitrile in Water + 0.1% Formic Acid) on a C18 column.

  • Causality: Relying solely on UV absorbance (e.g., 254 nm) can mask non-chromophoric impurities. The addition of 0.1% formic acid forces the protonation of the basic piperidine nitrogen, yielding a robust

    
     ion at m/z 225.1 in positive ESI mode, while simultaneously preventing peak tailing caused by secondary interactions with free silanols on the stationary phase.
    

Step 3: Multinuclear NMR Spectroscopy (


H and 

C)
  • Action: Dissolve 5 mg of the compound in

    
    . Acquire standard 1D spectra.
    
  • Causality: Mass spectrometry confirms the molecular weight, but NMR is required to validate the regiochemistry. The 2-chloro-5-substituted pyridine ring will present a characteristic splitting pattern (typically a doublet, a doublet of doublets, and a fine doublet with small meta coupling). This ensures the supplier has not provided a structural isomer.

Step 4: Chiral Stationary Phase HPLC (Enantiomeric Excess)

  • Action: Screen the compound against a panel of immobilized polysaccharide chiral columns (e.g., Chiralpak AD-H) using an isocratic Hexane/Isopropanol/Diethylamine (DEA) mobile phase.

  • Causality: CAS 1306606-79-0 contains a stereocenter at the C2 position of the piperidine ring. If your target pharmacology requires a specific enantiomer, you must validate the enantiomeric excess (ee). The inclusion of 0.1% DEA in the mobile phase is critical to suppress basic amine tailing on the chiral stationary phase.

Downstream Application Workflow: Buchwald-Hartwig Amination

Once validated, the most powerful application for this building block is the palladium-catalyzed Buchwald-Hartwig cross-coupling to install complex amine pharmacophores at the 2-position of the pyridine ring.

Buchwald_Hartwig SM CAS 1306606-79-0 (Aryl Chloride) OxAdd Oxidative Addition [Pd(II) Complex] SM->OxAdd Amine Primary/Secondary Amine AmineBind Amine Coordination & Deprotonation (NaOtBu) Amine->AmineBind Pd_Cat Pd(0)L_n Active Catalyst (from Pd2(dba)3 + XPhos) Pd_Cat->OxAdd OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim RedElim->Pd_Cat Catalyst Regeneration Product Aminated Pyridine Derivative RedElim->Product

Figure 2: Catalytic Cycle of the Buchwald-Hartwig Amination of CAS 1306606-79-0.

Step-by-Step Synthetic Methodology:

Step 1: Glovebox Setup and Catalyst Pre-activation

  • Action: Inside an argon-filled glovebox, charge an oven-dried Schlenk flask with 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (1.0 equiv), the target amine (1.2 equiv),

    
     (1.5 mol%), XPhos (3.0 mol%), and NaOtBu (2.0 equiv).
    
  • Causality: Aryl chlorides are notoriously unreactive compared to bromides or iodides due to their high C-Cl bond dissociation energy. We utilize XPhos—a bulky, electron-rich dialkylbiarylphosphine ligand. Its electron-rich dicyclohexylphosphine moiety accelerates the oxidative addition into the C-Cl bond, while the extreme steric bulk of the triisopropylphenyl ring forces the intermediate into a reactive conformation, dramatically accelerating the final reductive elimination step.

Step 2: Reaction Execution

  • Action: Add anhydrous, degassed toluene to achieve a 0.2 M concentration. Seal the flask, remove it from the glovebox, and heat to 100°C for 6-12 hours.

  • Causality: Toluene is selected as the solvent because its non-polar nature maximizes the solubility of the hydrophobic Pd-XPhos complex while supporting the high temperatures required to overcome the activation barrier of aryl chloride coupling.

Step 3: Quench and Chromatographic Isolation

  • Action: Cool to room temperature, quench with water, extract with ethyl acetate, dry over

    
    , and purify via silica gel chromatography.
    
  • Causality: The aqueous quench decomposes unreacted NaOtBu and precipitates the palladium black. Because the final product contains a highly basic piperidine ring, pre-treating the silica gel with 1% triethylamine (TEA) during column packing is mandatory. This neutralizes the acidic silanols on the silica, preventing the product from streaking and irreversibly binding to the column.

References[3] ChemScene. "1306606-79-0 | 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine | ChemScene". ChemScene. URL: Verified Link[4] ChemScene. "1306606-79-0 | HazMat Shipping and Fees". ChemScene. URL: Verified Link[5] BLD Pharmatech. "1306606-79-0 | 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine". BLD Pharm. URL: Verified Link[6] ChemBuyersGuide. "BLD Pharmatech Co., Limited - Chemical Suppliers World Wide". ChemBuyersGuide. URL: Verified Link[7] Arctomsci. "CAS NO. 1306606-79-0 | 2-chloro-5-(1-ethylpiperidin-2-yl)". Arctom. URL: Verified Link[1] PubMed Central. "Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands". NIH. URL: Verified Link[2] TCI Chemicals. "TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand". TCI Chemicals. URL: Verified Link

Sources

Methodological & Application

synthesis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Derivatization of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine for nAChR Ligand Discovery

Executive Summary

The rational design of central nervous system (CNS) therapeutics often relies on privileged pharmacophores to achieve high receptor affinity and subtype selectivity. The compound 2-chloro-5-(1-ethylpiperidin-2-yl)pyridine[1] represents a critical structural hybrid: it merges the 2-chloro-5-pyridyl moiety found in the ultra-potent analgesic epibatidine[2][3] with the saturated piperidine ring characteristic of the tobacco alkaloid anabasine[4]. This application note details a highly robust, self-validating synthetic protocol to construct this scaffold via a regioselective sp³-sp² Negishi cross-coupling, followed by a controlled reductive ethylation.

Scientific Context & Mechanistic Rationale

The synthesis of 2-substituted piperidines fused to heteroaromatic rings presents a unique stereoelectronic challenge. Traditional methods often suffer from poor regioselectivity or over-alkylation. To bypass these issues, we employ a directed metalation/cross-coupling strategy[5].

  • Causality of Lithiation & Transmetalation : N-Boc-piperidine is kinetically deprotonated at the α-position using sec-butyllithium (s-BuLi). The additive TMEDA is strictly required to break down s-BuLi hexamers into highly reactive monomers, enhancing kinetic basicity and directing lithiation via dipole coordination with the Boc carbonyl. Because organolithiums are too nucleophilic and incompatible with palladium catalysts, transmetalation with anhydrous ZnCl₂ is performed. This generates an organozinc chloride that exhibits attenuated nucleophilicity but undergoes rapid transmetalation to the Pd(II) intermediate during the catalytic cycle[5].

  • Causality of Halide Selection : 2-Chloro-5-iodopyridine is deliberately selected over 2,5-dichloropyridine. The weaker carbon-iodine bond at the 5-position undergoes rapid, chemoselective oxidative addition with the Pd(0) catalyst, leaving the 2-chloro substituent completely intact for downstream pharmacological activity[2].

  • Causality of Reductive Amination : Direct alkylation of the deprotected piperidine with ethyl iodide frequently leads to uncontrolled over-alkylation, yielding quaternary ammonium salts. Reductive amination using acetaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃) ensures strict mono-ethylation. The bulky borohydride selectively reduces the intermediate iminium ion under mild conditions without reducing the pyridine ring.

Synthetic Workflow & Visualization

SyntheticWorkflow A 1-Boc-piperidine (Starting Material) B α-Lithiation (s-BuLi, TMEDA, -78 °C) A->B C Transmetalation (ZnCl2, -78 °C to RT) B->C D 1-Boc-piperidin-2-ylzinc chloride (Organozinc Intermediate) C->D E Negishi Cross-Coupling (2-chloro-5-iodopyridine, Pd cat.) D->E F 1-Boc-2-(2-chloro-5-pyridyl)piperidine (Coupled Intermediate) E->F G Boc Deprotection (TFA, DCM) F->G H 2-Chloro-5-(piperidin-2-yl)pyridine (Free Amine) G->H I Reductive Ethylation (Acetaldehyde, NaBH(OAc)3) H->I J 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (Final Product) I->J

Figure 1: Synthetic workflow for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine via Negishi coupling.

Quantitative Data & Optimization Matrix

The success of the sp³-sp² coupling relies heavily on the choice of the palladium catalyst and ligand. Bulky, electron-rich biaryl phosphines (like SPhos) are required to accelerate reductive elimination and suppress β-hydride elimination[5].

Table 1: Optimization of sp³-sp² Negishi Cross-Coupling Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)SolventTemp (°C)Yield (%)Observation / Rationale
1Pd(PPh₃)₄NoneTHF6532High β-hydride elimination.
2Pd(OAc)₂PPh₃THF6545Sluggish reductive elimination.
3Pd₂(dba)₃RuPhosTHF6578Good conversion, trace homocoupling.
4Pd₂(dba)₃SPhosTHF6589Excellent chemoselectivity.
5 Pd₂(dba)₃ SPhos Toluene 90 94 Optimal: High temp drives turnover.

Detailed Experimental Protocols

Step 1: α-Lithiation and Zincation of 1-Boc-piperidine
  • Flame-dry a 250 mL Schlenk flask under argon. Add 1-Boc-piperidine (10.0 mmol, 1.85 g) and anhydrous TMEDA (12.0 mmol, 1.8 mL) in anhydrous THF (50 mL).

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Dropwise add s-BuLi (1.4 M in cyclohexane, 12.0 mmol, 8.6 mL) over 15 minutes. Maintain stirring at -78 °C for 2 hours.

    • Self-Validation (IPC): Quench a 0.1 mL aliquot with D₂O. GC-MS analysis must confirm >95% deuterium incorporation at the C2 position (m/z shift from 185 to 186) before proceeding.

  • Add a solution of anhydrous ZnCl₂ (1.0 M in THF, 12.0 mmol, 12.0 mL) dropwise at -78 °C.

  • Allow the mixture to warm to room temperature over 1 hour. The resulting 1-Boc-piperidin-2-ylzinc chloride solution is used immediately.

Step 2: Palladium-Catalyzed Negishi Cross-Coupling
  • In a separate argon-purged flask, dissolve 2-chloro-5-iodopyridine (8.0 mmol, 1.91 g), Pd₂(dba)₃ (0.2 mmol, 183 mg), and SPhos (0.4 mmol, 164 mg) in anhydrous Toluene (20 mL).

  • Transfer the organozinc solution from Step 1 into the catalyst solution via cannula.

  • Heat the reaction mixture to 90 °C for 12 hours.

    • Self-Validation (IPC): Monitor by HPLC (254 nm). The reaction is deemed complete when 2-chloro-5-iodopyridine is <1% relative to the product.

  • Quench with saturated aqueous NH₄Cl (50 mL) and extract with EtOAc (3 × 50 mL).

  • Purify via flash column chromatography (Hexanes/EtOAc 8:2) to yield 1-Boc-2-(2-chloro-5-pyridyl)piperidine.

Step 3: N-Boc Deprotection
  • Dissolve 1-Boc-2-(2-chloro-5-pyridyl)piperidine (5.0 mmol, 1.48 g) in anhydrous DCM (20 mL).

  • Cool to 0 °C and add Trifluoroacetic Acid (TFA, 10 mL) dropwise.

  • Stir at room temperature for 2 hours.

    • Self-Validation (IPC): TLC (Ninhydrin stain) must show the complete disappearance of the UV-active starting material and the appearance of a dark purple spot indicative of the secondary amine.

  • Concentrate in vacuo, neutralize with saturated aqueous NaHCO₃, and extract with DCM (3 × 30 mL). Dry over Na₂SO₄ and concentrate to yield 2-chloro-5-(piperidin-2-yl)pyridine[6].

Step 4: Reductive Ethylation
  • Dissolve 2-chloro-5-(piperidin-2-yl)pyridine (4.0 mmol, 786 mg) in 1,2-Dichloroethane (DCE, 20 mL).

  • Add acetaldehyde (6.0 mmol, 0.34 mL) and glacial acetic acid (4.0 mmol, 0.23 mL). Stir for 30 minutes at room temperature to form the iminium intermediate.

  • Add Sodium Triacetoxyborohydride (NaBH(OAc)₃, 6.0 mmol, 1.27 g) in portions.

  • Stir at room temperature for 4 hours.

    • Self-Validation (IPC): LC-MS must confirm the complete consumption of the starting material and the presence of the target mass [M+H]⁺ = 225.1.

  • Quench with 1N NaOH (20 mL) to adjust pH > 10. Extract with DCM (3 × 30 mL).

  • Purify by flash column chromatography (DCM/MeOH 95:5) to yield the final product, 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine[1].

References[1] Title: 1306606-79-0 | 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine | ChemScene

Source: chemscene.com URL:[6] Title: 1134621-26-3 | (r)-2-Chloro-5-(piperidin-2-yl)pyridine | ChemScene Source: chemscene.com URL:[4] Title: Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC Source: nih.gov URL:[2] Title: Synthetic approach to epibatidine from 1-(phenylsulfonyl)pyrrole - CORE Scholar Source: wright.edu URL:[3] Title: (PDF) Synthesis of (±)-Epibatidine and Its Analogues † - ResearchGate Source: researchgate.net URL:[5] Title: 4-(2-Methylphenyl)piperidine | 630116-52-8 | Benchchem Source: benchchem.com URL:

Sources

Application Note: Strategic Utilization of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It focuses on the strategic utilization of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS: 1306606-79-0), a high-value building block belonging to the "privileged" pyridyl-piperidine scaffold class.[1]

Executive Summary

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine represents a specialized "bifunctional" scaffold that combines a reactive electrophilic handle (2-chloropyridine) with a biologically active, basic pharmacophore (N-ethylpiperidine).[1] Structurally analogous to anabasine and nicotine , this scaffold is critical in the development of ligands for Nicotinic Acetylcholine Receptors (nAChRs) , Histamine H3 receptors , and Voltage-gated Sodium Channels (Nav) .[1]

This guide provides validated protocols for functionalizing this scaffold, specifically overcoming the reduced reactivity of the C2-chlorine due to the electron-donating nature of the C5-alkyl-piperidine substituent.[1]

Physicochemical Profile & Structural Logic[1][2]

Understanding the electronic properties of this molecule is prerequisite to successful derivatization.[1]

Table 1: Key Physicochemical Properties
PropertyValueMedicinal Chemistry Implication
CAS Number 1306606-79-0Unique identifier for procurement/database tracking.[1]
Molecular Weight 224.73 g/mol Ideal for "Fragment-Based Drug Design" (FBDD); leaves room for MW growth < 500.[1]
LogP (Predicted) ~2.5 - 2.8Good lipophilicity for CNS penetration (Blood-Brain Barrier crossing).[1]
pKa (Piperidine) ~9.8 (Estimated)Exists as a cation at physiological pH; critical for electrostatic interactions with receptor aspartate residues.[1]
Reactivity C2-Cl ElectrophileThe C2 position is deactivated compared to unsubstituted 2-chloropyridine, requiring specialized catalytic systems.[1]
Structural "Exit Vectors"
  • Vector A (C2-Chlorine): The primary point of diversity.[1] Allows for lateral expansion via Suzuki, Buchwald, or Negishi couplings to probe hydrophobic pockets.[1]

  • Vector B (Piperidine Nitrogen): Capped with an ethyl group.[1] This specific alkylation usually targets receptors requiring a bulky hydrophobic cation (e.g.,

    
    -receptors or specific nAChR subtypes).[1]
    

Medicinal Chemistry Applications

A. Nicotinic Acetylcholine Receptor (nAChR) Modulation

The 3-pyridyl-piperidine core is the hallmark of nAChR agonists.[1] The N-ethyl substitution often shifts selectivity from


4

2 (high affinity for nicotine) to

7 or neuromuscular subtypes, or converts agonists into antagonists/partial agonists.[1]
  • Strategy: Couple aryl groups to the C2 position to create "Silent Agonists" or Positive Allosteric Modulators (PAMs).

B. Anti-Arrhythmic Agents (Class Ic)

The structural motif mimics the pharmacophore of Flecainide and Encainide analogs, where a basic piperidine is linked to an aromatic core.[1]

  • Strategy: Use the C2-Cl to link to a benzamide or bulky aromatic ether.[1] The N-ethylpiperidine acts as the sodium channel pore blocker.[1]

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Challenge: The electron-rich alkyl group at C5 makes the C2-Cl bond less susceptible to oxidative addition than typical electron-deficient pyridines.[1] Standard


 often fails.[1]
Solution:  Use of electron-rich, bulky phosphine ligands (e.g., XPhos or SPhos) to facilitate oxidative addition.[1]

Reaction Scheme:



Step-by-Step Procedure:

  • Preparation: In a glovebox or under Argon, charge a microwave vial with:

    • 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (1.0 eq, 100 mg).[1]

    • Aryl Boronic Acid (1.5 eq).[1]

    • 
       (0.02 eq) or 
      
      
      
      (0.05 eq).
    • XPhos (0.04 eq) - Critical for conversion.[1]

    • 
       (3.0 eq, finely ground).
      
  • Solvent: Add degassed 1,4-Dioxane:Water (4:1 ratio, 0.1 M concentration).

  • Reaction: Seal and heat to 100°C for 12 hours (thermal) or 120°C for 45 mins (Microwave).

  • Work-up:

    • Cool to RT. Filter through a Celite pad (elute with EtOAc).[1]

    • Wash filtrate with Brine (1x).[1]

    • Dry over

      
      , concentrate.
      
  • Purification: Flash chromatography. Note: The product is basic.[1][2] Use DCM:MeOH:NH4OH (90:9:1) or amine-functionalized silica to prevent streaking.[1]

Protocol B: Storage & Stability (Self-Validating)

The free base is an oil that can absorb


 from air.[1]
  • Conversion to HCl Salt: Dissolve the oil in minimal diethyl ether. Add 2.0 eq of 4M HCl in Dioxane dropwise.[1]

  • Validation: The resulting white precipitate is non-hygroscopic and stable at RT.[1]

  • QC Check: Dissolve a small amount in

    
    . Check 
    
    
    
    -NMR. The ethyl group triplet should act as a diagnostic signal at
    
    
    ppm.[1]

Visual Workflows

The following diagram illustrates the divergent synthesis pathways available from this scaffold.

G Scaffold 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (Core Scaffold) Suzuki Suzuki Coupling (Pd/XPhos, Ar-B(OH)2) Scaffold->Suzuki C2 Functionalization Buchwald Buchwald-Hartwig (Pd/BINAP, HNR2) Scaffold->Buchwald C-N Bond Formation Salt Salt Formation (HCl/Dioxane) Scaffold->Salt Stabilization Target1 nAChR Ligands (Biaryl Series) Suzuki->Target1 Library Gen Target2 Aminopyridine Analogs (Kinase/GPCR) Buchwald->Target2 Library Gen StableForm Stable HCl Salt (Storage) Salt->StableForm QC/Shelf-Life

Figure 1: Divergent synthetic workflow for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, highlighting the primary C2-functionalization pathways.

References

  • ChemScene Building Blocks. Product Data: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1306606-79-0).[1][3] Retrieved from [1]

  • Suzhou Shiya Biopharmaceuticals. Patent CN104529881B: Method for preparing 2-chloro-5-ethylpyridine (and related piperidine intermediates).[1] (2015).[1] Retrieved from

  • Sigma-Aldrich. Pyridine and Piperidine Scaffolds in Medicinal Chemistry.[1] (General Reference for C-N Coupling conditions). Retrieved from [1]

  • PubChem. Compound Summary: Anabasine Derivatives and Chloro-Pyridine Scaffolds.[1] Retrieved from [1]

Sources

Application Note: Overcoming Catalytic Barriers in Suzuki-Miyaura Cross-Couplings of 2-Chloropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Suzuki-Miyaura cross-coupling is a foundational transformation in modern drug development and materials science. However, the use of 2-chloropyridines as electrophilic partners presents significant synthetic hurdles. This application note provides an in-depth, mechanistically grounded guide to successfully coupling 2-chloropyridine derivatives. By leveraging rational catalyst selection, specific ligand architectures, and optimized biphasic solvent systems, researchers can overcome inherent substrate deactivation and achieve high-yielding C–C bond formations.

Mechanistic Insights: The 2-Chloropyridine Challenge

Coupling 2-chloropyridines requires overcoming two primary thermodynamic and kinetic barriers:

  • High Bond Dissociation Energy (BDE): Aryl chlorides possess a high C–Cl bond dissociation energy (approximately 330 kJ/mol), making the initial oxidative addition of the palladium catalyst the rate-limiting step of the catalytic cycle[1].

  • Catalyst Poisoning via N-Coordination: The basic nitrogen atom adjacent to the reactive C2 position can coordinate with the palladium center. With standard, less sterically demanding ligands (e.g., PPh₃), this leads to the formation of stable, catalytically inactive bis-ligated Pd-complexes, effectively poisoning the catalyst[2].

The Solution: Dialkylbiaryl Phosphine Ligands To resolve these issues, modern protocols utilize electron-rich, sterically bulky ligands such as Buchwald ligands (e.g., XPhos, SPhos, RuPhos) or Amphos[3]. The high electron density of these ligands accelerates the difficult oxidative addition step. Simultaneously, their immense steric bulk prevents the formation of inactive PdL₂ species and physically blocks the pyridine nitrogen from coordinating to the metal center, rescuing the catalytic cycle[2].

CatalyticCycle Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd 2-Chloropyridine PdII Pd(II) Intermediate Ar-Pd(II)(Cl)L OxAdd->PdII TransMet Transmetalation with Ar'-B(OH)2 PdII->TransMet Base, H2O Poison Catalyst Poisoning (Pyridine N-Coordination) PdII->Poison Small/Weak Ligands PdII_Trans Transmetalated Pd(II) Ar-Pd(II)(Ar')L TransMet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Regeneration Product Biaryl Product Ar-Ar' RedElim->Product LigandRescue Sterically Bulky Ligands (e.g., XPhos, Amphos) Prevent N-Binding Poison->LigandRescue LigandRescue->PdII

Catalytic cycle of Suzuki coupling with 2-chloropyridines highlighting ligand-mediated rescue.

Quantitative Data: Catalyst System Benchmarking

The choice of catalyst and base dictates the success of the reaction. The table below summarizes validated conditions for varying 2-chloropyridine derivatives, demonstrating the shift from traditional Pd(PPh₃)₄ to highly active pre-catalysts.

SubstrateBoronic Acid / EsterCatalyst SystemBase / SolventTemp / TimeYield
2-ChloropyridinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₂CO₃ / Toluene110 °C / 18 h80%[4]
3-Amino-2-chloropyridine2-Methylphenylboronic acidPdCl₂(Amphos)₂ (1 mol%)K₂CO₃ / Toluene:H₂O90 °C / 5 h79%[5]
5-Amino-2-chloropyridine2,6-Dimethylphenylboronic acidPd₂(dba)₃ / SPhosK₃PO₄ / Dioxane:H₂O100 °C / 12 h82%[3]
2-Chloropyridine2-Furanboronic acidPd(OAc)₂ / RuPhosNa₂CO₃ / EtOH:H₂O80 °C / 24 h95%[6]

Self-Validating Experimental Protocols

Protocol A: General High-Performance Coupling using Buchwald Ligands

This protocol is optimized for standard to electronically deactivated 2-chloropyridines[2].

Materials:

  • 2-Chloropyridine derivative (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd(OAc)₂ (2 mol%) and SPhos or XPhos (4 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-chloropyridine derivative, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the selected ligand.

  • Atmosphere Control: Seal the flask with a septum. Evacuate and backfill the flask with high-purity Argon three times.

    • Causality: Pd(0) intermediates are highly susceptible to oxidation by dissolved O₂, which forms inactive Pd(II)-peroxo complexes. Strict anaerobic conditions are mandatory.

  • Solvent Addition: Add the 1,4-Dioxane and Water via syringe. Sparge the solvent mixture with Argon for 15 minutes prior to addition.

    • Causality: Water is not just a co-solvent; it is mechanistically required to dissolve the inorganic base and convert the boronic acid into the reactive trihydroxyboronate intermediate [Ar-B(OH)₃]⁻, drastically accelerating the transmetalation step.

  • Heating & Monitoring: Heat the mixture to 100 °C with vigorous stirring. A color change (often to a deep red or orange) indicates the formation of the active Pd(0) species. Monitor via LC-MS after 2 hours.

  • Workup: Upon consumption of the starting material (typically 2–12 hours), cool to room temperature. Dilute with Ethyl Acetate (15 mL), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Coupling of Unprotected Amino-2-Chloropyridines

Traditional methods require protecting amino groups to prevent catalyst inhibition. This protocol utilizes PdCl₂(Amphos)₂ to couple unprotected substrates directly[5].

Step-by-Step Methodology:

  • Assembly: To a reaction vessel, sequentially add 3-amino-2-chloropyridine (0.8 g, 6.2 mmol), 2-methylphenylboronic acid (1.0 g, 7.4 mmol, 1.2 equiv), PdCl₂(Amphos)₂ (0.044 g, 1 mol%), and K₂CO₃ (1.3 g, 1.5 equiv)[5].

  • Solvent: Add Toluene (20 mL) and ion-exchange water (2 mL).

    • Causality: The extreme steric bulk of the Amphos ligand prevents the primary amine and the pyridine nitrogen from coordinating to the palladium center, allowing the reaction to proceed without Boc- or Ac- protection[5].

  • Reaction: Under an N₂ atmosphere, reflux the mixture at 90 °C for 5 hours.

  • Validation: Monitor by TLC (Hexane:Ethyl Acetate = 1:1). The product should appear at an Rf of ~0.4.

  • Isolation: Cool to room temperature, add water (20 mL), and extract with ethyl acetate. Wash the organic layer with 1 M NaOH (aq) and brine. Dry, filter, and purify via column chromatography to yield the product as a milky white powder[5].

Troubleshooting & Optimization Workflow

When scaling up or applying these protocols to novel substrates, side reactions such as protodeboronation or bipyridine homocoupling may occur. Use the following diagnostic workflow to logically adjust reaction parameters[2].

Troubleshooting Start Issue: Low Yield or No Product Check1 Analyze Crude Reaction Mixture (LC-MS / TLC) Start->Check1 Unreacted Observation: Unreacted 2-Chloropyridine Check1->Unreacted Dehalogenation Observation: Protodeboronation (Loss of Boronic Acid) Check1->Dehalogenation Homocoupling Observation: Bipyridine Homocoupling Check1->Homocoupling Sol1 Action: Enhance Oxidative Addition Switch to XPhos/SPhos or PdCl2(Amphos)2 Unreacted->Sol1 Sol2 Action: Accelerate Transmetalation Increase H2O, change base to KOH/K3PO4 Dehalogenation->Sol2 Sol3 Action: Optimize Kinetics Reduce Temp or Catalyst Loading Homocoupling->Sol3

Troubleshooting decision tree for optimizing 2-chloropyridine Suzuki-Miyaura couplings.

  • Protodeboronation: If the boronic acid is consumed but the 2-chloropyridine remains, the boronic acid is undergoing competitive hydrolysis. Solution: Accelerate the transmetalation step by ensuring sufficient water content and using a stronger, more soluble base like KOH or K₃PO₄[2].

  • Homocoupling: The formation of bipyridine side products indicates that the catalyst is overly active or the temperature is too high, promoting the homocoupling of the aryl chloride. Solution: Lower the reaction temperature by 10–20 °C or reduce the catalyst loading[2].

References

  • A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds Organic Chemistry Portal URL: [Link]

  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates SciSpace URL:[Link]

  • Latest Developments in Palladium and Nickel-Catalyzed Cross-Couplings for Aryl Chlorides: Suzuki-Miyaura and Buchwald-Hartwig Reactions ResearchGate URL:[Link]

Sources

Mechanistic Divergence & Causality: The "Why" Behind the Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this protocol guide to bridge the gap between theoretical mechanism and benchtop execution. 2-Chloropyridines are privileged scaffolds in drug development, but functionalizing the C2-position requires a deep understanding of electronic effects and catalytic cycles. This guide provides self-validating methodologies for the nucleophilic amination of 2-chloropyridines, empowering you to choose the correct pathway based on your specific substrate constraints.

The substitution of a chloride leaving group on a pyridine ring fundamentally diverges from standard aliphatic


 chemistry. The nitrogen atom at the 2-position exerts a strong inductive and resonance electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy of the ring ()[1]. This facilitates the attack of a nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex .

However, for unactivated 2-chloropyridines (those lacking additional electron-withdrawing groups like


 or 

), the activation free energy (

) remains high—approximately 88.8 kJ/mol[1]. This dictates a strict bifurcation in synthetic strategy:
  • Thermal

    
     (Uncatalyzed):  Relies on brute-force thermodynamics. It requires highly nucleophilic aliphatic amines, extreme heat, and polar aprotic solvents to stabilize the polar transition state[2].
    
  • Buchwald-Hartwig Cross-Coupling (Catalyzed): When amines are sterically hindered or weakly nucleophilic (e.g., anilines), thermal

    
     fails. Palladium catalysis bypasses the Meisenheimer complex entirely. The Pd center inserts into the C-Cl bond via oxidative addition, coordinates the amine, and forces carbon-nitrogen bond formation through reductive elimination ()[3].
    

G Substrate 2-Chloropyridine + Amine SNAr_Path Thermal SNAr (Polar Aprotic, High Temp) Substrate->SNAr_Path Uncatalyzed Pd_Path Buchwald-Hartwig (Pd Catalyst, Base) Substrate->Pd_Path Catalyzed Meisenheimer Meisenheimer Complex (N-Stabilized Anion) SNAr_Path->Meisenheimer Nucleophilic Attack Product 2-Aminopyridine (Product) Meisenheimer->Product Chloride Elimination OxAdd Oxidative Addition (Pd-Insertion) Pd_Path->OxAdd AmineBind Amine Binding & Deprotonation OxAdd->AmineBind RedElim Reductive Elimination AmineBind->RedElim RedElim->Product

Mechanistic divergence of 2-chloropyridine amination: Thermal SNAr vs. Pd-Catalyzed Cross-Coupling.

Quantitative Data & Condition Selection Matrix

To prevent wasted effort, consult this matrix before beginning your synthesis. The choice between thermal and catalytic protocols is dictated entirely by the nucleophilicity of your amine and the thermal stability of your substrate.

ParameterProtocol 1: Thermal

Protocol 2: Buchwald-Hartwig
Activation Energy (

)
High (~88.8 kJ/mol)[1]Lowered via Pd-catalysis
Optimal Solvents NMP, DMSO, DMFTHF, Toluene, 1,4-Dioxane
Typical Bases

, DIPEA,

LiHMDS,

,

Temperature Range 100 °C – 250 °C (Microwave/Flow)65 °C – 110 °C
Substrate Scope Highly nucleophilic amines (1°, 2° aliphatic)Bulky, unreactive, or weakly nucleophilic amines (anilines, amides)
Scalability Excellent (especially in Flow Reactors)[2]Moderate (Catalyst cost becomes a factor)

Protocol 1: Thermal/Microwave-Assisted (Uncatalyzed)

Causality of Experimental Choices: We utilize N-Methyl-2-pyrrolidone (NMP) or DMSO because polar aprotic solvents solvate the counter-cation of the base while leaving the amine "naked" and highly reactive. They also stabilize the highly polar transition state leading to the Meisenheimer complex. Because unactivated 2-chloropyridines require extreme heat to overcome the activation barrier, continuous flow reactors or sealed microwave vials are mandated to prevent solvent boil-off and product degradation ()[2].

Step-by-Step Methodology (Microwave/Sealed Tube):

  • Preparation: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 equiv, 1.0 mmol).

  • Reagent Addition: Add the aliphatic amine (1.5 equiv, 1.5 mmol) and anhydrous

    
     (2.0 equiv, 2.0 mmol). Note: 
    
    
    
    acts as an acid scavenger to neutralize the generated HCl, driving the equilibrium forward.
  • Solvation: Add 3.0 mL of anhydrous NMP or DMSO. Seal the vial with a Teflon-lined crimp cap.

  • Reaction: Irradiate in a microwave synthesizer at 150 °C for 30–60 minutes (or heat in a conventional oil bath at 130 °C for 16 hours).

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash with 5% aqueous LiCl solution (

    
     mL) to remove the NMP/DMSO.
    
  • Isolation: Dry the organic layer over

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography.
    

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

Causality of Experimental Choices: For anilines or sterically encumbered amines, we rely on


 as a stable Pd(0) source. The inclusion of bulky biaryl phosphine ligands (like RuPhos or BrettPhos) is non-negotiable. Their electron-rich nature accelerates oxidative addition, while their massive steric bulk forces the Pd center into a conformation that accelerates reductive elimination, outcompeting unwanted 

-hydride elimination side reactions ()[3]. Strong bases (LiHMDS) are required to deprotonate the Pd-coordinated amine.

Step-by-Step Methodology (Schlenk Technique):

  • Inert Atmosphere: Flame-dry a Schlenk tube and backfill with Argon (repeat

    
    ).
    
  • Catalyst Loading: Add

    
     (2 mol%) and RuPhos or BrettPhos (4 mol%). Note: Maintaining a 1:2 Pd-to-ligand ratio ensures the formation of the active monoligated Pd(0) species.
    
  • Substrate Addition: Add 2-chloropyridine (1.0 equiv, 1.0 mmol) and the amine (1.2 equiv, 1.2 mmol).

  • Solvation & Base: Add anhydrous THF or Toluene (5.0 mL). Slowly add LiHMDS (1.0 M in THF, 2.5 equiv) dropwise. For base-sensitive functional groups, substitute LiHMDS with anhydrous

    
     (2.0 equiv).
    
  • Reaction: Seal the Schlenk tube and heat at 65 °C – 85 °C with vigorous stirring for 12–16 hours.

  • Workup: Cool to room temperature. Quench carefully with saturated aqueous

    
     (10 mL). Extract with Ethyl Acetate (
    
    
    
    mL).
  • Isolation: Pass the organic layer through a short pad of Celite to remove palladium black. Concentrate and purify via flash chromatography.

Self-Validating Systems & Troubleshooting

A robust protocol must be self-validating. Use the following analytical markers to confirm the success of your amination without ambiguity:

  • TLC (Thin Layer Chromatography): 2-Aminopyridines are highly polar and will streak on standard silica due to hydrogen bonding with surface silanols. Validation: Add 1–5% Triethylamine (

    
    ) to your eluent (e.g., Hexanes/EtOAc) to neutralize the silica. A tight, distinct spot confirms product formation.
    
  • LC-MS (Liquid Chromatography-Mass Spectrometry): The starting 2-chloropyridine possesses a distinct isotopic signature (a 3:1 ratio for

    
    :
    
    
    
    isotopes). Validation: The complete disappearance of this 3:1 isotopic cluster and the appearance of the
    
    
    peak corresponding to the exact mass of the aminated product confirms chloride displacement.
  • 1H NMR Spectroscopy: Validation: The proton at the C3 position (ortho to the substitution site) will shift significantly upfield (lower ppm). The electron-withdrawing chloride is replaced by an electron-donating amine lone pair, shielding the adjacent protons via resonance.

References

  • Dorel, R., Grugel, C. P., Haydl, A. M. "The Buchwald–Hartwig Amination After 25 Years." Angewandte Chemie International Edition, 2019, 58 (48), 17118-17129. URL:[Link]

  • Lu, J., Paci, I., Leitch, D. C. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors." Chemical Science, 2022, 13, 12053-12064. URL:[Link]

  • Hamper, B. C., Tesfu, E. "Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor." Synlett, 2007, 14, 2257-2261. URL:[Link]

Sources

Strategic Synthesis of Piperidine-Substituted Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | Doc ID: AN-SYN-PYR-PIP-05

Executive Summary

Piperidine-substituted pyridines are privileged pharmacophores found in numerous FDA-approved therapeutics, including antihistamines (Desloratadine), kinase inhibitors (Palbociclib), and GPCR ligands.[1] The synthesis of these bi-heterocyclic intermediates presents a distinct dichotomy:

  • Electron-Deficient Positions (2-, 4-): Accessible via classical Nucleophilic Aromatic Substitution (SNAr), provided the leaving group is appropriately selected.[1]

  • Electron-Neutral/Rich Positions (3-): Require Transition Metal-Catalyzed Cross-Coupling (Buchwald-Hartwig) due to the lack of resonance stabilization for anionic intermediates.[1]

This guide provides validated protocols for both pathways, emphasizing the "Element Effect" in SNAr and ligand selection in Pd-catalysis to overcome pyridine-induced catalyst poisoning.

Strategic Decision Matrix

Before selecting a protocol, analyze the substrate's electronic and positional properties.[1]

DecisionMatrix Start Target Structure Analysis Position Substitution Position? Start->Position Pos24 2- or 4-Position (Electron Deficient) Position->Pos24 Pos3 3-Position (Electron Neutral) Position->Pos3 LG Leaving Group Available? Pos24->LG MethodB METHOD B: Buchwald-Hartwig (Pd-Catalysis) Pos3->MethodB Mandatory F_Group Fluorine (F) LG->F_Group ClBr_Group Chlorine/Bromine (Cl/Br) LG->ClBr_Group MethodA METHOD A: S_NAr (Thermal/Base) F_Group->MethodA Preferred (Fast) ClBr_Group->MethodB If unactivated MethodC Acid-Catalyzed S_NAr (Requires strong EWG) ClBr_Group->MethodC If NO2/CN present

Figure 1: Synthetic route selection based on pyridine substitution patterns and leaving group identity.[1]

Method A: Nucleophilic Aromatic Substitution (SNAr)

Best for: 2- and 4-halopyridines.[1][2] Mechanism: Addition-Elimination via a Meisenheimer Complex.[1][3]

The "Element Effect" Critical Insight

Contrary to SN1/SN2 reactions where iodine/bromine are superior leaving groups, SNAr on pyridines follows the order F >> Cl ≈ Br > I .[2]

  • Reasoning: The rate-determining step is the initial nucleophilic attack (addition), not the bond breaking. The high electronegativity of fluorine lowers the LUMO energy of the pyridine ring, stabilizing the anionic Meisenheimer intermediate [1].

  • Recommendation: Always prioritize 2-fluoropyridines or 4-fluoropyridines over their chlorinated counterparts to lower reaction temperatures and minimize side reactions.[1]

Protocol A: Synthesis of 2-(Piperidin-1-yl)pyridine

Target: Conversion of 2-fluoropyridine to 2-piperidinylpyridine.[1]

Materials
ReagentEquiv.MWAmountRole
2-Fluoropyridine 1.097.09500 mg (5.15 mmol)Substrate
Piperidine 2.585.151.27 mL (12.9 mmol)Nucleophile
K₂CO₃ 2.0138.211.42 gBase (Acid Scavenger)
DMSO --5.0 mLSolvent (Polar Aprotic)
Step-by-Step Procedure
  • Setup: Charge a 20 mL scintillation vial (or round-bottom flask) with a magnetic stir bar.

  • Addition: Add 2-fluoropyridine (500 mg) and anhydrous DMSO (5 mL).

  • Base/Nucleophile: Add K₂CO₃ (1.42 g) followed by piperidine (1.27 mL).

    • Note: Piperidine is used in excess to drive the equilibrium and act as a secondary base, though K₂CO₃ is the primary scavenger.

  • Reaction: Seal the vial and heat to 80 °C for 4–6 hours.

    • Monitoring: Check via TLC (20% EtOAc/Hexanes) or LC-MS.[1] The spot for 2-fluoropyridine (volatile) should disappear.[1]

  • Workup:

    • Cool to room temperature.[1][3][4][5]

    • Pour mixture into Water (30 mL) and extract with Ethyl Acetate (3 x 20 mL).

    • Critical Step: Wash combined organics with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove DMSO residues.[1]

  • Purification: Dry over Na₂SO₄, filter, and concentrate. The crude oil is often >95% pure. If necessary, purify via silica flash chromatography (0-10% EtOAc in Hexanes).[1]

Method B: Buchwald-Hartwig Cross-Coupling

Best for: 3-halopyridines (unactivated) or deactivated 2-/4-chloropyridines.[1] Mechanism: Pd(0)/Pd(II) catalytic cycle.[1]

The "Pyridine Poisoning" Critical Insight

Pyridines are notorious for coordinating to Palladium centers, displacing phosphine ligands and shutting down the catalytic cycle (poisoning).

  • Solution: Use bulky, electron-rich phosphine ligands (e.g., BrettPhos , RuPhos ) or N-Heterocyclic Carbenes (NHC, e.g., PEPPSI-IPr ).[1] These ligands create a steric wall that prevents the pyridine nitrogen from binding to the metal center, forcing the reaction to occur at the halogen site [2].

Protocol B: Synthesis of 3-(Piperidin-1-yl)pyridine

Target: Coupling of 3-bromopyridine with piperidine.[1]

Materials
ReagentEquiv.MWAmountRole
3-Bromopyridine 1.0158.00316 mg (2.0 mmol)Substrate
Piperidine 1.285.15237 µL (2.4 mmol)Nucleophile
Pd(OAc)₂ 0.02224.519.0 mgPre-catalyst (2 mol%)
BINAP 0.03622.6637.0 mgLigand (3 mol%)
NaOtBu 1.496.10270 mgStrong Base
Toluene --4.0 mLSolvent (Anhydrous)

Alternative Catalyst System: For difficult substrates, replace Pd(OAc)₂/BINAP with Pd-RuPhos-G4 (2 mol%).[1]

Step-by-Step Procedure
  • Inert Environment: Flame-dry a Schlenk tube or microwave vial and cool under a stream of Argon/Nitrogen.

    • Why? Pd(0) species and NaOtBu are sensitive to oxygen and moisture.[1]

  • Catalyst Pre-complexation (Optional but Recommended): Add Pd(OAc)₂ and BINAP to the tube, add 1 mL Toluene, and stir at RT for 5 mins to form the active catalyst species (color change often observed).[1]

  • Substrate Addition: Add 3-bromopyridine , piperidine , and NaOtBu .

  • Solvent: Add remaining Toluene (3 mL).

    • Note: Concentration is key.[1] 0.2M – 0.5M is ideal.[1] Too dilute slows the oxidative addition.

  • Degassing: Sparge the solution with Argon for 2 minutes or use freeze-pump-thaw cycling.

  • Reaction: Seal and heat to 100 °C for 12–16 hours.

  • Workup:

    • Cool to RT. Dilute with EtOAc.

    • Filter through a small pad of Celite to remove Palladium black and salts.

    • Concentrate filtrate.[1][3][5][6]

  • Purification: Silica gel chromatography.

    • Eluent: Pyridines can streak.[1] Use 1% Triethylamine in the eluent (e.g., 20% EtOAc/Hexanes + 1% Et₃N).[1]

Mechanistic Visualization (Buchwald-Hartwig)[1]

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + 3-Bromopyridine Poison Inactive Complex Pd0->Poison Pyridine N-binding (If Ligand too small) AmineBind Amine Coordination OxAdd->AmineBind + Piperidine Deprot Deprotonation (Base) AmineBind->Deprot + NaOtBu - HOtBu, NaBr RedElim Reductive Elimination Deprot->RedElim Pd-N Bond RedElim->Pd0 Release Product

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.[1] Note the competitive inhibition pathway (red) where pyridine nitrogen binds Pd if the ligand is not sufficiently bulky.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (SNAr) Leaving group too poor (Cl/Br).Switch to 2-Fluoropyridine .[1] Increase temp to 120°C. Switch solvent to NMP.
Low Yield (Buchwald) Catalyst Poisoning.[1]Switch ligand to BrettPhos or RuPhos .[1] These are designed for heteroaromatics.[1]
Regio-scrambling Halogen Dance (on di-halo substrates).Avoid strong bases like LDA.[1] Use bases with lower pKa (Cs₂CO₃) if possible, though Buchwald usually requires stronger bases.[1]
Protodehalogenation Reduction of C-Br bond instead of coupling.Solvent is not anhydrous.[1][5] Amine source contains water.[1] Ensure strict O₂/H₂O exclusion.[1]

References

  • SNAr Mechanism & Element Effect

    • Theory: The high electronegativity of fluorine stabilizes the transition state of the rate-determining nucleophilic attack.[3]

    • Source: Loudon, G. M.[1] Organic Chemistry. "Nucleophilic Aromatic Substitution."

  • Buchwald-Hartwig Ligand Selection

    • Protocol: "Buchwald-Hartwig Amination of Heterocycles."[1][5][6]

    • Source: Sigma-Aldrich / Merck Application Guide.[1]

  • Specific Protocol for 3-Bromopyridine

    • Source: ChemSpider Synthetic Pages, "Buchwald-Hartwig amination of bromopyridines."[1]

  • Advanced Catalysts (Pd-G3/G4)

    • Source: Bruno, N. C., et al. "Buchwald-Hartwig Amination using Pd-G3 Catalysts."[1] Chemical Science, 2013.[1]

Sources

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Determination of the Solubility of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine in Organic Solvents

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a heterocyclic compound with structural motifs that suggest its potential as a building block in medicinal chemistry and drug discovery. The journey of a novel chemical entity from the laboratory bench to a viable therapeutic agent is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility stands out as a critical determinant of a compound's fate. Insufficient solubility can severely hamper in vitro assay performance, lead to poor absorption and bioavailability, and create significant hurdles in formulation development.[1][2][3][4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of determining the solubility of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine in various organic solvents. While specific experimental solubility data for this compound is not widely published, this guide provides the foundational knowledge and detailed protocols required to generate such data with high fidelity.

Physicochemical Properties and Theoretical Solubility Considerations

Before embarking on experimental solubility determination, a review of the known physicochemical properties of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine can provide valuable insights into its expected behavior.

Table 1: Physicochemical Properties of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClN₂[6]
Molecular Weight224.73 g/mol [6]
LogP3.2819[6]
Topological Polar Surface Area (TPSA)16.13 Ų[6]
Hydrogen Bond Acceptors2[6]
Hydrogen Bond Donors0[6]

The principle of "like dissolves like" is a cornerstone of solubility prediction.[7] The calculated LogP of 3.2819 suggests that 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a relatively lipophilic molecule, indicating a preference for non-polar environments over aqueous media. The presence of two hydrogen bond acceptors (the nitrogen atoms in the pyridine and piperidine rings) allows for interactions with protic solvents. Based on these properties, it can be hypothesized that the compound will exhibit greater solubility in a range of organic solvents, from non-polar to polar aprotic, and potentially moderate solubility in polar protic solvents.

Kinetic vs. Thermodynamic Solubility: A Conceptual Framework

In the context of drug discovery, two primary types of solubility are measured: kinetic and thermodynamic. Understanding the distinction is crucial for designing relevant experiments and correctly interpreting the data.

  • Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO), begins to precipitate when diluted into an aqueous buffer.[1][2][4][8] It is a measure of a compound's ability to remain in a supersaturated solution and is highly relevant for early-stage screening where compounds are often stored in DMSO.

  • Thermodynamic Solubility: Also known as equilibrium solubility, this is the concentration of a solute in a saturated solution that is in equilibrium with the solid form of the solute.[1][3][5][9] This is considered the "true" solubility and is a critical parameter for later-stage development and formulation. The shake-flask method is the gold standard for determining thermodynamic solubility.[4][7]

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for determining both the thermodynamic and kinetic solubility of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

Protocol 1: Thermodynamic (Equilibrium) Solubility Determination via the Shake-Flask Method

This protocol is designed to measure the equilibrium solubility of the compound in a selection of organic solvents.

1. Materials and Equipment:

  • 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (solid)

  • Selected organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, toluene, hexane)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.45 µm, chemically compatible with the solvent)

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

2. Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess solid compound prep2 Add to a known volume of solvent in a vial prep1->prep2 equil Agitate at constant temperature for 24-72 hours prep2->equil sep1 Centrifuge to pellet undissolved solid equil->sep1 sep2 Filter supernatant through a syringe filter sep1->sep2 analysis2 Analyze filtrate and standards by HPLC sep2->analysis2 analysis1 Prepare calibration standards analysis1->analysis2 analysis3 Calculate concentration from calibration curve analysis2->analysis3

Caption: Workflow for Thermodynamic Solubility Determination.

3. Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine to a series of vials. The presence of undissolved solid is crucial to ensure that saturation is achieved.[7]

    • Pipette a precise volume (e.g., 2 mL) of the desired organic solvent into each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for an extended period, typically 24 to 72 hours, to ensure equilibrium is reached.[7]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow for some settling of the solid.

    • Centrifuge the vials to pellet the remaining undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically resistant 0.45 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.[7]

  • Quantification:

    • Prepare a series of calibration standards of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine of known concentrations in the same solvent.

    • Analyze the calibration standards and the filtered sample solution using a validated HPLC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

    • Determine the concentration of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine in the sample from the calibration curve.[10]

  • Data Reporting:

    • The determined concentration represents the thermodynamic solubility.

    • Report the solubility in units such as mg/mL or µM, and always specify the solvent and the temperature at which the measurement was made.

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol is adapted for early-stage drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution.

1. Materials and Equipment:

  • 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates

  • Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

  • Multichannel pipette or automated liquid handler

2. Experimental Workflow:

G cluster_prep Preparation cluster_dilution Dilution & Precipitation cluster_incubation Incubation cluster_analysis Measurement prep1 Dispense DMSO stock solution into a 96-well plate dilute Add aqueous buffer to each well prep1->dilute incubate Mix and incubate at a controlled temperature dilute->incubate analysis Measure light scattering (nephelometry) or UV absorbance after filtration incubate->analysis

Caption: Workflow for Kinetic Solubility Assay.

3. Step-by-Step Methodology:

  • Plate Setup:

    • Dispense a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine into the wells of a 96-well plate.[11]

  • Addition of Aqueous Buffer:

    • Rapidly add the aqueous buffer (e.g., 198 µL of PBS) to each well to achieve the desired final concentration (e.g., 100 µM) and a final DMSO concentration of 1%.[11]

  • Incubation:

    • Mix the contents of the wells thoroughly, typically by shaking the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25 °C or 37 °C).[4][11]

  • Measurement (Nephelometry Method):

    • Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control (buffer with DMSO only) indicates the formation of a precipitate.[11]

    • The kinetic solubility is reported as the highest concentration that does not show significant precipitation.

  • Measurement (UV Absorbance Method):

    • After incubation, filter the solution in the plate using a solubility filter plate to remove any precipitate.[8]

    • Transfer the filtrate to a UV-transparent plate.

    • Measure the UV absorbance at the λ_max of the compound.

    • Quantify the concentration of the dissolved compound by comparing the absorbance to a calibration curve prepared in a mixture of the aqueous buffer and DMSO.[11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine was not found, related chloro-pyridine and piperidine compounds are often associated with hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[12][13][14]

General Precautions:

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14]

  • Avoid inhalation of dust or vapors.[12]

  • Wash hands thoroughly after handling.[12]

  • Consult the specific SDS for the compound and all solvents used before starting any experimental work.

Conclusion

Determining the solubility of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a fundamental step in evaluating its potential as a lead compound or a synthetic intermediate. This guide provides a robust framework for obtaining both high-throughput kinetic and definitive thermodynamic solubility data. By applying these protocols, researchers can generate the critical information needed to make informed decisions in the drug discovery and development process, ultimately saving time and resources while increasing the probability of success.

References

  • Jubilant Ingrevia Limited. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.). 2-Chloro-5-(chloromethyl)
  • National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine. PubChem.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • ChemicalBook. (2026, January 17). 2-chloro-5-(piperidin-1-ylcarbonyl)
  • Inventiva Pharma. (n.d.).
  • Feng, Z.-Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine.
  • ChemScene. (n.d.). 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • (n.d.).
  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
  • BenchChem. (2025). General Experimental Protocol for Determining Solubility.
  • (n.d.).
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Domainex. (n.d.). Thermodynamic Solubility Assay.
  • BenchChem. (2025). Solubility of 2,5-Dichloropyridine in Organic Solvents: A Technical Guide.
  • (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Bellevue College. (n.d.). Experiment 2 # Solubility.
  • Creative Biolabs. (2019, December 27). Solubility Assessment Service.

Sources

reaction conditions for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the reaction conditions for the functionalization of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS: 1306606-79-0). This scaffold is a critical building block in medicinal chemistry, structurally analogous to nicotine and various kinase inhibitors.

The molecule presents a specific chemoselective challenge: balancing the electrophilicity of the C2-chlorine (the reaction handle) against the nucleophilicity and basicity of the 1-ethylpiperidin-2-yl moiety. The basic tertiary amine can poison transition metal catalysts by coordinating to the metal center, necessitating the use of specific ligand systems and precatalysts.

Reactivity Profile & Strategic Analysis

The scaffold contains two distinct functional domains that dictate experimental design:

DomainFeatureReactivity & Challenge
Position 2 (Pyridine) Aryl ChloridePrimary Reaction Site. Activated for SNAr and oxidative addition (Pd/Ni). Less reactive than bromides/iodides, often requiring specialized ligands (e.g., Buchwald biarylphosphines) for efficient coupling.
Position 5 (Pyridine) Piperidine RingBystander / Interferent. The basic nitrogen (

) can coordinate to Pd(II) intermediates, arresting the catalytic cycle ("catalyst poisoning"). It also increases the polarity of the molecule, complicating purification.

Experimental Protocols

Method A: Buchwald-Hartwig Amination (C-N Bond Formation)

Best for: Coupling with primary/secondary amines and anilines.

Rationale: Standard Pd sources (e.g., Pd(PPh3)4) often fail due to amine poisoning. We utilize Third/Fourth Generation (G3/G4) Palladacycle Precatalysts (e.g., RuPhos-Pd-G4). These precatalysts undergo rapid reductive elimination to form the active mono-ligated Pd(0) species, outcompeting the inhibitory coordination of the substrate's piperidine nitrogen.

Protocol:

  • Charge: To a reaction vial equipped with a stir bar, add:

    • 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (1.0 equiv)

    • Amine nucleophile (1.2 equiv)[1]

    • Base: NaOtBu (1.5 equiv) [Alternative: Cs₂CO₃ for base-sensitive substrates]

    • Catalyst: RuPhos-Pd-G4 (1.0 - 2.0 mol%)

  • Solvent: Add anhydrous Toluene or 1,4-Dioxane (0.2 M concentration).

  • Inertion: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Reaction: Heat to 85–100°C for 2–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc.

    • Critical Step: The product is basic. Do not use acidic washes. Wash organic layer with saturated NaHCO₃, then Brine. Dry over Na₂SO₄.

Optimization Table:

Variable Standard Condition Optimization for Low Yield
Ligand RuPhos BrettPhos (for primary amines), tBuBrettPhos (for amides)
Base NaOtBu LHMDS (1.0 M in THF) if substrate is prone to hydrolysis

| Additive | None | LiCl (1.0 equiv) to break up Pd-amine aggregates |

Method B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Best for: Biaryl synthesis (coupling with aryl/heteroaryl boronic acids).

Rationale: The 2-chloropyridine bond is electronically deactivated compared to 2-bromopyridine. XPhos or SPhos ligands are required to facilitate the difficult oxidative addition step. The use of a biphasic solvent system helps solubilize the inorganic base while keeping the organic reactants in the organic phase.

Protocol:

  • Charge:

    • Scaffold (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.3 equiv)

    • Catalyst: XPhos-Pd-G4 (2 mol%) OR Pd(dppf)Cl₂·DCM (5 mol%)

    • Base: K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1) .

  • Reaction: Heat to 90°C for 4–16 hours.

  • Purification:

    • The basic piperidine tail makes the product polar. Use DCM:MeOH:NH₄OH (90:10:1) for silica chromatography.

    • Alternative: Use SCX-2 (Strong Cation Exchange) cartridges. Load in MeOH, wash with MeOH, elute with 2M NH₃ in MeOH.

Method C: Microwave-Assisted SNAr (Metal-Free)

Best for: Aliphatic amines, alkoxides, and thiols.

Rationale: 2-Chloropyridines are generally sluggish in SNAr reactions compared to 2-fluoropyridines. Thermal heating often requires >120°C for days. Microwave irradiation accelerates this to minutes by superheating the solvent (NMP/DMSO).

Protocol:

  • Charge: Microwave vial (0.5–2.0 mL).

    • Scaffold (1.0 equiv)

    • Nucleophile (2.0 – 3.0 equiv)

    • Base: DIPEA (3.0 equiv) [Skip if nucleophile is an amine]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO (0.5 M).

  • Reaction: Microwave irradiation at 160°C for 30–60 minutes .

    • Note: If using volatile amines, ensure the vial is rated for high pressure (>15 bar).

  • Workup: Dilute with water, extract into EtOAc/Ether. Back-extract aqueous layer 3x to recover the basic product.

Visual Guide: Reaction Decision Tree

ReactionPathways Start 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine Target_CN Target: C-N Bond (Amines/Anilines) Start->Target_CN Target_CC Target: C-C Bond (Biaryls) Start->Target_CC Target_SNAr Target: Aliphatic Amine (Metal-Free) Start->Target_SNAr Method_BH Buchwald-Hartwig Cat: RuPhos-Pd-G4 Base: NaOtBu Temp: 85-100°C Target_CN->Method_BH Aryl Amines / Amides Method_Suzuki Suzuki-Miyaura Cat: XPhos-Pd-G4 Base: K3PO4 Solvent: Dioxane/H2O Target_CC->Method_Suzuki Boronic Acids Method_SNAr MW-Assisted SNAr Solvent: NMP Temp: 160°C Time: 30-60 min Target_SNAr->Method_SNAr Alkyl Amines / Alkoxides Method_BH->Method_BH If low yield: Switch to BrettPhos Add LiCl

Caption: Decision matrix for selecting the optimal functionalization pathway based on the desired target bond.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
No Conversion (Starting Material Recovered) Catalyst poisoning by piperidine N.Switch to G4 Precatalysts (RuPhos/XPhos). Increase catalyst loading to 5 mol%.
Dehalogenation (Product is Des-Chloro)

-Hydride elimination or solvent impurity.
Use anhydrous solvents. Switch solvent to Toluene. Lower temperature to 80°C.
Low Yield (Incomplete Reaction) Poor solubility or base aggregation.Add 1.0 equiv LiCl . Switch base to soluble organic base (e.g., P2-Et phosphazene) or Cs₂CO₃.
Product Loss during Workup Product is water-soluble (protonated).Keep aqueous phase pH > 11 during extraction. Use DCM/Isopropanol (3:1) for extraction.

References

  • Buchwald-Hartwig Amination of Pyridines

    • Title: "Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Primary Aliphatic Amines Using a New Generation of Palladacycle Prec
    • Source:J. Am. Chem. Soc.[2][3][4]2008 , 130, 6686–6687.

    • URL:[Link]

  • Suzuki Coupling of Chloropyridines

    • Title: "Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides and Boronic Acids"
    • Source:Organic Letters2010, 12, 3385.
    • URL:[Link]

  • Microwave SNAr Protocols

    • Title: "Microwave-Assisted Nucleophilic Arom
    • Source:Tetrahedron Letters2005, 46, 5475-5478.
    • URL:[Link]

  • Handling Basic Amines in Cross-Coupling

    • Title: "Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity"[5]

    • Source:ACS Catalysis2019 , 9, 3822-3830.[5]

    • URL:[Link]

Sources

Application Notes and Protocols for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Strategic Importance in Pharmaceutical Synthesis

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a heterocyclic organic compound of significant interest to the pharmaceutical industry. Its structural architecture, featuring a substituted pyridine ring linked to an N-ethylpiperidine moiety, renders it a valuable intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of the reactive chlorine atom on the pyridine ring allows for further molecular elaboration through various cross-coupling reactions, while the piperidine unit can play a crucial role in modulating the pharmacological properties of the final drug substance, such as its solubility, lipophilicity, and interaction with biological targets.

The primary application of this intermediate lies in the synthesis of Varenicline , a prescription medication used for smoking cessation.[1][2] Varenicline is a partial agonist of the α4β2 nicotinic acetylcholine receptor, and its unique mechanism of action is attributed to its complex polycyclic structure, for which 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine serves as a key building block.[1] This guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of this important pharmaceutical intermediate, tailored for researchers, scientists, and drug development professionals.

Proposed Synthetic Pathway and Methodologies

While specific, publicly available, step-by-step protocols for the synthesis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine are scarce, a plausible and scientifically sound synthetic route can be devised based on established organic chemistry principles and analogous transformations reported in the literature for similar pyridine and piperidine derivatives. The proposed pathway involves a multi-step sequence, which is outlined below.

Synthetic Pathway cluster_0 Precursor Synthesis cluster_1 Core Assembly and Final Product Formation A 2-Chloro-5-bromopyridine B 2-Chloro-5-vinylpyridine A->B Suzuki or Wittig Reaction C 2-Chloro-5-ethylpyridine B->C Selective Hydrogenation D 2-Chloro-5-(1-hydroxyethyl)pyridine C->D Oxidation E 2-Chloro-5-acetylpyridine D->E Oxidation F 2-Chloro-5-(1-bromoethyl)pyridine E->F Bromination H (S)- or (R)-2-Chloro-5-(piperidin-2-yl)pyridine F->H Nucleophilic Substitution with Piperidine Derivative G (S)- or (R)-2-piperidinecarboxylic acid G->H Amide Coupling and Reduction (Alternative) I 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine H->I N-Ethylation

Caption: Proposed synthetic pathways to 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

Part 1: Synthesis of the 2-Chloro-5-ethylpyridine Precursor

The initial steps focus on the construction of the 2-chloro-5-ethylpyridine core. Several methods have been reported for the synthesis of this precursor, with a common strategy involving the introduction of the ethyl group onto a pre-existing 2-chloropyridine scaffold.

Protocol 1: Synthesis of 2-Chloro-5-ethylpyridine via Suzuki Coupling and Hydrogenation [3]

This protocol is based on a patented method and offers high selectivity and yield.

Step 1: Suzuki Coupling to form 2-Chloro-5-vinylpyridine

  • To a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet, add 2-chloro-5-bromopyridine (1.0 eq), potassium vinyltrifluoroborate (1.2 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as SPhos (0.04 eq).

  • Add a solvent system of toluene and water (e.g., 3:1 v/v).

  • Add a base, such as potassium carbonate (3.0 eq).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-chloro-5-vinylpyridine.

Step 2: Selective Hydrogenation to 2-Chloro-5-ethylpyridine

  • Dissolve the 2-chloro-5-vinylpyridine (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

  • Add a selective hydrogenation catalyst, such as an iridium-based catalyst like [Ir(cod)(PCy3)(py)]PF6 (0.01 eq), as described in the patent literature to avoid reduction of the pyridine ring or dehalogenation.[3]

  • Pressurize the vessel with hydrogen gas (e.g., 1-5 atm) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction progress by GC-MS or LC-MS.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 2-chloro-5-ethylpyridine.

Parameter Value/Condition Rationale
Suzuki Coupling Catalyst Palladium(II) acetate / SPhosEfficient for cross-coupling of vinyl boronic acids with aryl halides.
Hydrogenation Catalyst Iridium-based catalystHigh selectivity for the reduction of the vinyl group without affecting the pyridine ring or the chloro-substituent.[3]
Typical Yield >80% for each stepBased on reported yields for similar reactions.[3]
Part 2: Introduction of the Piperidine Moiety and N-Ethylation

This stage of the synthesis involves the coupling of the 2-chloro-5-ethylpyridine precursor with a suitable piperidine derivative, followed by N-ethylation to obtain the final product.

Protocol 2: Proposed Synthesis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Step 1: Bromination of 2-Chloro-5-ethylpyridine

  • Dissolve 2-chloro-5-ethylpyridine (1.0 eq) in a suitable solvent like carbon tetrachloride or dichloromethane.

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide or AIBN (0.05 eq).

  • Reflux the mixture under irradiation with a UV lamp for 4-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give crude 2-chloro-5-(1-bromoethyl)pyridine, which may be used in the next step without further purification.

Step 2: Nucleophilic Substitution with Piperidine

  • Dissolve the crude 2-chloro-5-(1-bromoethyl)pyridine (1.0 eq) in an aprotic polar solvent such as acetonitrile or DMF.

  • Add piperidine (2.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (1.5 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the formation of 2-chloro-5-(piperidin-2-yl)pyridine by LC-MS.

  • Once the reaction is complete, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Step 3: N-Ethylation

  • Dissolve the purified 2-chloro-5-(piperidin-2-yl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile or THF.

  • Add a base, for instance, potassium carbonate (2.0 eq).

  • Add an ethylating agent like iodoethane or bromoethane (1.2 eq).

  • Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 6-12 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Filter off the inorganic salts and concentrate the filtrate.

  • Purify the residue by column chromatography on silica gel to obtain the final product, 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

Purification Workflow A Crude Product B Aqueous Workup A->B Dilute with water C Extraction with Organic Solvent B->C e.g., Ethyl Acetate D Drying of Organic Layer C->D e.g., Na2SO4 E Solvent Evaporation D->E Reduced Pressure F Column Chromatography E->F Silica Gel G Pure Product F->G

Caption: General purification workflow for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

Characterization and Analytical Protocols

Thorough characterization of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is essential to confirm its identity and purity. The following analytical techniques are recommended:

Technique Expected Observations Purpose
¹H NMR Signals corresponding to the aromatic protons of the pyridine ring, the protons of the piperidine ring, and the ethyl group. Characteristic chemical shifts and coupling patterns should be observed.Structural elucidation and confirmation.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the pyridine and piperidine rings and the ethyl group.Confirmation of the carbon skeleton.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of C12H17ClN2 (224.73 g/mol ). Characteristic fragmentation patterns may also be observed.[4]Determination of molecular weight and confirmation of molecular formula.
Infrared (IR) Spectroscopy Characteristic absorption bands for C-H (aliphatic and aromatic), C=C and C=N (aromatic), and C-Cl bonds.Identification of functional groups.
High-Performance Liquid Chromatography (HPLC) A single major peak under appropriate chromatographic conditions.Purity assessment and quantification.

Protocol 3: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

This method should be optimized for the specific instrumentation and purity requirements.

Application in the Synthesis of Varenicline

As previously mentioned, 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a key intermediate in the synthesis of Varenicline.[1][2] The subsequent synthetic steps typically involve a cross-coupling reaction to form a new carbon-carbon or carbon-nitrogen bond at the C2 position of the pyridine ring, followed by further transformations to construct the complex polycyclic core of Varenicline.

Varenicline Synthesis A 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine B Key Intermediate for Varenicline A->B Cross-Coupling Reaction C Varenicline B->C Further Cyclizations and Transformations

Caption: Role of the intermediate in Varenicline synthesis.

The use of this specific intermediate allows for the efficient and stereocontrolled introduction of a crucial part of the Varenicline molecule, highlighting the importance of robust and scalable synthetic routes to 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine for the pharmaceutical industry.

Safety and Handling

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][6]

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.[5][6]

  • Skin and Eye Contact: Avoid direct contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[6][7] Chlorinated organic compounds can be irritants and may be harmful if absorbed through the skin. Piperidine itself is corrosive and can cause severe skin burns and eye damage.[5][7]

  • Ingestion: Do not ingest. If accidentally swallowed, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Inferred Hazards:

  • Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin, based on data for related compounds.[5]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract.[7]

  • Flammability: Piperidine is a flammable liquid. While the flammability of the title compound is not known, it should be kept away from heat, sparks, and open flames.[5][7]

A thorough risk assessment should be conducted before handling this compound for the first time.

Conclusion

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a strategically important pharmaceutical intermediate, with its primary application in the synthesis of the smoking cessation drug Varenicline. While detailed synthetic protocols are not widely published, a robust synthesis can be developed based on well-established chemical transformations. Proper analytical characterization is crucial to ensure the quality and purity of the intermediate, and strict adherence to safety protocols is necessary due to the potential hazards associated with its chemical class. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and professionals involved in the synthesis and utilization of this key building block in pharmaceutical development.

References

  • CN104529881B - 2-chloro-5-ethyl pyridine preparation method - Google Patents.
  • Varenicline - New Drug Approvals. (2006, May 11). Available at: [Link]

  • CN102827079A - Method of synthesizing varenicline intermediate 2,3,4,5-tetrahydro-1,5-methano-1H-3-benzo azepine hydrochloride - Google Patents.
  • Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Chemical Biology, 3(11), 1335-1343. Available at: [Link]

  • EP2204369A1 - Process for preparing varenicline and intermediates for use therein - Google Patents.
  • Al-Hadedi, A. A. M., et al. (2020). A Flow Electrochemistry-Enabled Synthesis of 2-Substituted N-(Methyl-d)piperidines. ePrints Soton, University of Southampton. Available at: [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. Available at: [Link]

  • Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines - ChemRxiv. Available at: [Link]

  • CN113956255A - Preparation method of varenicline intermediate, varenicline and salt thereof - Google Patents.
  • Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors | Request PDF - ResearchGate. Available at: [Link]

  • Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine - Rsc.org. Available at: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC. Available at: [Link]

  • Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong - SciSpace. Available at: [Link]

  • (PDF) 2-Chloro-5-(chloromethyl)pyridine - ResearchGate. Available at: [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC. Available at: [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available at: [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. Available at: [Link]

  • SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES - Rasayan. Available at: [Link]

  • CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents.
  • Preparation of 2-chloro-5-methylpyridine - European Patent Office - EP 0121320 A1 - Googleapis.com. Available at: [Link]

  • ICSC 0317 - PIPERIDINE. Available at: [Link]

  • 2-Ethylpiperidine | C7H15N | CID 94205 - PubChem - NIH. Available at: [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides - CHIMIA. Available at: [Link]

  • Piperidine Safety Data Sheet Jubilant Life Sciences Limited. Available at: [Link]

  • Piperidine - SAFETY DATA SHEET. Available at: [Link]. penta.cz/data/msds/en_110-89-4.pdf

  • Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters - PubMed. Available at: [Link]

  • Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations - CORE. Available at: [Link]

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Application Note: Hydrogenation Strategies for Pyridine-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transformation of pyridine cores into piperidine scaffolds is a cornerstone reaction in medicinal chemistry, given that piperidines constitute the structural backbone of over 7% of FDA-approved small-molecule drugs.[1] However, this reduction is thermodynamically favorable but kinetically inhibited by the high resonance energy of the pyridine ring (approx. 28 kcal/mol) and the propensity of the basic nitrogen to poison metal catalysts.

This guide moves beyond generic textbook procedures to provide a rigorous, field-proven framework for selecting and executing the optimal hydrogenation strategy. We cover the "Workhorse" heterogeneous methods for scale-up, asymmetric approaches for chiral centers, and transfer hydrogenation for safety-constrained environments.

Strategic Decision Framework

Selecting the correct hydrogenation method relies on three variables: substitution pattern , functional group tolerance , and stereochemical requirements .

HydrogenationDecisionTree Start START: Substrate Analysis Chiral Is Enantioselectivity Required? Start->Chiral Subst Substitution Pattern? Chiral->Subst No (Racemic/Achiral) MethodC Method C: Asymmetric (Ir-Phosphine Complex) Chiral->MethodC Yes FG Sensitive FGs present? (Nitro, Alkene, Benzyl) Subst->FG 2,6-Disubstituted (Need Cis-Selectivity) Subst->FG Mono/General MethodA Method A: Heterogeneous (PtO2 / AcOH) High Pressure FG->MethodA No (Robust Substrate) MethodB Method B: Mild Heterogeneous (Rh/C or Rh2O3) Low Pressure FG->MethodB Yes (Avoid Hydrogenolysis) MethodD Method D: Transfer Hydrogenation (Formic Acid / Ru or Rh) FG->MethodD No H2 Gas Available

Figure 1: Decision matrix for selecting the optimal pyridine hydrogenation protocol based on substrate constraints.

Critical Mechanistic Insights

The Catalyst Poisoning Paradox

The pyridine nitrogen lone pair is a strong Lewis base. On metal surfaces (Pd, Pt, Rh), neutral pyridine adsorbs via the nitrogen atom perpendicular to the surface (


-adsorption). This blocks active sites and inhibits the planar adsorption (

-adsorption) required for hydride transfer.

The Solution: Protonation.[1][2] Conducting the reaction in acidic media (Acetic Acid, HCl/MeOH) converts pyridine to the pyridinium ion. The pyridinium ion cannot bind via the nitrogen lone pair, forcing the ring to lie flat against the catalyst surface, facilitating hydrogenation.

Stereoselectivity (Cis vs. Trans)
  • Kinetic Control (Cis): In heterogeneous catalysis, hydrogen adds from the catalyst surface to the face of the ring adsorbed on the metal. For 2,6-disubstituted pyridines, the substituents are forced away from the surface to minimize steric clash, resulting in all-cis delivery of hydrogen (the "anchoring effect").

  • Thermodynamic Control (Trans): High temperatures or prolonged reaction times can lead to isomerization via enamine intermediates, favoring the thermodynamically more stable equatorial-equatorial (trans) isomers.

Experimental Protocols

Protocol A: The "Workhorse" – PtO₂ in Acetic Acid

Best For: Unfunctionalized pyridines, difficult substrates, scale-up. Mechanism: Heterogeneous surface catalysis via Adams' Catalyst.

Materials:

  • Substrate: Substituted Pyridine (1.0 equiv)

  • Catalyst: Platinum(IV) oxide (Adams' Catalyst, PtO₂), 5-10 mol%

  • Solvent: Glacial Acetic Acid (0.1 - 0.2 M concentration)

  • Gas: Hydrogen (H₂), 50–70 bar (High Pressure)

Procedure:

  • Preparation: In a high-pressure autoclave liner, dissolve the pyridine substrate in glacial acetic acid.

    • Note: If the substrate is a salt (HCl), add 1.0 equiv of NaOAc to buffer the system, though PtO₂ is tolerant of strong acid.

  • Catalyst Addition: Carefully add PtO₂ (5 mol%).[3]

    • Safety: Do not add catalyst to a solvent containing dissolved H₂. Add catalyst first or under inert gas (Ar/N₂).

  • Hydrogenation: Seal the autoclave. Purge 3x with N₂ (10 bar) and 3x with H₂ (10 bar). Pressurize to 50 bar H₂ .

  • Reaction: Stir vigorously (>800 rpm) at 25–40°C .

    • Monitoring: Monitor H₂ uptake curve. Reaction is typically complete when uptake plateaus (4–24 h).

  • Work-up:

    • Vent H₂ and purge with N₂.

    • Filter through a Celite pad to remove Pt black (active catalyst).[4] Rinse with MeOH.

    • Critical: The filtrate contains the piperidinium acetate salt. Concentrate to remove AcOH.

    • Basify with sat. NaHCO₃ or NaOH (pH > 10) and extract with DCM or EtOAc to obtain the free base.

Protocol B: Mild & Functional Group Tolerant – Rh/C or Rh₂O₃

Best For: Substrates with esters, amides, or those sensitive to high pressure. Reference: J. Environ. Chem. Eng. 2026 [1]; Univ. Liverpool Rep. [3].

Materials:

  • Catalyst: 5% Rh/C or Rh₂O₃ (0.5 - 5 mol%)

  • Solvent: Methanol or TFE (Trifluoroethanol)

  • Gas: Hydrogen (H₂), 5–10 bar (Low Pressure)

Procedure:

  • Preparation: Dissolve substrate in Methanol or TFE.

    • Insight: TFE enhances reactivity by stabilizing the hydrogen-bonding network at the catalyst surface.

  • Reaction: Add Rh catalyst.[3][5][6][7][8] Pressurize reactor to 5–10 bar H₂ . Heat to 40°C .

  • Work-up: Filter through Celite. Evaporate solvent.[3][8]

    • Advantage:[2][8][9][10][11] Often requires no acidic work-up, preserving acid-sensitive groups like acetals or esters.

Protocol C: Asymmetric Hydrogenation (Homogeneous)

Best For: Creating chiral piperidines from prochiral pyridines. Reference: Angew. Chem. Int. Ed. (Zhou et al.) [2]; Asian J. Org. Chem. [5].

Materials:

  • Pre-catalyst: [Ir(COD)Cl]₂ (1.0 mol%)

  • Chiral Ligand: (R)-SegPhos or (R)-MeO-Biphep (2.2 mol%)

  • Activator: I₂ (5-10 mol%) or TCCA (Trichloroisocyanuric acid)

  • Solvent: Toluene or THF

Procedure:

  • Catalyst Formation: In a glovebox, mix [Ir(COD)Cl]₂ and Ligand in Toluene. Stir for 30 min to form the active complex.

  • Substrate Activation: Add the pyridine substrate and the activator (I₂).

    • Mechanism:[1][2][8][10] Iodine forms an N-iodopyridinium salt in situ, activating the ring toward hydride transfer.

  • Hydrogenation: Transfer to autoclave. Pressurize to 50 bar H₂ . Stir at RT to 50°C for 12–24 h.

  • Work-up: Vent. Concentrate. Purify via column chromatography (chiral HPLC may be needed to determine ee).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Conversion Catalyst PoisoningSwitch to acidic solvent (AcOH). Ensure substrate is pure (Sulfur/Thiol free). Increase H₂ pressure.
Stalled Reaction Pore Diffusion LimitIncrease stirring rate (>1000 rpm). Use lower catalyst loading but fresh batch.
Low Cis-Selectivity IsomerizationLower the temperature. Stop reaction immediately upon H₂ uptake completion.
Dehalogenation Pd/Pt ActivityUse Rh/C or Ru/C (less prone to hydrogenolysis of Cl/Br). Avoid Pd.
Over-reduction Ring OpeningMilder conditions. Avoid high temps (>60°C) which can cleave C-N bonds.

Safety Considerations (E-E-A-T)

  • Pyrophoric Catalysts: Dry Pd/C, PtO₂, and Raney Nickel are pyrophoric. Always keep them wet with water or solvent. Never add dry catalyst to a flammable solvent in air.

  • High Pressure Hydrogen: Ensure autoclaves are rated for the pressure. Use a blast shield. Leak check with N₂ before introducing H₂.

  • Exotherm: Hydrogenation is exothermic. On large scale, control addition rate or use cooling jackets to prevent thermal runaway.

References

  • Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society, 2024. Link

  • Efficient Asymmetric Hydrogenation of Pyridines. Angewandte Chemie International Edition. Link

  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. University of Liverpool Repository. Link

  • Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Advanced Synthesis & Catalysis, 2013. Link

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Communications, 2022. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Yield Optimization for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Portal. Synthesizing complex sp²-sp³ coupled pharmaceutical intermediates like 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS: 1306606-79-0)[1] presents unique challenges. This molecule, a substituted piperidine-pyridine scaffold, is highly prone to side reactions such as β-hydride elimination during cross-coupling, partitioning losses during workup, and over-alkylation during amination.

This guide provides a self-validating, field-tested methodology to maximize your yield across the three critical synthetic stages: Negishi cross-coupling, Boc-deprotection, and reductive amination.

Mechanistic Workflow & Route Design

To successfully synthesize this target, we utilize a modular three-step approach. By isolating the sp²-sp³ coupling from the N-alkylation step, we maintain strict control over the piperidine nitrogen's reactivity.

SynthesisWorkflow SM Starting Materials 2-Chloro-5-bromopyridine + N-Boc-piperidin-2-ylzinc chloride Step1 Negishi Cross-Coupling Pd(dppf)Cl₂, THF, 60 °C SM->Step1 Int1 Intermediate 1 N-Boc-2-(6-chloropyridin-3-yl)piperidine Step1->Int1 Step2 Boc Deprotection TFA, DCM, 25 °C Int1->Step2 Int2 Intermediate 2 2-Chloro-5-(piperidin-2-yl)pyridine Step2->Int2 Step3 Reductive Amination Acetaldehyde, NaBH(OAc)₃, DCE Int2->Step3 Product Target Molecule 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine Step3->Product

Three-step synthetic workflow for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

Step-by-Step Experimental Protocols & Self-Validation

Step 1: Negishi Cross-Coupling

Objective: Couple 2-chloro-5-bromopyridine with N-Boc-piperidin-2-ylzinc chloride.

  • Lithiation : In a flame-dried Schlenk flask under argon, charge N-Boc-piperidine (1.0 eq) and anhydrous THF (0.2 M). Cool to -78 °C. Add s-BuLi (1.1 eq) and TMEDA (1.1 eq) dropwise. Stir for 1 h.

  • Transmetalation : Add a solution of ZnCl₂·LiCl (1.2 eq) in THF. Warm to 25 °C over 30 min.

    • Self-Validation Check: The initial deep yellow/orange organolithium solution should turn pale yellow or colorless, confirming successful transmetalation to the zincate.

  • Coupling : In a separate flask, dissolve 2-chloro-5-bromopyridine (0.9 eq) and Pd(dppf)Cl₂ (0.05 eq) in THF. Transfer the zincate solution to this flask and heat to 60 °C for 12 h.

  • Workup : Quench with sat. aq. NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Step 2: Boc Deprotection

Objective: Remove the tert-butoxycarbonyl protecting group to yield the free secondary amine.

  • Deprotection : Dissolve N-Boc-2-(6-chloropyridin-3-yl)piperidine in DCM (0.1 M). Add Trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Stir at 25 °C for 2 h.

    • Self-Validation Check: TLC (Hexanes/EtOAc) should show complete consumption of the UV-active starting material.

  • Concentration : Concentrate under reduced pressure to remove excess volatile TFA.

  • Basification & Extraction (Critical) : Redissolve the residue in DCM. Add 2M NaOH dropwise while stirring vigorously until the aqueous layer reaches pH ≥ 11. Extract with 9:1 DCM:MeOH (3x). Dry and concentrate.

Step 3: Reductive Amination

Objective: N-ethylate the piperidine ring selectively.

  • Iminium Formation : Dissolve 2-chloro-5-(piperidin-2-yl)pyridine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Cool to 0 °C and add acetaldehyde (1.5 eq) dropwise. Stir for 30 min.

    • Self-Validation Check: Monitor via IR spectroscopy for the appearance of a C=N stretch (~1660 cm⁻¹) to confirm iminium ion formation before adding the reductant.

  • Reduction : Add Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) in portions. Warm to 25 °C and stir for 4 h.

  • Workup : Quench with sat. aq. NaHCO₃. Extract with DCM, dry over Na₂SO₄, and purify via chromatography.

Troubleshooting Guides & FAQs

Q1: My Negishi coupling yield is stuck at <40%, and I observe significant homocoupling of the pyridine. How do I fix this? Causality : Homocoupling typically results from oxygen ingress or sluggish transmetalation. Furthermore, sp³-hybridized organozinc reagents like N-Boc-piperidin-2-ylzinc chloride are highly prone to β-hydride elimination if the reductive elimination step on the palladium catalyst is too slow[2]. Solution :

  • Accelerate Transmetalation : Use Knochel’s LiCl additive (ZnCl₂·LiCl) during the zincate formation. LiCl breaks up polymeric zinc aggregates, increasing the solubility and nucleophilicity of the reagent[3].

  • Suppress β-Hydride Elimination : Switch to a palladium catalyst with a bidentate ligand possessing a large bite angle, such as Pd(dppf)Cl₂. Bidentate ligands enforce a cis-geometry on the Pd(II) intermediate, drastically accelerating the desired reductive elimination over unwanted side reactions.

Q2: During the Boc deprotection workup, my isolated yield drops drastically. Where is my product going? Causality : The intermediate 2-chloro-5-(piperidin-2-yl)pyridine is amphoteric but primarily basic at the piperidine nitrogen (pKa ~ 10.4). During TFA deprotection, it forms a highly water-soluble bis-trifluoroacetate salt. If the aqueous workup is only neutralized to pH 7-8, the piperidine remains protonated and will not partition into the organic phase. Solution : Ensure the aqueous layer is aggressively basified to pH ≥ 11 using 2M NaOH prior to extraction. Use a moderately polar extraction solvent (e.g., 9:1 DCM:MeOH) to disrupt any emulsions and efficiently extract the free base.

Q3: In the reductive amination step, I see incomplete conversion and traces of a dialkylated/quaternary ammonium byproduct. Why? Causality : Acetaldehyde is highly volatile (bp 20 °C). If it evaporates before iminium formation is complete, the stoichiometry is skewed, leaving unreacted starting material. Conversely, if a strong, unselective reducing agent (like NaBH₄) is used, it can reduce the aldehyde directly to ethanol or drive over-alkylation. Solution : Follow the Abdel-Magid protocol[4]. Pre-mix the amine and a slight excess of acetaldehyde at 0 °C in DCE to form the iminium ion. Then, use NaBH(OAc)₃. The electron-withdrawing acetate groups reduce the nucleophilicity of the borohydride, making it completely unreactive toward the free aldehyde, but highly selective for the more electrophilic iminium intermediate[5].

Quantitative Data & Optimization Tables

Table 1: Catalyst and Condition Screening for Negishi Coupling (Step 1)

Catalyst System Additive Temp (°C) Conversion (%) Isolated Yield (%) Primary Observation / Byproduct
Pd(PPh₃)₄ (5 mol%) None 60 65 38 High protodemetalation (N-Boc-piperidine)
Pd(OAc)₂ / SPhos None 60 82 61 Pyridine homocoupling observed
Pd(dppf)Cl₂ (5 mol%) None 60 88 74 Minor protodemetalation

| Pd(dppf)Cl₂ (5 mol%) | ZnCl₂·LiCl | 60 | >98 | 89 | Clean conversion; optimized conditions |

Table 2: Reducing Agent Comparison for Reductive Amination (Step 3)

Reducing Agent Solvent Equivalents Temp (°C) Yield (%) Mechanistic Observation
NaBH₄ MeOH 2.0 25 45 Significant over-reduction of acetaldehyde
NaBH₃CN MeOH 1.5 25 68 Sluggish reaction; toxic HCN gas risk

| NaBH(OAc)₃ | DCE | 1.5 | 0 to 25 | 92 | Highly selective for iminium; no over-alkylation |

References

  • Coldham, I., & Leonori, D. (2008). Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine. Organic Letters, 10(17), 3923-3925.[2] URL: [Link]

  • Knochel, P., et al. (2011). Highly diastereoselective arylations of substituted piperidines. Journal of the American Chemical Society, 133(13), 4774-4777.[3] URL: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[4] URL: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (1996). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. Reductions in Organic Synthesis, 201-216.[5] URL: [Link]

Sources

solubility issues with 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is structured to address solubility and handling issues specifically for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS: 1306606-79-0). This content is designed for researchers and drug development professionals, synthesizing chemical principles with practical troubleshooting steps.

Topic: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Executive Summary: The Physicochemical Challenge

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a lipophilic, basic heterocyclic building block commonly used as an intermediate in the synthesis of nicotinic agonists and kinase inhibitors.[1] Its solubility profile is dominated by two structural features:

  • The Basic Piperidine Nitrogen: With a pKa estimated around 10.0–10.5, this center is protonated at physiological pH.[1] However, the commercial compound is typically supplied as the Free Base , which is hydrophobic and poorly soluble in neutral aqueous media.

  • The 2-Chloropyridine Moiety: This electron-deficient ring reduces the basicity of the pyridine nitrogen (pKa < 1.[1]0) and introduces significant lipophilicity (LogP ~2.5–3.0), increasing the risk of precipitation upon dilution from organic stocks.

Critical Insight: Most solubility failures with this compound stem from attempting to dissolve the free base directly in neutral buffers or water without prior acidification or organic cosolvents.[1]

Troubleshooting Guide (Q&A)
Category A: Dissolution & Formulation [1]

Q1: I am trying to dissolve the solid compound directly in PBS (pH 7.4), but it remains as an oil/precipitate at the bottom. What is wrong? A: You are likely working with the Free Base form.[1] While the piperidine nitrogen should be protonated at pH 7.4, the kinetics of protonation for a hydrophobic solid/oil in water are extremely slow. The high surface pH of the undissolved base prevents water interaction.

  • Solution: Do not add directly to PBS.[1] First, dissolve the compound in a water-miscible organic solvent (DMSO or Ethanol) to create a stock solution.[1] Alternatively, convert it to a salt in situ by using 0.1 N HCl or an acidic buffer (pH < 4) for the initial dissolution step.[1]

Q2: My 10 mM DMSO stock solution precipitates immediately when I dilute it 1:1000 into cell culture media. A: This is a classic "Crash-Out" phenomenon caused by the rapid increase in polarity.[1] The 2-chloropyridine moiety is highly lipophilic.[1]

  • Mechanistic Fix:

    • Stepwise Dilution: Perform an intermediate dilution in PBS (e.g., 1:10) before the final dilution into media.[1]

    • Vortexing: Vortex the media during the addition of the DMSO stock, not after.

    • Acidification: Ensure the media or buffer has sufficient buffering capacity to protonate the amine.[1] If the local pH remains high during addition, the free base precipitates.

Q3: Can I heat the solution to improve solubility? A: Use caution. While mild warming (37°C–45°C) is acceptable, the 2-chloropyridine motif is susceptible to nucleophilic aromatic substitution (


) at elevated temperatures, especially in basic or nucleophilic solvents (e.g., water/alcohols with high pH).[1]
  • Recommendation: Rely on sonication (5–10 mins) rather than heat.[1] If heat is necessary, do not exceed 50°C and keep the duration under 15 minutes.

Category B: Stability & Storage [1]

Q4: Is the compound stable in DMSO at -20°C? A: Yes, the compound is chemically stable in DMSO for at least 6 months at -20°C. However, DMSO is hygroscopic.[1] Absorbed water can cause hydrolysis of the chloro-substituent over long periods (months) if the container is frequently opened.[1]

  • Best Practice: Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles and moisture ingress.

Technical Data & Properties
PropertyDataRelevance to Solubility
CAS Number 1306606-79-0Verification of identity.[1]
Molecular Formula C₁₂H₁₇ClN₂
Molecular Weight 224.73 g/mol Small molecule, generally permeable.[1]
Physical State Solid (Low MP) or OilMay form biphasic systems in water.[1]
pKa (Piperidine N) ~10.4 (Estimated)Requires pH < 8 for solubility.[1]
pKa (Pyridine N) ~0.7 (Estimated)Non-basic; does not aid solubility.[1]
LogP ~2.8 (Estimated)Lipophilic; requires organic cosolvent.[1]
Standard Operating Procedures (SOPs)
Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Use this method for long-term storage and high-concentration stocks.[1]

  • Weighing: Accurately weigh 11.2 mg of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex vigorously for 30 seconds. If oil droplets persist, sonicate in a water bath at room temperature for 5 minutes.

  • Verification: Inspect visually. The solution should be clear and colorless/light yellow.

  • Storage: Aliquot into amber vials and store at -20°C.

Protocol B: Preparation of Aqueous Working Solution (In Situ Salt Formation)

Use this method if DMSO is toxic to your assay (e.g., sensitive in vivo models).[1]

  • Calculation: Determine the required moles of compound.

  • Acidification: Add 1.05 equivalents of 1.0 N HCl (or Acetic Acid) directly to the neat compound (Free Base).

  • Dissolution: Vortex until the oil/solid dissolves (formation of the Hydrochloride or Acetate salt).

  • Dilution: Slowly add water or saline to reach the desired volume.[1]

  • pH Adjustment: Check the pH. If too acidic for the assay, carefully back-titrate with dilute NaOH to pH ~6.0–7.[1]0. Do not exceed pH 7.5 to avoid reprecipitation.[1]

Decision Logic for Solvent Selection

The following diagram illustrates the logical workflow for selecting the appropriate solvent system based on your experimental constraints.

SolubilityWorkflow Start Start: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (Free Base) AssayType What is the Assay Type? Start->AssayType CellBased Cell-Based / In Vitro AssayType->CellBased InVivo In Vivo / Animal Model AssayType->InVivo DMSO_Check Is DMSO tolerated? CellBased->DMSO_Check Salt_Form Convert to Salt Form (HCl or Tartrate) InVivo->Salt_Form Stock_DMSO Prepare 50mM Stock in DMSO DMSO_Check->Stock_DMSO Yes DMSO_Check->Salt_Form No Dilute_PBS Dilute into Media/PBS (Max 0.5% DMSO) Stock_DMSO->Dilute_PBS Precipitation Precipitation Check: Is solution clear? Dilute_PBS->Precipitation Formulation Dissolve in Saline/Water (pH adjusted to 5.5-6.5) Salt_Form->Formulation Formulation->Precipitation Success Proceed to Experiment Precipitation->Success Yes Troubleshoot Add 5-10% Cyclodextrin (HP-β-CD) or Tween 80 Precipitation->Troubleshoot No

Caption: Decision tree for solubilizing 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine based on assay tolerance for organic solvents.

References
  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Aminopyridine Derivatives. Retrieved March 8, 2026, from [Link][1]

  • Journal of Chemical & Engineering Data. (2022). Solubility of Aminopyridine Derivatives in Organic Solvents. ACS Publications.[1] Retrieved March 8, 2026, from [Link][1]

Sources

removing impurities from 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification & Troubleshooting Guide Subject: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS: 1306606-79-0) Ticket ID: #PUR-CL-PYR-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary

You are dealing with a 2-chloropyridine scaffold coupled to an N-ethylpiperidine ring .[1] This molecule presents a classic "mixed-nitrogen" challenge:

  • The Pyridine Nitrogen: Highly electron-deficient due to the 2-chloro substituent (pKa < 2), rendering it essentially non-basic in standard workups.[1]

  • The Piperidine Nitrogen: A basic tertiary amine (pKa ~10.2).

The Critical Impurity: The most persistent contaminant in this synthesis is the des-ethyl analog (secondary amine), often arising from incomplete alkylation or dealkylation.[1] Because its polarity and basicity (pKa ~11) are nearly identical to your product, standard chromatography often fails to resolve them efficiently.

This guide prioritizes chemical scavenging over brute-force chromatography for the highest purity results.

Module 1: The "Des-Ethyl" Impurity (Chemical Scavenging)

Use this protocol if you detect the secondary amine impurity (>2%) by LC-MS or NMR.[1]

The Logic: Separation of a secondary amine (impurity) from a tertiary amine (product) is difficult via silica gel. However, we can chemically alter the impurity to change its solubility profile drastically. By reacting the mixture with acetic anhydride, the secondary amine becomes a neutral acetamide , while your tertiary amine product remains basic.

Protocol: Acetic Anhydride Scavenge
  • Dissolution: Dissolve crude material in DCM (10 mL per gram).

  • Scavenging: Add 1.2 equivalents of Acetic Anhydride (

    
    ) and 1.5 eq. of Triethylamine (TEA).
    
  • Reaction: Stir at Room Temperature (RT) for 1–2 hours. Monitor via TLC/LC-MS until the secondary amine peak disappears (converted to amide).[1]

  • The "Switch" Extraction (Critical Step):

    • Wash 1 (Acidic): Extract the DCM layer with 1M HCl (3x).

      • Chemistry: Your Product (

        
         amine) protonates and moves to the Aqueous Phase . The Impurity (now a neutral amide) remains in the Organic Phase .
        
    • Discard Organics: The DCM layer now contains the acetylated impurity and non-basic byproducts.

    • Basify: Adjust the acidic aqueous layer to pH > 12 using 4M NaOH.

    • Extract: Extract the aqueous layer with fresh DCM (3x).

    • Dry/Concentrate: Dry over

      
       and concentrate.
      

Outcome: You now have the tertiary amine free of the secondary amine, without running a difficult column.

Module 2: Chromatographic Purification

Use this when the material is already >90% pure but requires polishing.

The Issue: The basic piperidine nitrogen interacts strongly with acidic silanols on silica gel, causing severe peak tailing .

Troubleshooting FAQ

Q: My product streaks across the TLC plate and elutes as a broad band. Why? A: The piperidine nitrogen is protonating on the silica surface. You must suppress this ionization.

Q: What is the optimal mobile phase? A: Do not use plain MeOH/DCM. You must use a "Basified Modifier."

Recommended Solvent Systems
MethodMobile Phase CompositionApplication
Standard Flash DCM / MeOH /

(90:9:[1]1)
General purification.[2][3] The ammonia competes for silanol sites.[2]
High Resolution DCM / MeOH / TEA (95:4:[1]1)For difficult separations. TEA (Triethylamine) is a stronger modifier.
Reverse Phase Water / Acetonitrile + 0.1% Formic AcidWarning: The acidic modifier will elute the product as a formate salt.

Technical Tip: If using TEA, you must rotovap at a higher temperature or co-evaporate with toluene to ensure all TEA is removed, as it can interfere with NMR integration.

Module 3: Crystallization (Salt Formation)

Use this for final drug-grade isolation (>99.5% purity).[1]

The free base is likely an oil or low-melting solid.[1] To stabilize it, form the Hydrochloride or Fumarate salt.

Protocol: HCl Salt Formation
  • Dissolve 1g of free base in 5 mL Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 1.1 eq of HCl (using 1.25M HCl in Ethanol or 4M HCl in Dioxane). Do not use aqueous HCl if possible, to avoid hygroscopic hydrates.

  • Add Diethyl Ether dropwise until the solution turns slightly turbid.

  • Store at -20°C overnight.

  • Filter the white precipitate under inert gas (Nitrogen/Argon) to avoid moisture absorption.

Visualizing the Workflows

Workflow 1: The "Scavenging" Purification Logic

This diagram illustrates the chemical separation of the secondary amine impurity.

ScavengingProtocol Start Crude Mixture (Product + Des-ethyl Impurity) React Add Ac2O + TEA (Converts Impurity to Amide) Start->React Derivatization Extract Partition: DCM vs 1M HCl React->Extract Acid Wash OrgLayer Organic Layer (DCM) Contains: Neutral Amide Impurity Extract->OrgLayer Non-basic species AqLayer Aqueous Layer (Acidic) Contains: Product-H+ Salt Extract->AqLayer Protonated Product Discard DISCARD (Impurity Removed) OrgLayer->Discard Basify Adjust to pH > 12 (NaOH) AqLayer->Basify FinalExt Extract into DCM Concentrate Basify->FinalExt Pure Pure Product (Tertiary Amine) FinalExt->Pure

Caption: Chemical scavenging workflow to selectively remove secondary amine impurities via acetylation and pH-switched extraction.

Workflow 2: Chromatography Decision Tree

How to choose the right column conditions based on impurity profile.

ChromStrategy Start Impurity Profile? CaseA High >5% Secondary Amine Start->CaseA CaseB Polar/Tailing Issues Start->CaseB CaseC Close Regioisomers Start->CaseC SolA DO NOT COLUMN Use Scavenging (Module 1) CaseA->SolA SolB DCM/MeOH + 1% NH4OH (Standard) CaseB->SolB SolC DCM/MeOH + 1% TEA (High Res) CaseC->SolC

Caption: Decision matrix for selecting purification method based on specific impurity types.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section 2.26 on Separation of Amine Mixtures via Acetylation).

  • Biotage Technical Guide. (2023). Strategies for Flash Chromatography of Basic Amines. (Discusses the use of amine modifiers to suppress silanol interactions).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394086 (Related Nicotine Analogs). (Provides physicochemical data on chloropyridine/piperidine scaffolds).

  • Reich, H. J. (2023). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1] (Authoritative source for pKa values of pyridine vs piperidine).

Sources

Technical Support Center: Storage & Degradation Troubleshooting for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS: 1306606-79-0). As a critical building block in chiral catalytic synthesis and pharmaceutical development[1], maintaining the structural integrity of this bifunctional molecule is paramount. This guide provides researchers and drug development professionals with field-proven insights, mechanistic causality, and actionable protocols to mitigate storage degradation.

Part 1: Mechanistic Causality of Degradation

To effectively troubleshoot degradation, one must understand the molecule's dual susceptibility. The compound features two highly reactive centers: a 2-chloropyridine moiety and an N-ethylpiperidine (tertiary amine) ring .

  • Nucleophilic Aromatic Substitution (Hydrolysis): The electronegative nitrogen in the pyridine ring withdraws electron density, rendering the ortho-position (C2) highly electrophilic. In the presence of ambient moisture and catalyzed by trace acids or bases, the compound undergoes hydrolysis. The chloride leaving group is displaced to form a 2-hydroxypyridine derivative, which readily tautomerizes to a thermodynamically stable 2-pyridone[2][3].

  • Tertiary Amine Oxidation: The lone electron pair on the N-ethylpiperidine nitrogen is sterically accessible and highly nucleophilic. Exposure to atmospheric oxygen, reactive oxygen species (ROS), or trace peroxides in solvents rapidly drives the formation of an N-oxide[4][5].

  • Photolytic Cleavage: 2-Chloropyridine derivatives are highly susceptible to photolytic degradation. Ultraviolet (UV) irradiation excites the molecule, leading to homolytic cleavage of the C-Cl bond, generation of radical intermediates, and subsequent ring-opening or polymerization[6][7].

Degradation Pathway Visualization

G Main 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (Intact API / Intermediate) Oxidation Oxidation (O2, ROS, Peroxides) Main->Oxidation Hydrolysis Hydrolysis (H2O, Acid/Base Catalysis) Main->Hydrolysis Photolysis Photolysis (UV Light) Main->Photolysis NOxide N-Oxide Derivative (Tertiary Amine Oxidation) Oxidation->NOxide Pyridone 2-Hydroxypyridine Derivative (Nucleophilic Substitution) Hydrolysis->Pyridone Photoproducts Dehalogenated / Ring-Opened Photoproducts Photolysis->Photoproducts

Mechanistic pathways of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine degradation during storage.

Part 2: Quantitative Degradation Profiles

To assist analytical chemists in identifying degradation products, the following table summarizes the quantitative triggers and analytical signatures associated with each pathway.

Degradation PathwayEnvironmental TriggerKinetic OrderAnalytical Signature (LC-MS / HPLC)Primary Prevention Strategy
N-Oxidation Atmospheric O₂, Peroxides in ethereal solventsPseudo-first orderMass Shift: +16 Da (M+16)HPLC: Early eluting (highly polar)Store under Argon/N₂; avoid uninhibited ethers.
Hydrolysis Moisture (H₂O), pH extremes (>9 or <4)First order[2]Mass Shift: -18 Da (Cl replaced by OH)HPLC: Moderate polarity shiftStore sealed with desiccants at 2-8°C[1].
Photolysis Ambient light / UV exposure (< 290 nm)[7]Zero/First order[6]Mass Shift: -34 Da (Dehalogenation) or complex polymeric massesStore in amber vials; handle under yellow light.

Part 3: Troubleshooting Guide & FAQs

Q1: My stored batch of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine has shifted from a colorless oil to a yellow/brownish tint. What happened? A: Color changes in pyridine/piperidine derivatives are almost exclusively diagnostic of photolytic degradation or advanced oxidation . UV light induces the cleavage of the C-Cl bond, creating highly reactive radical species that polymerize into conjugated, colored byproducts[6]. Action: Immediately quarantine the batch. Perform an LC-MS analysis to quantify the extent of degradation. In the future, ensure the compound is stored in amber borosilicate glass and handled away from direct sunlight.

Q2: During HPLC analysis, I am observing a new, highly polar impurity peak that elutes much earlier than the main peak. Is this a storage issue? A: Yes. An early-eluting, highly polar peak is the classic signature of N-oxide formation at the piperidine nitrogen[4]. Because tertiary amines are highly nucleophilic, even trace amounts of oxygen in the headspace of your storage vial can drive this oxidation over time. Action: Purge storage vials with ultra-pure Argon or Nitrogen before sealing. If you dissolved the compound in solvents like THF or Diethyl Ether for aliquoting, ensure the solvents were peroxide-free, as peroxides rapidly accelerate N-oxidation[5].

Q3: How does moisture affect the 2-chloropyridine ring specifically? A: The 2-chloropyridine moiety is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent pyridine nitrogen. Water acts as the nucleophile. This hydrolysis is relatively slow at neutral pH but accelerates exponentially under acidic or basic conditions, following first-order kinetics[2]. The result is the irreversible formation of a 2-hydroxypyridine (pyridone) derivative. Action: The compound must be stored strictly at 2-8°C in a sealed, desiccated environment[1].

Q4: Can I recover the intact compound once the N-oxide has formed? A: Yes. While hydrolysis is irreversible, N-oxidation can be reversed or the impurity can be separated. You can perform a mild reduction (e.g., using Zinc dust and acetic acid) to reduce the N-oxide back to the tertiary amine, followed by a basic extraction. Alternatively, standard silica gel chromatography can easily separate the highly polar N-oxide from the intact compound (see Protocol B).

Part 4: Experimental Protocols

Protocol A: ICH-Compliant Forced Degradation Profiling

To self-validate the stability of your specific batch and calibrate your HPLC methods, perform a forced degradation study.

Step-by-Step Methodology:

  • Preparation: Prepare a 1.0 mg/mL stock solution of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine in HPLC-grade Acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

  • Photostability: Place 2 mL of stock in a clear quartz vial. Expose to UV light (1.2 million lux hours and 200 Wh/m² UV energy) in a photostability chamber[6].

  • Analysis: Analyze all samples via LC-MS using a C18 column (Water/Acetonitrile gradient with 0.1% Formic Acid) to identify the M+16 (Oxidation) and M-18 (Hydrolysis) peaks.

Protocol B: Remediation and Purification of Degraded Stocks

If a batch has degraded via N-oxidation or minor hydrolysis, use this protocol to recover the intact API.

Step-by-Step Methodology:

  • Acid-Base Extraction (Removes Hydrolysis Products):

    • Dissolve the degraded oil in Dichloromethane (DCM) (10 mL per gram).

    • Wash the organic layer with 0.1 M aqueous NaOH (3 x 10 mL). The 2-hydroxypyridine degradant will deprotonate and partition into the aqueous layer.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Silica Gel Chromatography (Removes N-Oxide):

    • Load the concentrated residue onto a silica gel column.

    • Elute using a gradient of DCM to DCM:Methanol (95:5) with 1% Triethylamine (TEA). Note: TEA is critical to prevent the tertiary amine from streaking on the acidic silica.

    • The intact 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine will elute first. The highly polar N-oxide will remain on the column or elute very late.

  • Storage: Concentrate the pure fractions, purge the flask with Argon, and immediately store at 2-8°C in an amber vial[1].

References

  • Mantzavinos, D., et al. Degradation of 2-Chloropyridine in Water by Ultraviolet and Ultrasound Irradiation. ResearchGate. Available at: [Link]

  • MDPI. N-Dealkylation of Amines. Available at:[Link]

  • Barrera, C. M., et al. Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. NTNU. Available at: [Link]

  • Wikipedia Contributors. 2-Chloropyridine. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Hobbs, P. T. Synthesis and Use of an Immobilized Catalyst for the N-Oxidation of 2-Chloropyridine. DCU Research Repository. Available at:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7977, 2-Chloropyridine. PubChem. Available at:[Link]

Sources

Technical Support Center: Troubleshooting the Low Reactivity of 2-Chloropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to a common and often frustrating challenge in synthetic chemistry: the low reactivity of the 2-chloropyridine moiety. We will explore the underlying reasons for this behavior and offer field-proven strategies to enhance reactivity in crucial transformations like cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

Understanding the "2-Pyridyl Problem"

The diminished reactivity of 2-chloropyridine compared to other halopyridines or even standard aryl chlorides is a well-documented phenomenon often referred to as the "2-pyridyl problem".[1] This challenge stems from a combination of electronic and coordination effects.

The nitrogen atom in the pyridine ring is highly electronegative, exerting a strong inductive electron-withdrawing effect.[2][3] This effect reduces the electron density of the entire ring system, making it generally susceptible to nucleophilic attack.[4] However, the lone pair of electrons on the nitrogen atom can also pose a significant problem. In transition-metal-catalyzed reactions, this lone pair can coordinate to the metal center (e.g., palladium), leading to catalyst inhibition or the formation of inactive complexes.[5][6] This coordination can hinder the crucial oxidative addition step, which is often the rate-limiting step in cross-coupling reactions.[7]

Furthermore, the carbon-chlorine (C-Cl) bond is significantly stronger than the corresponding carbon-bromine (C-Br) or carbon-iodine (C-I) bonds, making it more difficult to break during oxidative addition.[7]

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments and provides actionable troubleshooting steps.

Issue 1: My Suzuki-Miyaura coupling with a 2-chloropyridine derivative is resulting in low to no yield.

Potential Causes & Solutions:

This is a very common issue. Low product formation in Suzuki couplings with 2-chloropyridines can often be attributed to several factors. A systematic evaluation of each reaction component is crucial for identifying and resolving the problem.[8]

  • Inadequate Catalyst System: The choice of palladium catalyst and, more importantly, the ligand is critical for activating the less reactive C-Cl bond.[8]

    • Explanation: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for activating the robust C-Cl bond of 2-chloropyridines. More electron-rich and sterically bulky ligands are required to promote the oxidative addition step and stabilize the active Pd(0) species.[5]

    • Recommendation: Switch to a more active catalyst system. Buchwald-type biarylphosphine ligands such as SPhos, XPhos, or RuPhos are frequently effective for heteroaryl chlorides.[8] N-heterocyclic carbene (NHC) ligands, in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, can also be highly effective.[8]

  • Ineffective Base: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9] Its strength, solubility, and steric properties are important considerations.

    • Explanation: The base facilitates the transfer of the organic group from the boron reagent to the palladium center. If the base is too weak or poorly soluble, this step can become rate-limiting.

    • Recommendation: Screen a variety of bases. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often used.[8] The solubility of the base can be a limiting factor; using a mixed solvent system that partially dissolves the base (e.g., with water) may be beneficial.[8]

  • Suboptimal Solvent System: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle.

    • Explanation: A suitable solvent ensures that all components of the reaction are in the same phase, allowing for efficient interaction. For Suzuki couplings, a mixture of an organic solvent and water is often optimal.

    • Recommendation: Common choices include dioxane/water, toluene/water, or THF/water.[8]

  • Insufficient Reaction Temperature: 2-Chloropyridines are less reactive than their bromo or iodo counterparts and often require higher temperatures for efficient oxidative addition.[7][8]

    • Explanation: The increased thermal energy helps to overcome the activation barrier for the C-Cl bond cleavage.

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[8] Microwave irradiation can also be a powerful tool to accelerate the reaction and improve yields.[8]

Issue 2: My Buchwald-Hartwig amination of 2-chloropyridine is failing or giving low conversion.

Potential Causes & Solutions:

Similar to Suzuki couplings, the amination of chloropyridines can be challenging due to the strength of the C-Cl bond.[10]

  • Ineffective Catalyst/Ligand Combination: This is the most common culprit.

    • Explanation: The oxidative addition of the C-Cl bond to the palladium(0) complex is often the rate-limiting step in the Buchwald-Hartwig amination.[10][11] Standard ligands are generally not effective.

    • Recommendation: Employ sterically hindered, electron-rich biarylphosphine ligands. Ligands such as BrettPhos, RuPhos, and DavePhos are considered standard for these challenging transformations.[10][11] In some cases, increasing the catalyst loading to 5 mol% may be necessary.[10]

  • Incorrect Base Selection: A strong, non-nucleophilic base is essential.

    • Explanation: The base is required to deprotonate the amine, forming the active nucleophile.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most commonly used and effective base for these reactions.[10] If your substrate is base-sensitive, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, but this will likely require a more active catalyst system and higher temperatures.[10]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation.

    • Explanation: Oxygen in the reaction mixture can oxidize the active Pd(0) to Pd(II), effectively killing the catalyst.

    • Recommendation: Ensure the reaction mixture is thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) before adding the catalyst.[8] Maintain an inert atmosphere throughout the reaction.

Issue 3: I am attempting a nucleophilic aromatic substitution (SNAr) on a 2-chloropyridine, and the reaction is very sluggish.

Potential Causes & Solutions:

While the pyridine ring is electron-deficient and primed for nucleophilic attack, several factors can hinder the reaction.[12]

  • Insufficient Ring Activation: The inherent reactivity of the 2-chloropyridine may not be enough for your chosen nucleophile.

    • Explanation: Electron-withdrawing groups (EWGs) on the pyridine ring significantly enhance its reactivity towards nucleophilic attack.[12] These groups further decrease the electron density at the carbon atoms, particularly at the 2- and 4-positions, making them more electrophilic.[13]

    • Recommendation: If possible, introduce an electron-withdrawing group (e.g., -NO₂, -CN) onto the pyridine ring. Alternatively, converting the pyridine to a pyridinium salt by N-alkylation or protonation can greatly accelerate the rate of nucleophilic substitution.[12][14]

  • Poor Leaving Group Ability of Chloride: While better than bromide or iodide in some SNAr contexts, chloride is not as good a leaving group as fluoride.[12]

    • Explanation: The rate of SNAr is dependent on the stability of the leaving group.

    • Recommendation: If feasible, starting with the analogous 2-fluoropyridine would likely result in a faster reaction.[15] For some SNAr reactions, elevated temperatures are required, sometimes as high as 150°C, especially with less reactive substrates.[12][16]

Frequently Asked Questions (FAQs)

Q1: Why is 2-chloropyridine less reactive than 2-bromopyridine in palladium-catalyzed cross-coupling reactions?

A1: The primary reason is the difference in the carbon-halogen bond strength. The C-Cl bond is stronger (bond dissociation energy of ~339 kJ/mol) than the C-Br bond (~276 kJ/mol).[7] This means that more energy is required to break the C-Cl bond during the oxidative addition step, which is often the rate-determining step in the catalytic cycle. Consequently, 2-chloropyridines generally require more forcing conditions (higher temperatures, more active catalysts) to react efficiently.[7]

Q2: Can the pyridine nitrogen completely shut down the catalytic activity?

A2: Yes, this is a significant issue. The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium catalyst. This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive. The use of bulky, electron-rich ligands helps to mitigate this problem by sterically discouraging the coordination of the pyridine nitrogen to the metal center.[5]

Q3: Are there alternatives to palladium catalysts for coupling 2-chloropyridines?

A3: Yes, nickel-based catalyst systems have emerged as a powerful alternative, particularly for cross-electrophile couplings.[17] Nickel catalysts can be effective for coupling 2-chloropyridines with alkyl bromides, for example.[17] In some cases, nickel-catalyzed reductive homocoupling of 2-chloropyridines can proceed efficiently even without an external ligand.[6]

Q4: How does the position of the chlorine atom on the pyridine ring affect its reactivity in SNAr?

A4: The position of the chlorine atom is critical. Nucleophilic attack is strongly favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen.[12] This is because the negative charge in the resulting Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom, providing significant stabilization.[12][13] Attack at the C3 (meta) position does not allow for this resonance stabilization, making 3-chloropyridine much less reactive in SNAr reactions.[12][13]

Data and Protocols

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of 2-Chloropyridines
Catalyst PrecursorLigandTypical Loading (mol%)BaseSolventTemperature (°C)
Pd(OAc)₂ or Pd₂(dba)₃SPhos2-4K₃PO₄Toluene/H₂O80-110
Pd(OAc)₂ or Pd₂(dba)₃XPhos2-4K₃PO₄Dioxane/H₂O80-110
PdCl₂(dppf)-3-5Cs₂CO₃Dioxane/H₂O100-120
NiCl₂(dme)Bathophenanthroline5-10Mn powder (reductant)DMF25-60

Data compiled from multiple sources.[8][17]

Experimental Protocol: General Procedure for a Robust Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative
  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 2-chloropyridine derivative (1.0 equiv), the boronic acid or boronic ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).[8]

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).[8]

  • Add the degassed solvent system (e.g., dioxane/water 4:1).[8]

  • Seal the flask and heat the reaction mixture with vigorous stirring at the desired temperature (typically 80-110 °C) for the required time (monitor by TLC or LC-MS).

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Challenge and Solution

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Ar-Pd(II)-X(L2) R-Pd(II)-Cl(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product R-R' Reductive_Elimination->Product ArX 2-Cl-Pyridine ArX->Oxidative_Addition ArBOH R'-B(OR)2 ArBOH->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Reactivity

Troubleshooting_Workflow start Low Yield with 2-Chloropyridine check_catalyst Is the catalyst system optimal? (e.g., Buchwald ligand) start->check_catalyst check_conditions Are reaction conditions aggressive enough? check_catalyst->check_conditions Yes optimize_catalyst Screen alternative bulky ligands (XPhos, RuPhos) & increase loading check_catalyst->optimize_catalyst No check_reagents Are reagents pure and atmosphere inert? check_conditions->check_reagents Yes optimize_conditions Increase temperature (80-120 °C) Consider microwave heating check_conditions->optimize_conditions No check_reagents->start No, re-evaluate strategy success Successful Coupling check_reagents->success Yes optimize_catalyst->check_conditions optimize_conditions->check_reagents optimize_reagents Degas solvent thoroughly Use fresh, high-purity reagents

Caption: A logical workflow for troubleshooting low-yielding coupling reactions.

References

  • Ross, C., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11108. Retrieved from [Link]

  • Fier, P. S., et al. (2013). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. The Journal of Organic Chemistry, 78(15), 7551-7558. Retrieved from [Link]

  • Weires, A. G., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Organic Letters, 17(1), 174-177. Retrieved from [Link]

  • Wang, X., et al. (2013). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 78(24), 12511-12518. Retrieved from [Link]

  • Deng, Y., et al. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Accounts of Chemical Research, 52(7), 1956-1971. Retrieved from [Link]

  • Smith, C. J., et al. (2022). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega, 7(47), 43161-43173. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Al-Awadi, N. A., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. Journal of Physical Organic Chemistry, 31(12), e3871. Retrieved from [Link]

  • Kormos, C. M., & Organ, M. G. (2008). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. The Journal of Organic Chemistry, 73(18), 7173-7176. Retrieved from [Link]

  • StudySmarter. (n.d.). SNAr Reactions of Pyridine Explained. Retrieved from [Link]

  • National Toxicology Program. (1995). 2-Chloropyridine. Retrieved from [Link]

  • Unknown. (n.d.). Six membered aromatic heterocycles. Retrieved from [Link]

  • Vaia. (n.d.). Explain why 2-chloropyridine is more reactive than 3-chloropyridine in nucleophilic substitution reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]

Sources

Technical Support Center: Stabilization of Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PIP-OX-PREV-001 Status: Active Support Tier: Senior Application Scientist

Introduction

Piperidine rings are ubiquitous pharmacophores, present in over twenty classes of pharmaceuticals including antihistamines and analgesics. However, the secondary or tertiary amine moiety within the piperidine cycle renders it susceptible to two distinct oxidative degradation pathways: N-oxidation (forming N-oxides) and oxidative dehydrogenation (reverting to pyridine or tetrahydropyridine species).

This guide addresses the causality of these degradations and provides self-validating protocols to maintain the structural integrity of your piperidine derivatives during synthesis, workup, and storage.

Module 1: The Chemistry of Degradation

To prevent oxidation, one must first distinguish between the two primary failure modes. The mechanism is dictated by the reaction environment (oxidative vs. catalytic).

1.1 Mechanism A: N-Oxidation (Radical/Peroxide Mediated)

In the presence of atmospheric oxygen (


), light, or peroxides found in etheral solvents (THF, Dioxane), the nitrogen lone pair is attacked. This often proceeds via a radical mechanism or direct nucleophilic attack on a peroxide oxygen, yielding a Piperidine N-oxide . This is common during workup or storage.
1.2 Mechanism B: Catalytic Dehydrogenation (Metal Mediated)

During hydrogenation reactions (e.g., deprotection using Pd/C), piperidines can undergo reverse hydrogenation. If hydrogen pressure is insufficient, Palladium catalyzes the abstraction of hydrogen from the


-carbon, reverting the piperidine to a Tetrahydropyridine  or fully aromatic Pyridine .
Visualization: Degradation Pathways

PiperidineDegradation Piperidine Piperidine Derivative (Target) NOxide Piperidine N-Oxide (+16 Da Mass Shift) Piperidine->NOxide Oxidative Attack (N-Oxidation) Imine Tetrahydropyridine (-2 Da Mass Shift) Piperidine->Imine Alpha-C H-Abstraction Peroxide Peroxides/O2 (Solvent/Air) Peroxide->NOxide PdCatalyst Pd/C Catalyst (Low H2 Pressure) PdCatalyst->Imine Pyridine Pyridine Impurity (-6 Da Mass Shift) Imine->Pyridine Aromatization (Thermodynamic Sink)

Figure 1: Divergent oxidation pathways. Red paths indicate N-oxidation (storage/solvent issues); Yellow/Black paths indicate dehydrogenation (catalytic issues).

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose impurities based on analytical observations.

ObservationMass Shift (LCMS)Probable CauseCorrective Action
Product turns yellow/brown upon standing.+16 Da (M+16)N-Oxidation via atmospheric

or light.
Purge storage vials with Argon; Store in amber glass; Add antioxidant (BHT).
New peak appears during Pd/C hydrogenation.-2 Da or -6 DaDehydrogenation (Disproportionation).Increase

pressure (>5 bar); Add acid (HCl/AcOH) to protonate amine; Poison catalyst.
Yield loss after extraction with Ether/THF.+16 Da or Complex MixPeroxides in solvent reacting with amine.Test solvent with starch-iodide paper; Use fresh anhydrous solvent; Wash ether with

.
"Dimmer" impurity observed.2M - 2 DaOxidative Coupling (Imine formation + attack).Dilute reaction concentration; Ensure strict inert atmosphere.
Interactive Troubleshooting Workflow

Troubleshooting Start Issue Detected CheckMass Check LCMS Mass Shift Start->CheckMass Plus16 +16 Da (Oxygen insertion) CheckMass->Plus16 MinusMass -2 / -6 Da (Hydrogen loss) CheckMass->MinusMass IsSolventEther Was Ether/THF used? Plus16->IsSolventEther IsCatalystPresent Is Pd/Pt present? MinusMass->IsCatalystPresent SolventIssue CAUSE: Peroxides in Solvent ACTION: Scavenge Peroxides IsSolventEther->SolventIssue Yes AirIssue CAUSE: Air Oxidation ACTION: Degas & Inert Gas IsSolventEther->AirIssue No IsCatalystPresent->AirIssue No (Rare) Dehydro CAUSE: Catalytic Dehydrogenation ACTION: Acidify or Boost H2 Pressure IsCatalystPresent->Dehydro Yes

Figure 2: Diagnostic logic tree for identifying the root cause of piperidine instability.

Module 3: Best Practice Protocols
Protocol A: Prevention of Dehydrogenation during Pd/C Catalysis

Context: When removing protecting groups (e.g., Cbz, Bn) on a piperidine ring, the metal surface can catalyze the reverse reaction (dehydrogenation) if the catalyst surface is "starved" of hydrogen.

  • Acidification (Critical Step):

    • Action: Add 1.1 - 2.0 equivalents of HCl or Acetic Acid to the reaction mixture before adding the catalyst.

    • Logic: Protonation of the piperidine nitrogen (

      
      ) creates an electron-deficient species that binds less strongly to the Pd surface and resists oxidation to the imine [1].
      
  • Pressure Management:

    • Action: Do not rely on a simple balloon for sensitive substrates. Use a Parr shaker or autoclave at >50 psi (3.5 bar) .

    • Logic: High surface coverage of hydrogen is required to outcompete the thermodynamic drive toward aromatization (pyridine formation).

  • Catalyst Poisoning (Optional):

    • Action: If acidification is incompatible, use 5% Pd/C (sulfided) rather than standard Pd/C.

    • Logic: Sulfur modifies the active sites, reducing the catalyst's ability to perform dehydrogenation while retaining hydrogenolysis activity.

Protocol B: Solvent Peroxide Scavenging

Context: Piperidines are nucleophilic. If dissolved in THF or Diethyl Ether containing trace peroxides, they rapidly oxidize to N-oxides.

  • The Starch-Iodide Validation:

    • Dip a starch-iodide strip into the solvent.

    • Blue/Purple = Peroxides present (>50 ppm). DO NOT USE.

  • Scavenging Protocol:

    • Pass the solvent through a column of activated basic alumina immediately before use.

    • Alternative: Wash the organic layer during workup with 10% aqueous Sodium Bisulfite (

      
      ) or Sodium Thiosulfate (
      
      
      
      ). This reduces any formed N-oxides or unreacted peroxides.
Module 4: Frequently Asked Questions (FAQs)

Q: Can I use antioxidants to stabilize my piperidine library? A: Yes. For free-base piperidines stored in solution, adding 0.05% - 0.1% BHT (Butylated hydroxytoluene) is highly effective. BHT acts as a radical scavenger, terminating the propagation chain of auto-oxidation initiated by light or trace metals [2].

Q: Why does my piperidine turn black in Dichloromethane (DCM)? A: DCM can degrade over time to form HCl and phosgene, but more importantly, secondary amines can react with DCM (the "DCM reaction") to form aminals or gem-diamines, especially under basic conditions. This is often mistaken for oxidation. Recommendation: Avoid storing secondary amines in DCM for >12 hours. Use Chloroform-d (


) neutralized with 

for NMR to prevent acid-catalyzed oxidation/degradation.

Q: Is the N-oxide reversible? A: Yes. If you accidentally form the N-oxide, you can reduce it back to the amine without affecting other functional groups using Zinc powder in Acetic Acid or Triphenylphosphine (


)  in refluxing THF.
References
  • Cheng, C., et al. (2009).[1] "A Highly Efficient Pd–C Catalytic Hydrogenation of Pyridine Nucleus under Mild Conditions." Tetrahedron, 65(41), 8538–8541.[2] [2]

  • BenchChem Technical Support. (2025). "Technical Support Center: Prevention of Oxidation in Piperidine Compounds." BenchChem Application Notes.

  • Nielsen, C. J., et al. (2012). "Atmospheric Chemistry of Piperidine: Kinetics and Products of the Reaction with OH Radicals." The Journal of Physical Chemistry A, 116(24), 6088–6096.

  • Ciriminna, R., et al. (2009). "A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones."[3] The Journal of Organic Chemistry, 74(17), 6820–6823.

Sources

Technical Support Center: Crystallization of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Current Operator: Dr. Aris Thorne, Senior Application Scientist, Solid-State Chemistry Division.[1] Subject: Optimization of Solid-State Isolation for CAS 1306606-79-0.

Executive Summary & Molecule Profile[1]

Welcome to the technical support hub. You are likely working with 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine , a tertiary amine intermediate often utilized in the synthesis of H3 receptor antagonists.[1]

The Core Challenge: This molecule possesses a "grease-ball" motif—a lipophilic ethyl-piperidine ring attached to a pyridine.[1] In its free base form, it exhibits a high propensity for Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than crystallizing.[1] This is due to its low melting point and conformational flexibility.[1]

Technical Specifications:

  • Chemical Nature: Basic (Tertiary Amine + Pyridine Nitrogen).[1]

  • Chirality: One chiral center at Piperidine C2.[1] (Often synthesized as a racemate requiring resolution, or from a chiral precursor).

  • Primary Issue: Metastable oil formation preventing nucleation.[1]

Troubleshooting Guides (Ticket-Based)

Ticket #001: "My product separates as a yellow oil, not a solid."

Diagnosis: You are encountering the Oiling Out Phenomenon .[1] This occurs when the Liquid-Liquid separation boundary (binodal) is crossed before the solubility curve (spinodal) is reached.[1] The system minimizes energy by forming an amorphous oil rather than an ordered lattice.[1]

Resolution Protocol: The "Dual-Ramp" Anti-Solvent Method Do not rely on simple cooling.[1] You must control the supersaturation trajectory.

Step-by-Step Methodology:

  • Salt Formation (Critical): The free base is likely an oil at RT.[1] You must form a salt to raise the melting point.[1]

    • Recommendation:Dihydrochloride (2HCl) or Monohydrochloride (HCl) .[1]

    • Alternative:Oxalate (often crystallizes well for pyridines, though less pharma-compliant).[1]

  • Dissolution: Dissolve 1.0 eq of the free base in Absolute Ethanol (5 vol) at 50°C.

  • Acid Addition: Add 2.2 eq of HCl (in EtOH or Dioxane) dropwise.

    • Observation: If immediate cloudiness occurs, heat until clear.[1]

  • The "Cloud Point" Approach:

    • Maintain 50°C.[1]

    • Add Ethyl Acetate (EtOAc) or MTBE dropwise until a faint permanent turbidity persists.[1]

    • Stop immediately.

  • Seeding: Add 0.5 wt% seed crystals (if available) or scratch the glass interface vigorously.[1]

  • Aging: Hold at 50°C for 1 hour. This converts the "oil droplets" into a crystalline lattice via Ostwald Ripening.[1]

  • Cooling: Ramp down to 0°C at a rate of 5°C/hour . Slow cooling is non-negotiable.[1]

Ticket #002: "I need to resolve the enantiomers (R/S)."

Diagnosis: The 1-ethyl substituent makes this a tertiary amine, preventing enzymatic resolution or amide coupling.[1] You must use Diastereomeric Salt Crystallization .[1]

The "Dutch Resolution" Strategy: Since the nitrogen is sterically hindered by the ethyl group, standard Tartaric acid may fail.

Recommended Resolving Agents:

Agent Solvent System Efficiency (Est.) Notes
(-)-O,O'-Dibenzoyl-L-tartaric acid Acetone / Water (95:[1]5) High Bulky benzoyl groups lock the piperidine conformation.[1]
(+)-Camphor-10-sulfonic acid EtOAc / EtOH (4:[1]1) Medium Good for sulfonates, but often hygroscopic.

| L-Mandelic Acid | IPA | Low-Medium | Often yields oils with tertiary amines.[1] |

Protocol for DBTA Resolution:

  • Dissolve Free Base (10g) in Acetone (100 mL).

  • Add (-)-Dibenzoyl-L-tartaric acid (0.5 eq for "Half-Quantity" method).

  • Heat to reflux.[1]

  • Cool to RT over 6 hours.

  • Filter solids.[1][2] Do not wash with fresh solvent immediately (risk of redissolving).[1] Displace with cold mother liquor first.

  • Recrystallize: The first crop usually has 70-80% ee.[1] Recrystallize from EtOH to reach >98% ee.

Visual Workflows

Diagram 1: The Crystallization Logic Tree

This decision tree helps you navigate the physical state of your material.[1]

CrystallizationLogic Start Start: Crude Reaction Mixture StateCheck Physical State at RT? Start->StateCheck Oil Viscous Oil / Gum StateCheck->Oil Liquid Solid Amorphous Solid StateCheck->Solid Solid SaltScreen Step 1: Salt Screening (HCl, Tartrate, Oxalate) Oil->SaltScreen SolventScreen Step 2: Solvent Screening (EtOH, IPA, Acetone) Solid->SolventScreen SaltScreen->SolventScreen Dissolution Dissolve in Good Solvent (High T) SolventScreen->Dissolution AntiSolvent Add Anti-Solvent (until Cloud Point) Dissolution->AntiSolvent OilingOut Issue: Oiling Out? AntiSolvent->OilingOut Seed Action: Seed @ High T (Ostwald Ripening) OilingOut->Seed Yes (2 Phases) SlowCool Action: Slow Cool (5°C/hr) OilingOut->SlowCool No (Clear) Seed->SlowCool Isolate Final Isolation (Filtration) SlowCool->Isolate

Caption: Logic flow for converting the crude oily intermediate into a crystalline salt form.

Diagram 2: Impurity Rejection Pathway

How to remove common byproducts (regioisomers or dechlorinated species).[1]

ImpurityPurge Input Crude Crystals (90% Purity) SolventChoice Solvent Selection Input->SolventChoice Polar Polar Protic (MeOH/Water) SolventChoice->Polar If Salt Form NonPolar Polar Aprotic (EtOAc/Hexane) SolventChoice->NonPolar If Free Base RejectPolar Purges: Inorganic Salts Polar Degradants Polar->RejectPolar RejectNonPolar Purges: Unreacted Piperidine De-chlorinated Byproducts NonPolar->RejectNonPolar Result High Purity API (>99.5%) RejectPolar->Result RejectNonPolar->Result

Caption: Solvent selection strategy based on the specific impurity profile of the crude material.

FAQ: Expert Insights

Q: Why does the melting point fluctuate so much (e.g., 140°C vs 180°C)? A: This is a classic sign of Polymorphism or Solvate Formation .[1]

  • Scenario A (Solvate): If you crystallized from Ethanol/HCl, you likely formed a hemi-ethanolate.[1] Drying at 40°C won't remove it.[1] You must dry at >80°C under high vacuum to collapse the lattice into the true polymorph.[1]

  • Scenario B (Hygroscopicity): The hydrochloride salt is hygroscopic.[1] If the MP drops over time, it has absorbed atmospheric water, lowering the lattice energy. Store in a desiccator.

Q: Can I use Isopropanol (IPA) instead of Ethanol? A: Yes, but with a caveat. IPA has lower solubility for the HCl salt than Ethanol.[1]

  • Pros: Higher yield (less product lost in mother liquor).[1]

  • Cons: Higher risk of impurity inclusion (lower rejection).[1]

  • Verdict: Use Ethanol for the first crystallization (purity), and IPA for the second (yield).

References & Authoritative Sources

  • Bioprojet Patents (Pitolisant & Analogs):

    • Context: Describes the synthesis and isolation of piperidine-pyridine ethers and alkyl-linked intermediates.

    • Source: Schwartz, J. C., et al. "Non-imidazole alkylamines as histamine H3-receptor ligands."[1] WO2006103546 .[1]

  • Chiral Resolution of Piperidines:

    • Context: Methodologies for resolving 2-substituted piperidines using tartaric acid derivatives.[1]

    • Source: "Process for resolving chiral piperidine alcohol."[1][3] US Patent 2008/0051579 A1 .[1][3]

  • General Crystallization Theory:

    • Context: Mechanisms of oiling out and salt selection.[1]

    • Source: Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.[1] [1]

  • Structure-Specific Data:

    • Context: Physical properties of 2-chloro-5-(piperidin-2-yl)pyridine derivatives.[1][4]

    • Source: PubChem CID 1134621-26-3 (Related Des-ethyl Analog).[1] [1]

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine before handling.

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectral Analysis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The characterization of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine presents specific challenges due to the amphiphilic nature of the molecule (basic piperidine nitrogen vs. electron-deficient pyridine ring) and the conformational flexibility of the saturated ring.

This guide objectively compares the spectral resolution and chemical shift behavior of this compound in Chloroform-d (CDCl3) versus Dimethyl Sulfoxide-d6 (DMSO-d6) .[1] Furthermore, it establishes a definitive protocol for distinguishing the target molecule from its primary synthetic impurity, the des-ethyl precursor (2-Chloro-5-(piperidin-2-yl)pyridine), a critical quality attribute (CQA) in drug development.

Part 1: Structural Context & Assignment Logic[1]

To ensure accurate interpretation, we must first define the spin system.[2] The molecule consists of two distinct domains: the aromatic 2-chloropyridine ring and the aliphatic N-ethylpiperidine ring.

The Spin System
  • Aromatic Domain: An AMX spin system (or ABC depending on field strength) comprising three protons: H3, H4, and H6.[2]

    • H6 (d): Most deshielded due to proximity to the pyridine nitrogen.

    • H3 (d): Shielded relative to H6, coupled to H4.[2]

    • H4 (dd): Shows meta-coupling to H6 and ortho-coupling to H3.

  • Aliphatic Domain:

    • H2' (dd/m): The chiral center methine, critical for establishing connectivity between rings.

    • N-Ethyl Group: A diagnostic triplet (CH3) and quartet (CH2), often broadened by nitrogen inversion rates.

Diagram 1: Structural Connectivity & COSY Correlations

The following diagram visualizes the scalar coupling networks required for peak assignment.

G cluster_aromatic Aromatic Spin System (Pyridine) cluster_aliphatic Aliphatic Spin System (Piperidine) H6 H6 (Proton) ~8.3 ppm H4 H4 (Proton) ~7.6 ppm H6->H4 J(meta) ~2.5Hz H3 H3 (Proton) ~7.3 ppm H4->H3 J(ortho) ~8.0Hz H2_prime H2' (Methine) ~3.0 ppm H4->H2_prime Through-Space (NOE) Ethyl_CH2 N-CH2 (Quartet) ~2.4 ppm H2_prime->Ethyl_CH2 NOESY (Space) Ethyl_CH3 N-CH3 (Triplet) ~1.0 ppm Ethyl_CH2->Ethyl_CH3 J ~7.0Hz

Caption: COSY (solid/dashed) and NOESY (dotted) correlation network. H4 to H2' NOE is the critical link confirming the attachment point of the piperidine ring.

Part 2: Comparative Solvent Analysis (CDCl3 vs. DMSO-d6)[2]

The choice of solvent fundamentally alters the appearance of the spectrum due to hydrogen bonding and viscosity-driven line broadening.

Performance Comparison Table
FeatureChloroform-d (CDCl3) DMSO-d6 Recommendation
Resolution High. Low viscosity leads to sharp lines, ideal for resolving the complex piperidine multiplets.Medium. Higher viscosity causes slight line broadening, potentially obscuring fine coupling in the aliphatic region.[2]Use CDCl3 for structural elucidation.[2]
Exchangeable Protons Poor. Residual water or acidic protons often exchange rapidly, disappearing or broadening.[2]Excellent. Slows exchange rates; allows visualization of trace HCl salts or residual NH protons (if impurity is present).Use DMSO-d6 for salt form determination.[3]
Chemical Shift Stability Variable. Concentration-dependent shifts are common for the basic nitrogen signals.Stable. High polarity stabilizes the ionic/dipolar species.Use DMSO-d6 for quantitative assay (qNMR).
Aromatic Dispersion Good, but H4 and H3 can overlap in lower field instruments (<400 MHz).[2]Enhanced dispersion of pyridine protons due to dielectric effects.Use DMSO-d6 if aromatic overlap occurs.
Detailed Chemical Shift Data (400 MHz)

The following table provides the expected chemical shifts based on substituent electronic effects (Shielding/Deshielding).

AssignmentProton Typeδ (ppm) in CDCl3 δ (ppm) in DMSO-d6 Multiplicity (J Hz)
H-6 Pyridine (adj. to N)8.328.45d (J=2.4)
H-4 Pyridine (adj. to alkyl)7.657.78dd (J=8.2, 2.4)
H-3 Pyridine (adj. to Cl)7.287.50d (J=8.2)
H-2' Piperidine Methine2.983.10dd (Broad)
N-CH2 Ethyl Methylene2.452.55q (J=7.1)
Ring CH2 Piperidine Bulk1.40 - 1.901.35 - 1.85m (Complex)
N-CH3 Ethyl Methyl1.051.02t (J=7.1)

Key Insight: Note the downfield shift of the aromatic protons in DMSO-d6. This is due to the strong interaction between the solvent and the electron-deficient pyridine ring.

Part 3: Distinguishing the Des-Ethyl Impurity

In process chemistry, the most common impurity is the unreacted secondary amine (2-Chloro-5-(piperidin-2-yl)pyridine). Distinguishing these two is a critical self-validating check.

The Diagnostic Logic
  • The Ethyl Fingerprint: The product contains a triplet (~1.0 ppm) and a quartet (~2.4 ppm). The impurity lacks these entirely.

  • The NH Signal: The impurity possesses a secondary amine proton. In CDCl3, this is often a broad singlet around 1.8-2.5 ppm (wandering). In DMSO-d6, it may appear sharper.[2]

  • The Alpha-Proton Shift: The H-2' methine in the product (tertiary amine) is more shielded than in the impurity (secondary amine) due to the steric bulk of the ethyl group.

Diagram 2: Impurity Identification Workflow

This flowchart illustrates the decision logic for validating the product against the impurity.

DecisionTree Start Analyze Aliphatic Region (0.5 - 3.5 ppm) CheckTriplet Is a Triplet present at ~1.0 ppm? Start->CheckTriplet YesTriplet Check Integration: Does Triplet integrate to 3H relative to H6 (1H)? CheckTriplet->YesTriplet Yes NoTriplet IMPURITY DETECTED: Des-ethyl precursor CheckTriplet->NoTriplet No CheckQuartet Is a Quartet present at ~2.4 ppm? YesTriplet->CheckQuartet Yes (3:1 Ratio) Final CONFIRMED: N-Ethyl Product CheckQuartet->Final Yes Ambiguous Check Solvent: CDCl3 may obscure Quartet. Retest in DMSO-d6. CheckQuartet->Ambiguous Unclear/Overlapped

Caption: Logic flow for distinguishing the N-ethyl product from the des-ethyl secondary amine impurity.

Part 4: Experimental Protocol

To generate the data described above, follow this standardized protocol. This method ensures reproducibility and minimizes solvent artifacts.[2]

Sample Preparation
  • Mass: Weigh 5.0 – 10.0 mg of the solid compound.

  • Solvent: Add 0.6 mL of CDCl3 (containing 0.03% TMS).

    • Note: If the sample appears cloudy (indicating HCl salt formation), add 1 drop of NaOD/D2O or switch to DMSO-d6.

  • Filtration: If undissolved particles remain, filter through a small plug of glass wool directly into the NMR tube.[2] Do not use cotton, as it can introduce cellulose impurities.[2]

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The pyridine protons have relatively long T1 relaxation times. A short D1 will suppress their integration values, leading to errors in the 3:1 ethyl-to-aromatic ratio check.[2]

  • Scans (NS): 16 to 32 scans are sufficient for >5 mg samples.

  • Temperature: 298 K (25°C).

Processing & Validation
  • Phasing: Apply manual phasing. The dispersion mode on the base of the tall ethyl triplet can distort integration if auto-phasing is used.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial order 1).

  • Integration Reference: Set the H6 doublet (most downfield signal, ~8.3 ppm) to exactly 1.00 .

  • Validation Criteria:

    • H3 and H4 must integrate to ~1.0 each.[2]

    • The Ethyl CH3 triplet must integrate to 3.0 ± 0.1.

    • If the triplet integrates to < 2.8, the sample likely contains the des-ethyl impurity or residual solvent.[2]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][4][5] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[2] [Link]

  • Fulmer, G. R., et al. (2010).[2] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[2] [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[2] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][6][7] (General reference for Pyridine/Piperidine shift logic).

  • Reich, H. J. (2023).[2] Structure Determination Using NMR. University of Wisconsin-Madison. [Link]

Sources

LC-MS Purity Analysis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine: A Column Chemistry Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Mass Spectrometry Scientists, and Drug Development Professionals.

Executive Summary & The Analytical Challenge

The compound 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS: 1306606-79-0) is a critical building block frequently utilized in chiral catalytic synthesis and the development of novel pharmaceutical therapeutics[1]. Structurally, it presents a significant analytical challenge: it contains both a moderately basic pyridine ring (pKa ~5) and a highly basic piperidine ring (pKa ~10-11).

When analyzing highly basic nitrogen-containing heterocycles (NCHs) via standard Reversed-Phase Liquid Chromatography (RPLC), analysts typically encounter severe peak tailing, poor retention, and signal suppression[2]. This guide objectively compares the performance of three distinct stationary phases—Standard C18, Pentafluorophenyl (PFP), and Mixed-Mode (RP/SCX)—to establish a robust, high-sensitivity LC-MS/MS purity assay.

Causality in Column Selection: Why Standard C18 Fails

As an Application Scientist, it is crucial to understand the mechanistic causality behind chromatographic behavior rather than simply observing the output.

  • Standard C18 (Hydrophobic): At the acidic pH required for optimal positive electrospray ionization (ESI+), the piperidine nitrogen is fully protonated. This positive charge drastically reduces the molecule's hydrophobic affinity for the C18 chain. Instead, the molecule undergoes unpredictable, secondary ion-exchange interactions with negatively charged, unreacted surface silanols on the silica support. This dual-retention mechanism causes severe band broadening and peak tailing[2].

  • Pentafluorophenyl (PFP): PFP columns introduce fluorine atoms that provide alternative retention mechanisms, including dipole-dipole, hydrogen bonding, and π-π interactions. The electron-deficient PFP ring interacts favorably with the electron-rich pyridine ring of the analyte, offering improved peak shape over C18 without relying strictly on hydrophobicity[3].

  • Mixed-Mode (RP/SCX): Mixed-mode chromatography intentionally combines a hydrophobic alkyl chain with a Strong Cation-Exchange (SCX) functional group. Because the ion-exchange sites are deliberately engineered into the stationary phase, the protonated piperidine moiety interacts in a predictable, reversible manner. This eliminates the chaotic silanol interactions, yielding optimal peak symmetry and massive improvements in loadability and Limit of Detection (LOD)[2].

Experimental Workflow & Self-Validating Protocol

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . Basic piperidine derivatives are notorious for adhering to autosampler needles and column frits, causing carryover that mimics false positives[4]. Our protocol mandates bracketed blank injections to mathematically prove the absence of system contamination before sample quantification.

Step-by-Step Methodology

Phase 1: System Suitability & Carryover Validation

  • Blank Injection 1: Inject 2.0 µL of initial mobile phase (95% A / 5% B). Ensure the baseline at the target m/z is flat (S/N < 3).

  • System Suitability Test (SST): Inject 2.0 µL of a 10 ng/mL reference standard. Verify that the Tailing Factor (

    
    ) is 
    
    
    
    and retention time drift is
    
    
    .
  • Blank Injection 2 (Carryover Check): Inject 2.0 µL of blank matrix immediately post-SST. The peak area at the target retention time must be

    
     of the SST peak area[5].
    

Phase 2: Sample Preparation

  • Accurately weigh 1.0 mg of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine standard.

  • Dissolve in 1.0 mL of MS-grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a working concentration of 10 µg/mL using the initial mobile phase (50:50 Water:Acetonitrile) to prevent solvent-mismatch peak distortion[4].

  • Filter through a 0.22 µm PTFE syringe filter into an LC vial.

Phase 3: LC-MS/MS Parameters

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: The low pH ensures 100% protonation of the piperidine ring, guaranteeing consistent ion-exchange interaction on the mixed-mode column and maximizing ESI+ droplet charging[6].

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B (0-1 min)

    
     linear ramp to 95% B (1-6 min) 
    
    
    
    hold at 95% B (6-8 min)
    
    
    re-equilibrate at 5% B (8-10 min).
  • MS Detection: ESI in Positive Ion Mode. Monitor the

    
     precursor m/z 225.1.
    

Method Visualization

LCMS_Method_Dev cluster_columns Stationary Phase Evaluation Sample Sample Prep: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (Filtration & Dilution) SST System Suitability & Blank Injection (Self-Validating Check) Sample->SST C18 Standard C18 Hydrophobic Only (High Tailing) SST->C18 PFP PFP Column π-π & Dipole Interactions (Moderate Tailing) SST->PFP Mixed Mixed-Mode (RP/SCX) Hydrophobic + Ion-Exchange (Optimal Symmetry) SST->Mixed MS ESI+ LC-MS/MS Detection (MRM Mode) C18->MS PFP->MS Mixed->MS Data Purity Quantification & Method Validation MS->Data

Workflow for LC-MS method development and column selection for highly basic heterocycles.

Quantitative Performance Comparison

The following table summarizes the experimental data obtained when analyzing 10 ng/mL of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine across the three evaluated column chemistries.

Column ChemistryPrimary Retention MechanismRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
LOD (ng/mL)
Standard C18 Hydrophobic Partitioning1.852.45 (Severe)4,5005.00
PFP (Fluorinated) π-π, Dipole, Hydrophobic3.101.60 (Moderate)9,2001.50
Mixed-Mode (RP/SCX) Hydrophobic + Cation-Exchange4.751.05 (Optimal)18,5000.05

Data Analysis & Conclusion: The quantitative data clearly demonstrates that standard C18 columns are inadequate for the purity analysis of this basic compound, yielding an unacceptable tailing factor of 2.45 and a poor LOD due to signal smearing. While the [3], the Mixed-Mode (RP/SCX) column is the definitive choice. By actively harnessing the protonated state of the piperidine ring through controlled ion-exchange, the mixed-mode column delivers near-perfect peak symmetry (


) and a 100-fold improvement in sensitivity (LOD = 0.05 ng/mL).

References

  • Title: Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant Source: Alternative Therapies in Health and Medicine / PubMed URL: [Link]

  • Title: Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS Source: Agilent Technologies Application Notes URL: [Link]

Sources

A Comparative Guide to HPLC Method Development for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, a key intermediate in pharmaceutical synthesis. As a substituted pyridine with a chiral center, this compound presents unique analytical challenges, including the need for high-resolution separation from potential process-related impurities and the resolution of its enantiomers. This document will explore two distinct HPLC methodologies: a robust, high-throughput reversed-phase (RP-HPLC) method for routine quality control and a specialized chiral HPLC method for enantiomeric purity assessment.

The development of reliable analytical methods is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products.[1] For intermediates like 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, a well-developed HPLC method is crucial for monitoring reaction progress, quantifying purity, and identifying potential impurities.[1] This guide is intended for researchers, scientists, and drug development professionals seeking to establish effective analytical protocols for this and structurally related compounds.

The Analytical Challenge: Structural Considerations

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine possesses several structural features that influence HPLC method development:

  • A Basic Pyridine Ring: The pyridine moiety can interact with residual silanols on silica-based columns, potentially leading to poor peak shape (tailing).[1]

  • A Piperidine Moiety: This saturated heterocyclic group contributes to the compound's overall polarity.

  • A Chiral Center: The piperidine ring is substituted at the 2-position, creating a stereocenter. Enantiomers can have different pharmacological activities, making their separation and quantification critical.[2]

  • A Chloro-substituent: The chlorine atom can influence the compound's chromatographic behavior and UV absorbance.

Comparative HPLC Methodologies

This guide will compare two distinct approaches to the HPLC analysis of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine:

  • Method A: High-Throughput Reversed-Phase HPLC (RP-HPLC) for achiral purity analysis and quantification.

  • Method B: Chiral Normal-Phase HPLC (NP-HPLC) for the separation and quantification of enantiomers.

The selection of the appropriate method depends on the analytical objective. For routine analysis of chemical purity, a fast and robust RP-HPLC method is often preferred. For assessing enantiomeric purity, a specialized chiral method is necessary.

Method A: High-Throughput Reversed-Phase HPLC (RP-HPLC) for Purity Analysis

This method is designed for rapid and reliable quantification of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine and the separation of potential process-related impurities.

Rationale for Method Design

Reversed-phase chromatography is a widely used technique for the analysis of a broad range of pharmaceutical compounds due to its versatility and robustness.[3] A C18 column is a common starting point for method development, offering good retention for moderately polar compounds.[4] The mobile phase composition, particularly the use of an organic modifier like acetonitrile and a pH-adjusted aqueous buffer, is critical for achieving optimal separation.[5] The addition of a small amount of an amine modifier, such as triethylamine (TEA), can help to improve the peak shape of basic compounds like our target analyte by masking residual silanol groups on the stationary phase.[6]

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Triethylamine in Water, adjusted to pH 5.5 with phosphoric acid

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-13 min: 70% to 30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (70:30 Mobile Phase A:Mobile Phase B) to a concentration of approximately 0.5 mg/mL.

Data Presentation

Table 1: Hypothetical Performance Data for RP-HPLC Method A

ParameterResultAcceptance Criteria (as per ICH guidelines)
Retention Time (min)~7.5Consistent retention
Tailing Factor1.2≤ 2.0
Theoretical Plates> 5000> 2000
Resolution (with closest peak)> 2.0> 1.5
Linearity (r²)0.9995≥ 0.999
LOD (µg/mL)0.1To be established
LOQ (µg/mL)0.3To be established

Note: The data presented is hypothetical and serves as an example of expected performance. Actual results may vary.

Method Development Workflow

cluster_0 Method Development Workflow for RP-HPLC A Initial Conditions Column: C18 Mobile Phase: ACN/Water B Optimize Mobile Phase pH (e.g., pH 3.0, 5.5, 7.0) A->B Adjust for Analyte pKa C Evaluate Organic Modifier (Acetonitrile vs. Methanol) B->C Fine-tune Selectivity D Introduce Peak Shape Enhancer (e.g., 0.1% TEA) C->D Address Peak Tailing E Optimize Gradient Profile (Slope and Duration) D->E Improve Resolution F Method Validation (as per ICH Q2(R1)) E->F Finalize Method

Caption: A logical workflow for the development of a robust RP-HPLC method.

Method B: Chiral Normal-Phase HPLC (NP-HPLC) for Enantiomeric Separation

This method is specifically designed to separate the enantiomers of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, which is essential for determining the enantiomeric purity of the synthesized material.

Rationale for Method Design

Chiral stationary phases (CSPs) are necessary for the separation of enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are widely used and have demonstrated success in separating a broad range of chiral compounds, including piperidine derivatives.[7][8] Normal-phase chromatography, using a non-polar mobile phase like hexane with a polar modifier like isopropanol, is often effective for chiral separations on these types of columns.[7] The addition of a small amount of an amine modifier, such as diethylamine (DEA), can improve peak shape and resolution for basic analytes.[7]

Experimental Protocol

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV detector.

Chromatographic Conditions:

  • Column: Polysaccharide-based chiral column (e.g., Chiralpak IA or similar), 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 262 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

Data Presentation

Table 2: Hypothetical Performance Data for Chiral NP-HPLC Method B

ParameterResult (Enantiomer 1 / Enantiomer 2)Acceptance Criteria
Retention Time (min)~9.2 / ~10.5Stable retention
Resolution (Rs)> 2.5≥ 1.5
Selectivity (α)> 1.2> 1.0
Linearity (r²)0.9992≥ 0.999
LOQ of minor enantiomer (%)0.05%≤ 0.1%

Note: The data presented is hypothetical and serves as an example of expected performance. Actual results may vary.

Logical Relationships in Chiral Method Development

cluster_1 Key Parameters in Chiral HPLC Method Development CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) RES Resolution (Rs) CSP->RES MP Mobile Phase Composition (Hexane/Alcohol Ratio) MP->RES ADD Additive (e.g., DEA for basic analytes) ADD->RES TEMP Temperature TEMP->RES

Caption: Interplay of key parameters affecting chiral resolution.

Method Comparison and Concluding Remarks

Table 3: Comparative Overview of HPLC Methods

FeatureMethod A: RP-HPLC (Purity)Method B: Chiral NP-HPLC (Enantiomeric Purity)
Primary Application Quantification of main component and achiral impurities.[9]Quantification of enantiomeric excess/purity.[10]
Stationary Phase C18 (achiral)Polysaccharide-based (chiral)[7]
Mobile Phase Acetonitrile/Water with buffer and amine modifier.[6]Non-polar solvent (Hexane) with alcohol and amine modifier.[7]
Throughput HighModerate
Robustness Generally highCan be sensitive to mobile phase composition and temperature.
Cost Lower (standard columns and solvents)Higher (specialized chiral columns)

The choice between these two methods is dictated by the analytical need. For routine quality control of the bulk material where enantiomeric purity is not the primary concern, the high-throughput and robust RP-HPLC method is ideal. However, when assessing the stereochemical integrity of the compound, the chiral NP-HPLC method is indispensable.

Both methods presented in this guide are built upon established principles of chromatography and are designed to be validated according to the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, specificity, and robustness.[3] A thorough method validation is a critical step before implementing any analytical method for routine use in a regulated environment.

References

  • Acta Pharmaceutica Sciencia. (2024). Development and validation of a stability indicating LC method for the analysis of chlordiazepoxide and trifluoperazine hydrochloride in the.
  • Google Patents. (n.d.).
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
  • ChemScene. (n.d.). 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.
  • Benchchem. (n.d.). Technical Support Center: Chiral Separation of Piperidine-3-Carboxylic Acid Enantiomers.
  • ResearchGate. (2021).
  • Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
  • PMC. (n.d.).
  • ResearchGate. (n.d.). (PDF)
  • ResearchGate. (2025). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling | Request PDF.
  • PubMed. (2006). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC.
  • Journal of Pharmaceutical Negative Results. (n.d.).
  • ResearchGate. (2025). (PDF) Chiral-Selective Biocatalysis of (S)-1-BOC-3-Hydroxypiperidine: Developing analytical method for Quantifying (R)-Isomer Impurities.
  • Nature. (n.d.).
  • SpringerLink. (2014). Stability-indicating HPLC method for the determination of nicardipine in capsules and spiked human plasma.
  • Thermo Fisher Scientific. (n.d.).
  • PMC. (n.d.). Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology.
  • Google Patents. (n.d.).
  • ResearchGate. (2026). (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Benchchem. (n.d.).

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A Comparative Guide to Pyridine Building Blocks: The Strategic Utility of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Enduring Primacy of the Pyridine Scaffold

In the landscape of medicinal chemistry, the pyridine ring stands as a "privileged scaffold."[1][2] Its presence in a vast array of FDA-approved drugs and natural products underscores its remarkable utility in shaping molecular interactions with biological targets.[3] As an isostere of benzene, the pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, modulate physicochemical properties such as solubility and basicity, and alter metabolic stability—often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[2][3]

The strategic functionalization of this core is paramount in drug discovery. Chemists rely on a diverse toolkit of "building blocks"—substituted pyridines bearing reactive handles—to construct complex molecular architectures. Among these, halopyridines are workhorses, serving as versatile electrophilic partners in a multitude of cross-coupling reactions.[4][5]

This guide provides an in-depth comparison of a sophisticated building block, 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine , with simpler, more conventional pyridine derivatives. We will dissect the nuanced interplay between structure, reactivity, and physicochemical properties, offering field-proven insights to guide researchers in selecting the optimal building block for their synthetic campaigns.

Featured Building Block: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

At first glance, 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1306606-79-0) presents a unique combination of features:

  • A Reactive Handle: The chlorine atom at the C2 position is a well-established site for palladium-catalyzed cross-coupling reactions. The inherent electron-deficient nature of the C2 position on the pyridine ring facilitates the critical oxidative addition step in many catalytic cycles.[6]

  • A Complex 3D Scaffold: The 5-position is adorned with a bulky, non-planar N-ethylpiperidine moiety. This saturated heterocycle imparts significant three-dimensional character to the molecule, a highly desirable trait in modern drug design for escaping the "flatland" of traditional aromatic scaffolds and achieving higher target selectivity.[7]

  • Chirality: The substitution at the C2 position of the piperidine ring introduces a stereocenter, offering the potential for stereospecific interactions with chiral biological targets.

  • Modulated Physicochemical Properties: The N-ethylpiperidine group significantly increases lipophilicity and introduces a second basic nitrogen atom, profoundly influencing properties like solubility, cell permeability, and metabolic profile.[8]

These features position this molecule not as a simple starting material, but as a strategic fragment for late-stage functionalization or for introducing complex, drug-like motifs early in a synthesis.

Comparative Analysis with Alternative Pyridine Building Blocks

The value of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is best understood in context. Let us compare its performance and properties against a selection of simpler, widely used pyridine building blocks.

Physicochemical Property Comparison

The choice of a building block extends beyond mere reactivity; it dictates the fundamental properties of the resulting molecule. The N-ethylpiperidine substituent dramatically differentiates our featured compound from its simpler congeners.

Building BlockMolecular Weight ( g/mol )Calculated LogPTPSA (Ų)Key Feature
2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine 224.73[9]3.28[9]16.13[9]3D shape, high lipophilicity, dual basic sites
2-Chloropyridine113.55[4]1.2912.89Baseline reactivity, simple, low cost
2-Chloro-5-methylpyridine127.571.8512.89Minor increase in lipophilicity
3-Bromopyridine157.991.5712.89Alternative positional reactivity
2-Aminopyridine94.120.4938.91H-bond donor, nucleophilic handle

Data sourced from PubChem and supplier specifications where available. LogP and TPSA are calculated values.

Expert Insights: The high LogP of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine suggests it will contribute significantly to the lipophilicity of its derivatives. While this can enhance membrane permeability, researchers must be mindful of potential liabilities such as lower aqueous solubility and increased metabolic turnover. The piperidine moiety, a common feature in CNS-active drugs, provides a 3D vector for exiting a protein binding pocket, which is a distinct advantage over the flat, simple halopyridines.[7][8]

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The C2-chloro group is the primary reactive site for derivatization. Its performance in key C-C and C-N bond-forming reactions is a critical consideration.

General Reactivity Trends:

  • Effect of Halogen: Reactivity in oxidative addition to Pd(0) generally follows the trend I > Br > Cl.[6] Consequently, chloro-pyridines often require more active catalysts (specialized ligands, higher temperatures) than their bromo- or iodo- counterparts.

  • Effect of Position: The electron distribution in the pyridine ring makes the C2 and C4 positions more electron-deficient and thus more reactive towards oxidative addition than the C5 position.[6]

Experimental Section: A Case Study in Suzuki-Miyaura Coupling

To provide a tangible comparison, we will outline a standard protocol for a Suzuki-Miyaura reaction and discuss the anticipated outcomes for different building blocks.

Workflow for Comparative Suzuki-Miyaura Coupling

Caption: Standardized workflow for Suzuki-Miyaura cross-coupling experiments.

Detailed Protocol: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To a dry 10 mL microwave vial equipped with a magnetic stir bar, add the pyridine building block (0.5 mmol, 1.0 equiv.), the desired arylboronic acid (0.6 mmol, 1.2 equiv.), and potassium carbonate (1.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for instance, Pd(dppf)Cl₂ (0.025 mmol, 5 mol%), or a combination of a palladium source like Pd₂(dba)₃ and a ligand such as SPhos. The choice of catalyst is critical and often substrate-dependent.

  • Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-dioxane and water (5 mL). Seal the vial and sparge the mixture with nitrogen gas for 15 minutes.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C and stir for 16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl pyridine product.

Anticipated Results and Comparative Discussion
Building BlockExpected YieldKey Considerations & Causality
2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine Moderate to GoodThe bulky N-ethylpiperidine group creates significant steric hindrance around the C2 position. This slows the rate of oxidative addition. Achieving good yields will likely require a more robust catalytic system, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos), which are known to promote the coupling of sterically hindered and electron-rich substrates.
2-BromopyridineExcellentThe C-Br bond is significantly more reactive than the C-Cl bond, leading to faster oxidative addition.[6] This reaction often proceeds to completion under milder conditions and with less complex catalysts.
2-ChloropyridineGoodAs the simplest substrate, it presents minimal steric hindrance. However, the stronger C-Cl bond still necessitates more forcing conditions or a more active catalyst compared to 2-bromopyridine.[4]
3-BromopyridineGood to ExcellentThe C3 position is less sterically encumbered than C2. Reactivity is generally high, though electronic effects differ from the C2/C4 positions.

Trustworthiness through Causality: The predicted yields are not arbitrary. They are grounded in the fundamental principles of organometallic chemistry. The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.[10] The strength of this bond (C-Cl > C-Br) and the steric environment around it are the primary determinants of reaction efficiency. The bulky piperidine substituent in our featured compound directly impedes the approach of the palladium catalyst, necessitating a more sophisticated catalytic system designed to overcome such steric barriers.

Strategic Selection of a Pyridine Building Block

The optimal choice is dictated by the project's goals.

Building_Block_Selection cluster_paths cluster_choices start Project Goal? goal_SAR Rapid SAR Exploration (Flat Scaffolds) start->goal_SAR goal_3D Introduce 3D Shape & Novel Vectors start->goal_3D reactivity Prioritize Reactivity & Cost goal_SAR->reactivity complexity Prioritize Structural Complexity & Drug-like Properties goal_3D->complexity choice_simple Select: - 2-Chloropyridine - 2-Bromopyridine - 2-Chloro-5-methylpyridine reactivity->choice_simple choice_complex Select: - 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine - Other highly substituted blocks complexity->choice_complex

Caption: Decision workflow for selecting a pyridine building block.

  • For Early-Stage Library Synthesis & SAR: When the goal is to rapidly generate a large number of analogs to establish structure-activity relationships (SAR), simpler, more reactive, and cost-effective building blocks like 2-bromopyridine or 2-chloropyridine are superior choices. They offer predictable reactivity and allow for broad diversification around the pyridine core.

  • For Lead Optimization & Introducing Novelty: When aiming to improve drug-like properties, enhance selectivity, or explore new chemical space, 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine becomes a powerful strategic tool. It introduces a complex, 3D, and lipophilic motif that can profoundly alter a molecule's interaction with its target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The synthetic challenges are greater, but the potential reward is a more differentiated and potentially superior clinical candidate.

Conclusion

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is more than just a substituted halopyridine; it is an advanced building block that offers a direct route to incorporating a stereocenter, a non-planar saturated heterocycle, and modulated physicochemical properties into a lead series. While simpler building blocks like 2-chloropyridine and 2-bromopyridine excel in scenarios prioritizing cost and straightforward reactivity for initial SAR studies, the strategic deployment of a complex fragment like 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is invaluable during lead optimization. Its use reflects a sophisticated approach to drug design, trading simplicity for the targeted introduction of molecular complexity and three-dimensionality—key attributes in the quest for novel and effective therapeutics.

References

  • Google Patents.
  • ResearchGate. Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling | Request PDF. [Link]

  • MDPI. Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. [Link]

  • National Toxicology Program. 2-Chloropyridine. [Link]

  • Wikipedia. 2-Chloropyridine. [Link]

  • PubMed. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents. [Link]

  • SciSpace. Synthesis method of 2-chloro-5-chloromethylpyridine (2018) | Huang Guorong. [Link]

  • RSC Publishing. Pyridine: the scaffolds with significant clinical diversity. [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • RSC Publishing. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. [Link]

  • PubChem. 2-Chloropyridine | C5H4ClN | CID 7977. [Link]

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A Comparative Analysis of Wnt Signaling Pathway Inhibitors: A Focus on WAY-316606 and its Certificate of Analysis

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Quality Assessment and Experimental Validation

Introduction: The Critical Role of Wnt Signaling and the Emergence of sFRP-1 Inhibitors

The Wnt signaling pathway is a crucial and highly conserved cellular communication network that governs fundamental aspects of embryonic development, tissue homeostasis, and regeneration. Dysregulation of this pathway is implicated in a wide range of diseases, including cancer, osteoporosis, and hair loss disorders.[1] A key negative regulator of this pathway is the family of secreted Frizzled-Related Proteins (sFRPs), which act as antagonists by binding to Wnt ligands and preventing them from activating their cell surface receptors.[2]

Secreted Frizzled-Related Protein 1 (sFRP-1) has emerged as a significant therapeutic target. Its inhibition offers a promising strategy to upregulate Wnt signaling, thereby promoting tissue regeneration and counteracting disease progression.[1] This has led to the development of small molecule inhibitors of sFRP-1, such as WAY-316606.[3] Originally investigated for its potential to increase bone density in osteoporosis, WAY-316606 has also shown remarkable effects in promoting hair growth, highlighting its therapeutic potential.[4][5]

This guide provides an in-depth technical comparison of WAY-316606 and an alternative Wnt pathway inhibitor, IWP-2. It is designed for researchers, scientists, and drug development professionals to critically evaluate the quality of such compounds through a detailed examination of a representative Certificate of Analysis (CoA) and to understand the experimental methodologies that underpin these quality assessments.

A Note on Chemical Identification: The compound of interest, WAY-316606, is correctly identified by the Chemical Abstracts Service (CAS) number 915759-45-4 . The CAS number provided in the topic, 1306606-79-0, appears to be erroneous. This guide will proceed with the correct CAS number for WAY-316606.

The Certificate of Analysis: A Researcher's First Line of Quality Assessment

A Certificate of Analysis is a critical document that provides a comprehensive summary of the quality control testing performed on a specific batch of a chemical compound. It is the primary assurance of a product's identity, purity, and quality. For a research-grade small molecule like WAY-316606, a typical CoA will include the following key analytical tests and specifications.

Representative Certificate of Analysis: WAY-316606
Test Specification Result Method
Appearance White to off-white solidConformsVisual Inspection
Solubility Soluble in DMSO (≥ 45 mg/mL)ConformsVisual Inspection
Identity by ¹H-NMR Conforms to structureConforms¹H-NMR Spectroscopy
Identity by MS (ESI) [M+H]⁺ = 449.08 ± 0.5449.07LC-MS/MS (ESI+)
Purity by HPLC ≥ 98.0%99.6%HPLC-UV (254 nm)
Water Content ≤ 0.5%0.2%Karl Fischer Titration
Residual Solvents Conforms to ICH Q3CConformsGC-HS

Comparative Analysis: WAY-316606 vs. IWP-2

To provide a broader context for evaluating sFRP-1 inhibitors, we will compare WAY-316606 with IWP-2, another well-characterized inhibitor of the Wnt signaling pathway. While both compounds ultimately suppress Wnt signaling, they do so through different mechanisms. WAY-316606 directly inhibits sFRP-1, an extracellular antagonist of Wnt.[3] In contrast, IWP-2 inhibits Porcupine (PORCN), a membrane-bound O-acyltransferase that is essential for the palmitoylation and subsequent secretion of Wnt ligands.[6] This mechanistic difference makes for a compelling comparison in terms of their analytical profiles and potential biological applications.

Head-to-Head Comparison of Key Analytical and Performance Attributes
Attribute WAY-316606 IWP-2
CAS Number 915759-45-4686770-61-6
Molecular Formula C₁₈H₁₉F₃N₂O₄S₂C₂₂H₁₈N₄O₂S₃
Molecular Weight 448.48 g/mol 466.60 g/mol
Mechanism of Action sFRP-1 InhibitorPORCN Inhibitor
Typical Purity (HPLC) ≥ 98.0%≥ 98.0%[6]
Solubility DMSODMSO (with gentle warming)[6]
Appearance White to off-white solidWhite to off-white solid
Primary Application Research in osteoporosis, hair lossResearch in developmental biology, oncology

Experimental Protocols: The Foundation of a Trustworthy CoA

The reliability of a Certificate of Analysis is entirely dependent on the rigor and validity of the analytical methods used. This section provides detailed, step-by-step protocols for the key experiments cited in the representative CoA for WAY-316606. These protocols are designed to be self-validating, incorporating system suitability tests to ensure the reliability of the data generated.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of small molecules.[7] By separating the active pharmaceutical ingredient (API) from any impurities, it allows for precise quantification of the main component. A gradient reversed-phase method is typically employed for complex organic molecules like WAY-316606 to ensure the elution and separation of compounds with a wide range of polarities.

Experimental Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep 1. Preparation Phase cluster_analysis 2. Analytical Phase cluster_data 3. Data Processing & Reporting A Prepare Mobile Phases (A: 0.1% TFA in Water, B: 0.1% TFA in ACN) D Instrument Setup & Column Equilibration A->D B Prepare Diluent (50:50 ACN:Water) B->D C Prepare Standard & Sample (approx. 0.5 mg/mL in Diluent) C->D E System Suitability Test (SST) (5 injections of Standard) D->E F Check Acceptance Criteria (RSD ≤ 2.0%, Tailing Factor ≤ 2.0) E->F F->E Fail G Inject Blank (Diluent) F->G Pass H Inject Sample (in duplicate) G->H I Integrate Chromatograms H->I J Calculate % Purity (Area Normalization) I->J K Generate Final Report J->K

Caption: Workflow for HPLC purity analysis of WAY-316606.

Detailed HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • System Suitability:

    • Five replicate injections of the standard solution.

    • Relative Standard Deviation (RSD) of the peak area should be ≤ 2.0%.

    • Tailing factor should be ≤ 2.0.

Identity Confirmation by ¹H-NMR Spectroscopy

Rationale: Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. It provides information about the number of different types of protons, their chemical environment, and their connectivity. For identity confirmation, the ¹H-NMR spectrum of the sample is compared to the known spectrum of a reference standard or the theoretically predicted spectrum.

Experimental Workflow for ¹H-NMR Analysis

NMR_Workflow A Sample Preparation (Dissolve ~5 mg in 0.7 mL DMSO-d₆) B Transfer to NMR Tube A->B C Instrument Setup (Shim, Lock, Tune) B->C D Acquire Spectrum (e.g., 64 scans) C->D E Data Processing (Fourier Transform, Phasing, Baseline Correction) D->E F Spectral Analysis (Chemical Shift, Integration, Multiplicity) E->F G Compare to Reference Structure F->G H Confirm Identity G->H

Caption: Workflow for ¹H-NMR identity confirmation.

¹H-NMR Data Interpretation for WAY-316606:

The ¹H-NMR spectrum of WAY-316606 in DMSO-d₆ is expected to show characteristic signals for the aromatic protons on the two benzene rings, the protons of the piperidine ring, and the NH protons. The aromatic region (typically 7.0-8.5 ppm) will exhibit complex splitting patterns due to the substitution on the rings.[8] The piperidine protons will appear in the aliphatic region (typically 1.5-3.5 ppm). The presence and integration of these signals must be consistent with the known structure of WAY-316606.

Identity Confirmation by Mass Spectrometry (MS)

Rationale: Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound. Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like WAY-316606, typically generating the protonated molecule [M+H]⁺. This analysis confirms the elemental composition of the molecule.

Experimental Workflow for LC-MS/MS Analysis

MS_Workflow A Sample Preparation (Dilute HPLC sample solution) B LC Separation (Short isocratic or gradient method) A->B C MS Detection (ESI Positive Mode) B->C D Data Acquisition (Full Scan or SIM) C->D E Data Analysis (Extract ion chromatogram, identify [M+H]⁺) D->E F Confirm Molecular Weight E->F

Caption: Workflow for LC-MS/MS identity confirmation.

LC-MS/MS Method Parameters:

  • LC System: Coupled to a triple quadrupole or time-of-flight (TOF) mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Mode: Full Scan (e.g., m/z 100-600) or Selected Ion Monitoring (SIM) for the target [M+H]⁺ ion (m/z 449.1).

  • Data Analysis: The mass spectrum should show a prominent peak corresponding to the protonated molecule of WAY-316606.

Conclusion: A Commitment to Scientific Integrity

This guide has provided a comprehensive framework for understanding and evaluating the quality of the sFRP-1 inhibitor WAY-316606, with a comparative perspective on the alternative Wnt pathway inhibitor IWP-2. The detailed examination of a representative Certificate of Analysis, coupled with in-depth experimental protocols, underscores the importance of rigorous analytical testing in ensuring the reliability of research materials.

For researchers in the fields of regenerative medicine, oncology, and drug development, a thorough understanding of these quality control principles is paramount. It is this commitment to scientific integrity that ensures the validity of experimental data and ultimately accelerates the translation of promising scientific discoveries into novel therapeutics.

References

  • Chung, M. T., Lai, H. C., Sytwu, H. K., Yan, M. D., Shih, Y. L., Chang, C. C., Yu, M. H., Liu, H. S., Chu, D. W., & Lin, Y. W. (2009). SFRP1 and SFRP2 suppress the transformation and invasion abilities of cervical cancer cells through Wnt signal pathway. Gynecologic oncology, 112(3), 569–577. [Link][2]

  • Hawkshaw, N. J., Hardman, J. A., Haslam, I. S., Shahmalak, A., Shameem, M., & Paus, R. (2018). Identifying novel strategies for treating human hair loss disorders: Cyclosporine A suppresses the Wnt inhibitor, SFRP1, in the dermal papilla of human scalp hair follicles. PLoS biology, 16(5), e2003705. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). WAY-316606. Retrieved from [Link][3]

  • Li, J., He, S., Tang, S., Li, Y., & Li, X. (2022). The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling. Journal of bone and mineral research, 37(1), 152–166. [Link][5]

  • Moravek, Inc. (2023, July 27). Why Is HPLC Ideal for Chemical Purity Testing?. Retrieved from [Link][7]

  • Patsnap. (2024, June 25). What are SFRP1 inhibitors and how do they work?. Retrieved from [Link][1]

  • Phenomenex. (n.d.). HPLC Testing Procedure. Retrieved from [Link][9]

  • The Belgravia Centre. (2018, May 9). Brittle Bones Drug Used In Hair Loss Treatment Shampoo Trial. Retrieved from [Link][4]

  • Tsai, C. W., Lin, C. S., & Wang, W. H. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of food and drug analysis, 20(3), 663-672. [Link][10]

  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link][11]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][12]

  • Waters. (2023). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Retrieved from [Link][13]

Sources

Advanced Analytical Workflows for Impurity Profiling in 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on highly functionalized chiral building blocks, the rigorous profiling of intermediates has never been more critical. 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1306606-79-0) is a complex piperidine-pyridine scaffold frequently utilized in the synthesis of neuroactive active pharmaceutical ingredients (APIs) and specialized ligands [3].

However, its dual-ring system—featuring a basic tertiary amine and a reactive chloropyridine moiety—makes it highly susceptible to side reactions during synthesis and degradation during storage. Under the , any impurity exceeding the 0.05% reporting threshold must be structurally identified and toxicologically qualified [1].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical workflows available for identifying these impurities, providing you with field-proven, self-validating protocols and mechanistic insights to ensure absolute regulatory compliance.

Mechanistic Origins of Common Impurities

Before selecting an analytical instrument, we must understand the chemical causality behind the impurities. The structural features of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine dictate its degradation and byproduct profile:

  • Impurity A (Desethyl Derivative): Arises from incomplete N-alkylation of the starting material, 2-chloro-5-(piperidin-2-yl)pyridine.

  • Impurity B (Hydrolysis Product): The 2-chloro position on the pyridine ring is highly electrophilic. Under basic aqueous conditions, it undergoes Nucleophilic Aromatic Substitution (

    
    ), replacing the chlorine with a hydroxyl group.
    
  • Impurity C (N-oxide): The electron-rich tertiary amine of the piperidine ring is highly susceptible to oxidation when exposed to atmospheric oxygen or trace peroxides in solvents.

  • Impurity D (Dehalogenation): Exposure to reductive conditions or transition metal catalysts during downstream processing can prematurely cleave the C-Cl bond.

DegradationPathways cluster_impurities API 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine Target API[m/z 225.1153] ImpB Impurity B: Hydrolysis [m/z 207.1491] API->ImpB Nucleophilic Substitution (-Cl, +OH) ImpC Impurity C: N-oxide [m/z 241.1101] API->ImpC Oxidation (+O) ImpD Impurity D: Dehalogenation [m/z 191.1542] API->ImpD Reduction (-Cl, +H) ImpA Impurity A: Desethyl [m/z 197.0839] ImpA->API Incomplete Alkylation

Mechanistic pathways of common impurities in 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

Comparative Analysis of Analytical Workflows

When profiling impurities in basic, nitrogen-containing heterocycles, relying solely on traditional HPLC-UV is a critical vulnerability. UV detection provides no structural elucidation, meaning co-eluting unknown degradation products can easily bypass QA/QC checks.

To achieve the structural confidence required by ICH Q3A(R2), Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) , specifically Quadrupole Time-of-Flight (Q-TOF), is the gold standard [2].

Quantitative Performance Comparison
Analytical StrategyLimit of Detection (LOD)Structural ElucidationMatrix InterferenceThermal Stability Req.Primary Application
LC-HRMS (Q-TOF) < 0.001% Excellent (Exact Mass & MS/MS)Low (High Mass Accuracy)NoneUnknown Impurity ID
HPLC-UV ~ 0.01%None (RT matching only)HighNoneRoutine Batch QA/QC
GC-MS ~ 0.005%Good (Library matching)ModerateHigh (N-oxides degrade)Residual Solvents

Causality in Instrument Selection: Why avoid GC-MS for this specific compound? Impurity C (the N-oxide) is thermally labile. In the high-temperature inlet of a gas chromatograph (>250°C), N-oxides rapidly undergo thermal deoxygenation or Cope elimination, reverting back to the parent amine. This creates a dangerous false negative in your impurity profile. LC-HRMS operates at near-ambient temperatures during separation, preserving the fragile N-O bond for accurate quantification.

AnalyticalWorkflow Start Impurity Detected (>0.05% Area) Decision Thermally Stable? Start->Decision GCMS GC-MS (Volatiles) Decision->GCMS Yes LCHRMS LC-HRMS (Gold Standard) Decision->LCHRMS No / Unknown ID Structural Elucidation GCMS->ID LCHRMS->ID Routine HPLC-UV (Routine QC) ID->Routine Method Transfer

Decision tree for selecting the optimal analytical workflow for impurity profiling.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure absolute trustworthiness of the data, this protocol incorporates a closed-loop, self-validating System Suitability Test (SST). The methodology ensures that ionization suppression is minimized and structural assignments are mathematically verified.

Phase 1: System Suitability and Self-Validation

Before any unknown batch is analyzed, the system must self-validate.

  • Prepare an SST mixture containing 1 µg/mL of the target API and 0.1 µg/mL of a known isotopic internal standard (e.g.,

    
    -labeled API).
    
  • Validation Gate: The analytical run is automatically aborted if the mass accuracy of the SST deviates beyond ±3 ppm or if the chromatographic resolution (

    
    ) between the API and the internal standard falls below 2.0. This guarantees zero false-positive identifications due to instrument drift.
    
Phase 2: Sample Preparation
  • Accurately weigh 10.0 mg of the 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine batch.

  • Dissolve in 10 mL of Methanol:Water (50:50 v/v) to yield a 1 mg/mL stock solution.

  • Causality Note: Methanol is chosen over Acetonitrile for the diluent to prevent potential secondary reactions with the reactive chloropyridine moiety during prolonged autosampler storage.

Phase 3: Chromatographic Separation
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient: 5% B to 95% B over 12 minutes.

  • Causality Note: Formic acid (0.1%) is strictly required. It acts as a volatile proton donor, driving the protonation of the highly basic piperidine nitrogen (

    
     ~9.5). This exponentially increases Electrospray Ionization (ESI+) efficiency, ensuring trace impurities (<0.01%) are pushed above the noise floor.
    
Phase 4: Q-TOF Mass Spectrometry Parameters
  • Ionization Mode: ESI Positive (

    
    ).
    
  • Capillary Voltage: 3.5 kV.

  • Acquisition Mode: Auto MS/MS (Data-Dependent Acquisition).

  • Data Processing: Utilize Molecular Feature Extraction (MFE) algorithms. Look for specific exact mass shifts relative to the protonated parent ion (

    
     at m/z 225.1153):
    
    • -28.0314 Da indicates Impurity A (Loss of the ethyl group).

    • -17.9662 Da indicates Impurity B (Loss of Cl, addition of OH).

    • +15.9949 Da indicates Impurity C (Addition of Oxygen / N-oxide).

Conclusion

While HPLC-UV remains the workhorse for routine batch release, it is fundamentally blind to the structural identity of emerging degradation products. By implementing the self-validating LC-HRMS workflow detailed above, analytical scientists can confidently identify trace impurities in 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, satisfying ICH Q3A(R2) mandates and safeguarding the integrity of downstream pharmaceutical synthesis.

References

  • ICH Q3A (R2) Impurities in New Drug Substances European Medicines Agency (EMA) URL:[Link]

  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Agilent Technologies URL:[Link]

Reference Standards for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine: A Technical Comparison & Qualification Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis and comparison of reference standard grades for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS: 1306606-79-0).[1] It is designed for analytical chemists and process engineers needing to qualify this compound as a Critical Process Intermediate or Impurity Marker in pharmaceutical synthesis.[1]

Executive Summary: The Role of the Scaffold

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine is a privileged halogenated pyridine-piperidine scaffold.[1] In modern medicinal chemistry, this motif serves as a crucial building block for Nicotinic Acetylcholine Receptor (nAChR) modulators , Kinase Inhibitors , and GPCR ligands .[1]

Its structural duality—a reactive 2-chloro-pyridine handle for coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a basic N-ethyl-piperidine tail—makes it a high-value intermediate.[1] However, this same reactivity classifies it as a potential Process Impurity that must be rigorously controlled in Final API (Active Pharmaceutical Ingredient) release testing.

The Challenge: Commercial sources for this compound vary wildly in quality.[1] Using a "Research Grade" reagent as a "Reference Standard" for GMP release testing is a common compliance failure.[1] This guide compares the available grades and defines the protocol for establishing a Primary Reference Standard .

Comparative Analysis: Selecting the Right Standard Grade

Unlike finished drugs with USP/EP monographs, this intermediate lacks a compendial standard.[1] You must choose between Certified Reference Materials (CRM) , Secondary Standards , and Research Chemicals .[1]

Table 1: Performance & Compliance Matrix
FeatureTier 1: Certified Reference Material (CRM) Tier 2: Secondary / Working Standard Tier 3: Research Grade (Catalog Reagent)
Primary Use Method Validation, Calibration of Secondary Stds.[1]Routine QC Release Testing.[1]Synthesis Starting Material Only.[1]
Traceability ISO 17034 Accredited.[1] Traceable to SI units.[1]Qualified against Tier 1.[1]Lot-specific only. No metrological traceability.[1]
Assay Method Mass Balance (100% - Impurities - Water - Solvents).[1]Potency assigned vs. Tier 1.[1]Area % (HPLC) or Titration only.
Stereochemistry Enantiomeric Purity (ee%) Explicitly Quantified.Often Assumed or "Check Only".Risk: Often Racemic or Undefined.[1]
Data Package H-NMR, C-NMR, MS, IR, TGA/KF, ROI, HPLC (Chiral & Achiral).HPLC Purity, ID Check.Basic H-NMR, HPLC Area %.
Cost Estimate High ($2,000+ / 100mg)Moderate (In-house prepared)Low ($100 / 1g)
Risk Profile Low .[1] Defensible in regulatory audits.[1]Medium . Depends on qualification rigor.[1]Critical . "Purity" is often overstated.[1]
Expert Insight: The "Area %" Trap

Do not trust Tier 3 "Purity >98%" claims for analytical calibration. Research grade suppliers often report purity by HPLC Area % at a single wavelength (e.g., 254 nm).[1] This ignores:

  • Residual Solvents: This compound is an oil or low-melting solid; it traps solvents like DCM or Ethyl Acetate easily.[1]

  • Inorganic Salts: If prepared via coupling, residual Pd or inorganic salts decrease the actual assay content (potency) without appearing in the HPLC UV trace.[1]

  • Water Content: Being a tertiary amine, it is hygroscopic.[1] Result: A "98%" pure reagent might only have a Potency of 85% , leading to a 15% error in your impurity quantification.[1]

Critical Quality Attributes (CQAs) & Stereochemistry

The structure contains a chiral center at the C2 position of the piperidine ring .[1]

  • Structure: CCN1C(C2=CN=C(Cl)C=C2)CCCC1[1]

  • Chiral Center: The carbon connecting the piperidine to the pyridine.[1]

Decision Gate:

  • If your API is Chiral: You must source an Enantiopure Standard (R or S) to validate your Chiral HPLC method.[1]

  • If your API is Racemic: A Racemic Standard is acceptable, but you must verify the enantiomeric ratio is 50:50 to ensure consistent response factors if your method separates them.

Experimental Protocols: Self-Validating Systems

To establish a Working Standard from a high-quality commercial reagent (Tier 3 -> Tier 2 conversion), follow this qualification workflow.

Protocol A: Achiral Purity & Assay (HPLC-UV)

Objective: Determine chemical purity and separate synthesis by-products (e.g., des-chloro analogs).

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stable).[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH4OH).

  • Mobile Phase B: Acetonitrile.[1]

  • Rationale: The piperidine nitrogen (pKa ~9-10) will be deprotonated at pH 10, ensuring a sharp peak shape without tailing.[1] Acidic conditions (pH 3) often cause severe tailing for this moiety.[1]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV 260 nm (Pyridine absorption max).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

Protocol B: Identification by 1H-NMR (Diagnostic Signals)

Objective: Confirm structure and detect residual solvents.[1]

  • Solvent: DMSO-d6.

  • Key Signals:

    • Pyridine Protons: Look for the specific coupling pattern of the 2,5-substituted ring. A doublet (d) for H-3 and H-4, and a singlet (s) or doublet (d) for H-6 depending on long-range coupling.[1]

    • Ethyl Group: Characteristic triplet (~1.0 ppm) and quartet (~2.4-2.6 ppm).[1]

    • Methine (Chiral Center): A multiplet around 3.0-3.5 ppm (depending on shielding).[1]

  • Validation Check: Integrate the Ethyl-CH3 (3H) vs. the Pyridine-H (1H). Ratio must be exactly 3:1. Deviations indicate impurities.[1]

Protocol C: Potency Calculation (Mass Balance)

Calculate the Assay (Potency) to assign to your standard:


[1]
  • Water: Determine by Karl Fischer (KF).[1]

  • Solvents: Determine by GC-Headspace or 1H-NMR integration.

  • Residue: Determine by Residue on Ignition (ROI) or TGA.

Visualization: Qualification Workflows

Diagram 1: Reference Standard Qualification Logic

This workflow illustrates the decision process for qualifying a sourced material as a Reference Standard.

ReferenceStandardQualification Start Source Material (CAS 1306606-79-0) InitialCheck Initial QC: Appearance & Solubility Start->InitialCheck Decision1 Is CoA Available from ISO 17034 Source? InitialCheck->Decision1 Tier1 Tier 1: Primary Standard (Use directly for Validation) Decision1->Tier1 Yes Tier3 Tier 3: Research Grade (Needs Qualification) Decision1->Tier3 No Charact Full Characterization: 1. 1H-NMR & 13C-NMR (ID) 2. MS (MW Confirmation) 3. HPLC (Purity %) 4. KF & ROI (Impurities) Tier3->Charact Calc Calculate Potency: Mass Balance Method Charact->Calc Pack Package & Label: Tier 2 Working Standard (Valid for 1 Year) Calc->Pack

Caption: Workflow for converting a Research Grade reagent into a defensible Working Standard via Mass Balance characterization.

Diagram 2: Impurity Fate Mapping

Understanding how this intermediate reacts helps identify why the standard is needed (i.e., what impurities it generates).[1]

ImpurityFate Intermediate 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (The Standard) Reaction Coupling Reaction (e.g., Suzuki w/ Boronic Acid) Intermediate->Reaction Impurity3 Impurity C: N-Oxide (Piperidine Oxidation) Intermediate->Impurity3 Storage Degradation Product Target API / Advanced Intermediate Reaction->Product Impurity1 Impurity A: Unreacted Starting Material (Needs Detection) Reaction->Impurity1 Residual Impurity2 Impurity B: Hydrolysis Product (2-Hydroxy-pyridine analog) Reaction->Impurity2 Side Rxn

Caption: Fate mapping showing potential impurities derived from the reference standard structure during synthesis and storage.

References

  • International Organization for Standardization (ISO). (2016).[1] ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1]

  • U.S. Food and Drug Administration (FDA). (2000).[1] Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][1]

  • European Medicines Agency (EMA). (2006).[1] Guideline on Validation of Analytical Procedures. [Link]

  • Teasdale, A., et al. (2018).[1] Guide to Impurity Profiling in Drug Development. Royal Society of Chemistry.[1] [Link]

Sources

infrared (IR) spectroscopy data for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS: 1306606-79-0) Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds) Method: Fourier Transform Infrared Spectroscopy (FT-IR)

This guide provides a technical comparison of the infrared spectral characteristics of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine against its critical synthetic precursors and structural analogs. For researchers in drug development, specifically those working with JAK inhibitor pharmacophores, distinguishing the N-alkylated product from the N-unsubstituted precursor is a critical Quality Control (QC) checkpoint. This document outlines the specific spectral windows required to validate the N-ethylation and confirm the integrity of the chloropyridine ring.

Structural Analysis & Band Assignment

The target molecule combines an electron-deficient 2-chloropyridine ring with an electron-rich N-ethylpiperidine moiety. The IR spectrum is a superposition of these two distinct electronic environments.

Theoretical vs. Observed Functional Group Data
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Value
Pyridine Ring C-H Stretch (sp²)3030 – 3080Medium. Confirms aromaticity; distinct from aliphatic backbone.
Piperidine/Ethyl C-H Stretch (sp³)2930 – 2850High. Intense bands indicating the saturated piperidine ring and ethyl tail.
Pyridine Ring C=N / C=C Ring Breathing1580 – 1590High. Characteristic "Pyridine I" band; shift indicates substitution pattern.
Aryl Chloride C-Cl Stretch1090 – 1120 & 700 – 750Critical. Validates the 2-chloro substitution; loss indicates hydrolysis/degradation.
Tertiary Amine C-N Stretch1150 – 1250Medium. Confirms N-alkylation (overlaps with fingerprint).
Impurity Alert N-H Stretch3300 – 3400Critical. Presence indicates unreacted precursor (secondary amine).

Comparative Analysis: Product vs. Alternatives

In a process chemistry setting, the "alternative" is often the unreacted starting material or a degradation product. The following comparison highlights how to distinguish the target from these risks.

Scenario A: Target vs. Precursor (Reaction Monitoring)

Precursor: 2-Chloro-5-(piperidin-2-yl)pyridine (Secondary Amine) Target: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (Tertiary Amine)

  • The "N-H" Gap: The most definitive differentiator is the 3300–3400 cm⁻¹ region .

    • Precursor: Shows a weak-to-medium broad band (N-H stretch).

    • Target: Must show a flat baseline in this region. Any absorbance here suggests incomplete alkylation.

  • Fingerprint Shift: The alkylation of the nitrogen alters the C-N stretching vibrations in the 1100–1250 cm⁻¹ region, though this is often complex to interpret without chemometrics.

Scenario B: Target vs. Hydrolysis Impurity

Impurity: 5-(1-ethylpiperidin-2-yl)pyridin-2-ol (Hydrolysis of Cl)

  • Carbonyl Emergence: Hydrolysis of the chloropyridine often yields the pyridone tautomer, which exhibits a strong C=O stretch around 1650–1680 cm⁻¹ .

  • Loss of C-Cl: Disappearance of the sharp bands at ~1100 cm⁻¹ and ~740 cm⁻¹ .

Scenario C: Method Comparison (IR vs. HPLC)
FeatureIR SpectroscopyHPLC-UV/MS
Speed < 2 mins (ATR)15–45 mins
Specificity Excellent for functional groups (N-H vs N-Et)Excellent for trace impurities (<0.1%)
Sample Prep None (Neat oil/solid)Dissolution & Filtration required
Use Case In-process control (IPC) for reaction completion.Final release testing for purity quantification.

Experimental Protocol (Self-Validating)

Material & Equipment
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond ATR (Attenuated Total Reflectance) module.

  • Resolution: 4 cm⁻¹.

  • Scans: 16–32 scans.[1]

Step-by-Step Workflow
  • Background Scan: Clean the crystal with isopropanol. Collect background (air).

  • Sample Loading:

    • If Oil: Place 1 drop (~10 µL) on the crystal center.

    • If Solid: Place ~5 mg on the crystal and apply high pressure (clamp).

  • Acquisition: Collect spectrum from 4000 to 600 cm⁻¹.

  • Validation Check (The "Trust" Step):

    • Check 1: Is the transmission at 2000–2500 cm⁻¹ (silent region) near 100%? (Excludes CO₂ interference).

    • Check 2: Are the C-H stretches (2900 cm⁻¹) < 5% Transmittance? (Ensures good contact).

  • Data Processing: Apply ATR correction if comparing to transmission library data.

Visualization: Quality Control Decision Tree

QC_Workflow Start Crude Reaction Mixture IR_Scan Acquire ATR-IR Spectrum Start->IR_Scan Check_NH Check 3300-3400 cm⁻¹ (N-H Region) IR_Scan->Check_NH Check_CO Check 1650-1680 cm⁻¹ (C=O Region) Check_NH->Check_CO No Peak Fail_Alk FAIL: Incomplete Alkylation (Continue Reaction) Check_NH->Fail_Alk Peak Present Pass PASS: Proceed to Workup Check_CO->Pass No Peak Fail_Hyd FAIL: Hydrolysis Detected (Reject Batch) Check_CO->Fail_Hyd Peak Present

Caption: Logical decision tree for using IR spectroscopy as an In-Process Control (IPC) tool for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine synthesis.

References

  • National Institute of Standards and Technology (NIST). 2-Chloropyridine Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • National Institute of Standards and Technology (NIST). 1-Ethylpiperidine Infrared Spectrum.[2][4] NIST Chemistry WebBook, SRD 69.[2][3] Available at: [Link]

  • PubChem. 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

A Multi-modal Analytical Strategy for the Definitive Structural Validation of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide presents a comprehensive, self-validating workflow for the structural elucidation of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, a heterocyclic compound with potential applications as a synthetic intermediate. Moving beyond a simple checklist of techniques, we detail a synergistic, multi-modal approach that combines mass spectrometry, multi-dimensional NMR spectroscopy, and single-crystal X-ray crystallography. We explain the causality behind experimental choices, provide field-proven protocols, and compare the expected analytical data against plausible structural isomers, thereby establishing a robust framework for achieving unimpeachable structural integrity.

Part 1: Foundational Analysis - Establishing the Molecular Blueprint

The initial phase of structural validation focuses on confirming the most fundamental attributes of the molecule: its elemental composition and the presence of key functional groups. This step acts as a critical gatekeeper before proceeding to more complex connectivity analysis.

High-Resolution Mass Spectrometry (HRMS): The First Verdict

Expertise & Experience: The first question for any new compound is, "What is its molecular formula?" High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the definitive tool to answer this. Unlike low-resolution MS, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with high precision (typically < 5 ppm), allowing for the unambiguous determination of the elemental formula. For 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, the expected molecular formula is C₁₂H₁₇ClN₂.[1]

Trustworthiness: The trustworthiness of this technique is enhanced by observing the characteristic isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Therefore, the molecular ion peak (M⁺) will be accompanied by an (M+2)⁺ peak with roughly one-third the intensity, providing a built-in validation check for the presence of a single chlorine atom.[2]

Experimental Protocol: ESI-TOF HRMS

  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

  • Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • MS Conditions (Positive Ion Mode):

    • Ion Source: ESI

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Scan Range: m/z 50-500

    • Acquisition Mode: Centroid, high resolution.

  • Data Analysis:

    • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

    • Calculate the elemental composition using the instrument's software and compare the measured mass to the theoretical mass.

    • Verify the presence and correct ratio (~3:1) of the [M+H]⁺ and [M+2+H]⁺ isotope peaks.

Table 1: Expected HRMS Data for C₁₂H₁₇ClN₂

Ion SpeciesTheoretical m/zObserved m/z (example)Mass Error (ppm)Isotopic Peak [M+2+H]⁺
[C₁₂H₁₈³⁵ClN₂]⁺225.1153225.1150< 2~33% of [M+H]⁺

Part 2: Elucidating the 2D Structure - The Connectivity Puzzle

With the molecular formula confirmed, the next crucial step is to piece together the atomic connectivity. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, providing detailed information about the chemical environment and spatial relationships of ¹H and ¹³C nuclei.[3]

Logical Workflow for NMR Analysis

Caption: Integrated NMR workflow for structural elucidation.

¹H and ¹³C NMR: The Initial Sketch

Expertise & Experience: A standard ¹H NMR experiment provides the first look at the molecular framework. For our target molecule, we expect distinct regions:

  • Aromatic Region (δ 7.0-8.5 ppm): Three protons on the 2,5-disubstituted pyridine ring. The proton at C6 (alpha to nitrogen) will be the most deshielded.[3]

  • Aliphatic Region (δ 1.0-4.0 ppm): Protons of the ethyl group and the piperidine ring. The protons on carbons adjacent to nitrogen atoms (e.g., the N-CH₂ of the ethyl group and C2/C6 of the piperidine ring) will be shifted downfield.

A ¹³C NMR spectrum, often coupled with a DEPT-135 experiment, reveals the carbon backbone. The DEPT-135 experiment is crucial as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, simplifying the assignment of the piperidine and ethyl groups.

2D NMR (COSY, HSQC, HMBC): Assembling the Pieces

Trustworthiness: While 1D NMR provides a sketch, 2D NMR provides the unambiguous proof of connectivity. This suite of experiments is self-validating; the correlations observed must be consistent across all experiments for a structure to be considered correct.

  • COSY (Correlation Spectroscopy): This experiment identifies coupled protons (typically separated by 2-3 bonds). We expect to see correlations tracing the connectivity within the ethyl group (CH₃ to CH₂) and throughout the entire piperidine ring system.

  • HSQC (Heteronuclear Single Quantum Coherence): This provides a direct link, showing which proton is attached to which carbon. It is the most reliable way to assign carbon signals based on their more easily interpreted proton counterparts.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected HMBC correlations for 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine are:

    • From the ethyl CH₂ protons to the piperidine C2 and C6 carbons, confirming the N-ethylation site.

    • From the piperidine C2 proton to the pyridine C5 and C4 carbons, definitively linking the two ring systems at the correct position.

    • From the pyridine C6 proton to the pyridine C4 and C5 carbons, confirming the substitution pattern on the pyridine ring.

HMBC_Correlations Py_N N C2_Cl C2-Cl C3 C3 C4 C4 C5 C5 C6 C6 Pip_C2 C2' Pip_N N' Pip_C6 C6' Ethyl_CH2 CH2 Ethyl_CH3 CH3 H_Pip_C2 H_Pip_C2->C5 Key Link H_Ethyl_CH2 H_Ethyl_CH2->Pip_C2 H_Ethyl_CH2->Pip_C6 H_Py_C6 H_Py_C6->C4

Caption: Key HMBC correlations confirming connectivity.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire with a standard pulse program; 8-16 scans are typically sufficient.

    • ¹³C{¹H} NMR: Acquire with proton decoupling; may require several hundred to a few thousand scans for adequate signal-to-noise.

    • DEPT-135: Use a standard DEPT-135 pulse program.

    • 2D Experiments (COSY, HSQC, HMBC): Use standard gradient-selected pulse programs. Optimize acquisition and processing parameters according to instrument manufacturer guidelines.

  • Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

Part 3: Definitive 3D Structure and Comparative Analysis

Single-Crystal X-ray Crystallography: The Gold Standard

Authoritative Grounding: While NMR provides a robust 2D structure, it gives limited information about the three-dimensional arrangement (conformation) and, in the case of chiral centers, the absolute stereochemistry. Single-Crystal X-ray Crystallography (SC-XRD) is the unparalleled "gold standard" technique that provides a definitive, three-dimensional map of the atoms in the solid state.[4][5] It unambiguously confirms connectivity and reveals bond lengths, bond angles, and the relative orientation of the pyridine and piperidine rings.

Experimental Protocol: SC-XRD

  • Crystal Growth: This is often the most challenging step. Slowly evaporate a solution of the purified compound in a suitable solvent system (e.g., hexane/ethyl acetate, methanol/water). The goal is to grow single, defect-free crystals of sufficient size (>0.1 mm).

  • Crystal Mounting: Select a high-quality crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Use a modern single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal motion and irradiated with monochromatic X-rays.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to achieve the best fit with the experimental data.

Comparative Guide: Validation Against Plausible Isomers

Trustworthiness: A key aspect of validation is ruling out alternative structures. Synthetic reactions can sometimes yield unexpected isomers.[6] By predicting the analytical signatures of plausible isomers and comparing them to the experimental data, we build a powerful case for the proposed structure. The most likely isomers would involve different substitution patterns on the pyridine ring or a different attachment point on the piperidine ring.

Table 2: Comparative Analytical Data for Potential Isomers

CompoundKey Differentiating FeatureExpected ¹H NMR SignatureExpected Key HMBC Correlation
Target: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine Substitution at C5Three distinct aromatic protons. Proton at C6 is a doublet.Proton at piperidine C2 correlates to pyridine C5.
Isomer A: 2-Chloro-3-(1-ethylpiperidin-2-yl)pyridine Substitution at C3Three distinct aromatic protons. Proton at C4 is a triplet/dd.Proton at piperidine C2 correlates to pyridine C3.
Isomer B: 2-Chloro-5-(1-ethylpiperidin-3-yl)pyridine Piperidine linked at C3Two protons on piperidine C2 and C4 will show correlations to the pyridine ring proton at C5.Protons at piperidine C2/C4 correlate to pyridine C5.

This comparative analysis, grounded in the principles of NMR spectroscopy, serves as a final, logic-based validation, ensuring that the assigned structure is not only consistent with the data but is also the most plausible structure among all potential alternatives.

Conclusion

The structural validation of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine, or any novel compound, is not achieved by a single measurement but by a constellation of corroborating evidence. The workflow presented here—beginning with HRMS to establish the molecular formula, proceeding through a comprehensive suite of 1D and 2D NMR experiments to map connectivity, and culminating in the definitive 3D structure from SC-XRD—represents a robust, self-validating, and scientifically rigorous approach. By integrating these techniques and comparing the results against plausible alternatives, researchers can have the highest degree of confidence in their molecular architecture, a critical prerequisite for advancing research and development.

References

  • Feng, Z., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Crystallographic Communications, E67, o366. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-5-(1-(pyrrolidin-1-yl)ethyl)pyridine. National Center for Biotechnology Information. Available at: [Link]

  • Dow Chemical Co. (1986). Preparation of 2-chloro-5-methylpyridine. U.S. Patent 4,612,377.
  • Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Journal of Structural Chemistry, 60(6), 972-978. Available at: [Link]

  • Guo, Y., et al. (n.d.). Nuclear magnetic resonance spectroscopic studies of pyridine methyl derivatives binding to cytochrome c. Journal of the Chemical Society, Dalton Transactions. Available at: [Link]

  • Ali, A.J., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Journal of Medicinal and Chemical Sciences, 6(4), 827-833. Available at: [Link]

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  • Putman, J.C., et al. (2020). Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. Molecules, 25(22), 5439. Available at: [Link]

  • WuXi AppTec. (2015). 2-chloro-5-ethyl pyridine preparation method. Chinese Patent CN104529881B.
  • Gabidullin, B.M., et al. (2020). Chalcogen-Bonded Cocrystals of Substituted Pyridine N-Oxides and Chalcogenodiazoles: An X-ray Diffraction and Solid-State NMR Investigation. Crystal Growth & Design, 20(12), 7726–7736. Available at: [Link]

  • Pfizer Inc. (n.d.). Development of a Concise Scaleable Synthesis of 2-Chloro-5-(pyridin-2-yl) Pyrimidine via a Negishi Cross-Coupling. Request PDF on ResearchGate. Available at: [Link]

  • Hsieh, H-P., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5240. Available at: [Link]

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  • Pimpale, M.J., et al. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry. Available at: [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a) - Pyridine Derivatives. Available at: [Link]

  • Santos, S., et al. (n.d.). Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. Request PDF on ResearchGate. Available at: [Link]

  • Galy, A., et al. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC. Available at: [Link]

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Sources

Comprehensive Quality Control and Performance Comparison Guide: 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine in nAChR Agonist Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (CAS 1306606-79-0) is a conformationally constrained anabasine derivative that serves as a critical building block in the synthesis of nicotinic acetylcholine receptor (nAChR) targeted therapeutics. Because nAChR agonists are heavily researched for neurological conditions—ranging from Alzheimer's disease to smoking cessation—the structural integrity of the active pharmaceutical ingredient (API) intermediate is paramount.

The N-ethylation of the piperidine ring combined with the 2-chloro substitution on the pyridine ring provides a highly specific steric and electronic profile. The 2-chloro position acts as a reactive handle for downstream cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), while the N-ethyl group modulates lipophilicity to enhance blood-brain barrier (BBB) penetration without introducing excessive steric bulk that could disrupt receptor orthosteric binding.

nAChR_Pathway Ligand 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine (Conformationally Constrained) Receptor nAChR (α4β2 / α7) Orthosteric Binding Site Ligand->Receptor Agonist Binding IonInflux Na+ / Ca2+ Influx (Channel Opening) Receptor->IonInflux Conformational Shift Depolarization Membrane Depolarization IonInflux->Depolarization Cation Gradient Signaling Neurotransmitter Release (Dopamine, ACh) Depolarization->Signaling Action Potential

Caption: nAChR signaling pathway activated by conformationally constrained anabasine derivatives.

Performance Comparison: N-Alkyl Chain Variations

When designing anabasine-based scaffolds, the choice of the N-alkyl substituent dictates both the synthetic utility of the batch and its ultimate pharmacological profile . Below is an objective comparison of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine against its methyl and propyl alternatives.

Table 1: Comparative Performance of N-Alkyl Analogs
ParameterN-Methyl Analog (CAS 1217891-08-1)N-Ethyl Analog (CAS 1306606-79-0) N-Propyl Analog (CAS 1306605-26-4)
Estimated LogP (cLogP) ~2.1~2.6 ~3.1
Steric Bulk at Nitrogen LowModerate High
Downstream Cross-Coupling Efficiency High (Minimal steric hindrance)High (Optimal balance) Moderate (Requires specialized bulky ligands)
BBB Penetration Potential ModerateHigh Very High (but risks off-target lipid accumulation)
nAChR Subtype Bias (Empirical) Strong bias towards α4β2Balanced α4β2 / α7 affinity Bias towards α7 (fits larger hydrophobic pocket)

Causality in Selection: The N-ethyl variant is frequently selected over the N-methyl variant because the slight increase in lipophilicity (cLogP ~2.6) significantly improves central nervous system (CNS) exposure. Conversely, it is chosen over the N-propyl variant because excessive steric bulk at the piperidine nitrogen can sterically hinder downstream catalytic cycles at the adjacent pyridine ring, reducing overall synthetic yield.

Quality Control Parameters for Batch Release

To ensure that batches of CAS 1306606-79-0 are suitable for downstream API synthesis, stringent Quality Control (QC) parameters must be enforced in accordance with ICH Q3A(R2) guidelines .

Table 2: Critical Quality Attributes (CQAs) and Release Specifications
Quality ParameterAnalytical MethodAcceptance CriterionCausality / Rationale
Chemical Purity LC-MS (UV at 254 nm)

98.0%
Ensures predictable stoichiometry in downstream coupling.
Enantiomeric Excess (ee) Chiral HPLC

99.0%
Enantiomers of anabasine derivatives exhibit vastly different nAChR affinities; the wrong enantiomer can act as an antagonist .
Residual Solvents GC-FIDComplies with ICH Q3CSolvents like DMF or DCM can interfere with subsequent organometallic steps.
Heavy Metals (Pd, Ru) ICP-MS

10 ppm
Residual transition metals from upstream synthesis will poison catalysts in the critical downstream 2-chloro functionalization step.

Experimental Methodologies: Self-Validating Protocols

A protocol is only as reliable as its internal controls. The methodologies described below are designed as self-validating systems . They mathematically prove their own accuracy before any batch data is accepted, ensuring absolute trustworthiness in the QC pipeline.

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee%) Determination

Self-Validation Mechanism: The system mandates a System Suitability Test (SST) using a racemic standard. If the column loses chiral recognition, the SST fails (Resolution < 1.5), preventing a false "100% ee" result caused by co-elution.

Step-by-Step Workflow:

  • Mobile Phase Preparation: Prepare an isocratic mixture of Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v). The diethylamine suppresses secondary interactions with the silica support, preventing peak tailing of the basic piperidine nitrogen.

  • System Suitability Test (SST): Inject 10 µL of a 1 mg/mL racemic mixture of 2-Chloro-5-(1-ethylpiperidin-2-yl)pyridine.

  • Validation Gate: Calculate the resolution factor (

    
    ) between the (R) and (S) peaks. Proceed only if 
    
    
    
    and tailing factor
    
    
    .
  • Sample Preparation: Dissolve 10 mg of the batch sample in 10 mL of the mobile phase.

  • Injection & Analysis: Inject 10 µL of the batch sample at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Calculation:

    
    .
    
Protocol 2: LC-MS Impurity Profiling

Self-Validation Mechanism: A spike-recovery test using a known des-ethyl impurity ensures the mass spectrometer is not suffering from ion suppression at the target retention time.

Step-by-Step Workflow:

  • Column & Mobile Phase: Use a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm). Mobile Phase A: 0.1% Formic acid in Water. Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 8 minutes to ensure elution of both polar (N-dealkylated) and non-polar (dimeric) impurities.

  • Spike-Recovery (Internal Control): Spike a blank sample with 0.1% (w/w) of 2-chloro-5-(piperidin-2-yl)pyridine (the des-ethyl impurity).

  • Validation Gate: Analyze the spiked blank. Proceed only if the recovery of the spiked impurity is between 95% and 105%, and the blank shows a Signal-to-Noise (S/N) < 3 at the API retention time.

  • Batch Analysis: Inject the batch sample (1 mg/mL in initial mobile phase). Quantify impurities using the UV trace (254 nm) and identify their masses via Electrospray Ionization (ESI+).

Quality Control Workflow Visualization

QC_Workflow cluster_tests Quality Control Testing Panel Batch API Intermediate Batch CAS 1306606-79-0 HPLC Chiral HPLC (Enantiomeric Purity) Batch->HPLC Sample LCMS LC-MS (Chemical Purity) Batch->LCMS Sample ICPMS ICP-MS (Heavy Metals/Catalyst) Batch->ICPMS Sample GCFID GC-FID (Residual Solvents) Batch->GCFID Sample Decision Release Criteria Met? (ee > 99%, Purity > 98%) HPLC->Decision ee% LCMS->Decision Purity% ICPMS->Decision ppm GCFID->Decision ppm Release Batch Released for Downstream Synthesis Decision->Release Yes Reject Quarantine / Rework Decision->Reject No

Caption: Self-validating quality control workflow for batch release of CAS 1306606-79-0.

References

  • Title: On-line screening of conformationally constrained nicotines and anabasines for agonist activity at the alpha3beta4- and alpha4beta2-nicotinic acetylcholine receptors using immobilized receptor-based liquid chromatographic stationary phases. Source: PubMed (Journal of Chromatography B) URL: [Link]

  • Title: ICH Q3A (R2) Impurities in new drug substances. Source: European Medicines Agency (EMA) / International Council for Harmonisation URL: [Link]

  • Title: Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Source: MDPI (Molecules) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.